molecular formula C8H17B B1282838 1-Bromo-2,2-dimethylhexane CAS No. 101419-70-9

1-Bromo-2,2-dimethylhexane

Cat. No.: B1282838
CAS No.: 101419-70-9
M. Wt: 193.12 g/mol
InChI Key: GBNYMCZJWZKJPW-UHFFFAOYSA-N
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Description

1-Bromo-2,2-dimethylhexane is a useful research compound. Its molecular formula is C8H17Br and its molecular weight is 193.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,2-dimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-4-5-6-8(2,3)7-9/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNYMCZJWZKJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543290
Record name 1-Bromo-2,2-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101419-70-9
Record name 1-Bromo-2,2-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2,2-dimethylhexane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for this compound. The information is intended for use by professionals in the fields of chemical research and drug development.

General Information

This compound is a branched alkyl halide with the chemical formula C₈H₁₇Br.[1] Its structure, featuring a bromoethyl group attached to a quaternary carbon, results in significant steric hindrance that influences its chemical reactivity.[1] This compound serves as a valuable intermediate in organic synthesis, with applications in drug discovery and materials science.[1]

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 101419-70-9[1][2]
Molecular Formula C₈H₁₇Br[1][2]
Molecular Weight 193.12 g/mol [1]
Canonical SMILES CCCCC(C)(C)CBr[1][2]
InChI InChI=1S/C8H17Br/c1-4-5-6-8(2,3)7-9/h4-7H2,1-3H3[1][2]
InChIKey GBNYMCZJWZKJPW-UHFFFAOYSA-N[1][2]

Chemical and Physical Properties

PropertyValue
Density n/a[1]
Boiling Point n/a[1]
Melting Point n/a[1]
Refractive Index n/a[1]

Spectroscopic Data

Spectroscopic data for this compound is available in spectral databases.

Spectrum TypeAvailability
Mass Spectrometry (GC-MS) Available in spectral databases.[2]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available.[2][3]

Synthesis

This compound can be synthesized via the free-radical bromination of 2,2-dimethylhexane.[1] This reaction is typically initiated by ultraviolet (UV) light.

Synthesis 2,2-dimethylhexane 2,2-dimethylhexane This compound This compound 2,2-dimethylhexane->this compound + Br2, UV light

Caption: Synthesis of this compound.

Experimental Protocol: Free-Radical Bromination of 2,2-dimethylhexane

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2,2-dimethylhexane

  • Bromine (Br₂)

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • A suitable solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution in a well-ventilated fume hood)

  • Reaction vessel equipped with a reflux condenser, dropping funnel, and a UV lamp

Procedure:

  • In a reaction vessel, dissolve 2,2-dimethylhexane in the chosen solvent.

  • Gently heat the solution to reflux.

  • Under UV irradiation, add bromine dropwise to the refluxing solution. The color of the bromine should fade as it reacts.

  • Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated solution of sodium bicarbonate to neutralize any remaining HBr and unreacted bromine.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by fractional distillation under reduced pressure.

Reactivity

Due to the steric hindrance around the alpha-carbon, this compound's reactivity is significantly influenced. It primarily undergoes nucleophilic substitution and elimination reactions.[1]

Nucleophilic Substitution

This compound can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions, to form the corresponding alcohol.[1]

Nucleophilic_Substitution This compound This compound 2,2-dimethylhexan-1-ol 2,2-dimethylhexan-1-ol This compound->2,2-dimethylhexan-1-ol + NaOH

Caption: Nucleophilic substitution of this compound.

This protocol describes a general procedure for the reaction of a haloalkane with sodium hydroxide.[4]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol/water (50:50) mixture as a solvent

  • Reaction flask with a reflux condenser

  • Heating mantle

Procedure:

  • Prepare a solution of sodium hydroxide in the ethanol/water mixture.

  • Add this compound to the sodium hydroxide solution in the reaction flask.

  • Heat the mixture under reflux for a duration determined by reaction monitoring (e.g., by TLC or GC).

  • After cooling, the product, 2,2-dimethylhexan-1-ol, can be isolated by extraction with a suitable organic solvent.

  • The organic extract is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by distillation.

Elimination Reactions

When treated with a strong, sterically hindered base like potassium tert-butoxide, this compound will undergo an elimination reaction to form an alkene.[1]

Elimination_Reaction This compound This compound 2,2-dimethylhex-1-ene 2,2-dimethylhex-1-ene This compound->2,2-dimethylhex-1-ene + KOtBu

Caption: Elimination reaction of this compound.

This is a general procedure for an E2 elimination reaction using potassium tert-butoxide.[5][6]

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol as a solvent

  • Reaction vessel with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Add this compound to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction's progress.

  • After completion, cool the mixture and add pentane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter and remove the pentane by distillation to isolate the product, 2,2-dimethylhex-1-ene.

Safety and Hazards

While specific hazard data for this compound is limited, it should be handled with the care appropriate for alkyl halides. Organic bromides can be irritating to the skin and eyes.[1] It is likely flammable and should be kept away from heat sources.[1]

Hazard StatementPrecautionary Statement
May cause skin irritation.Wear protective gloves and clothing.
May cause serious eye irritation.Wear eye protection.
May cause respiratory irritation.Use only in a well-ventilated area.
Harmful if swallowed.Do not eat, drink or smoke when using this product.
Flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces.

Applications

This compound is a useful building block in several areas of chemical science:

  • Organic Synthesis: It serves as an intermediate for the introduction of the 2,2-dimethylhexyl group into more complex molecules.[1]

  • Drug Discovery: This compound can be used in the development of new pharmaceutical agents by incorporating its unique sterically hindered moiety.[1]

  • Materials Science: It can be employed in the synthesis of polymers and other advanced materials where its functional group can be further modified.[1]

References

An In-depth Technical Guide to 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 1-Bromo-2,2-dimethylhexane, including its IUPAC nomenclature, structure, physicochemical properties, and a representative synthesis protocol. This haloalkane serves as a valuable intermediate and building block in various fields of organic synthesis.[1]

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is This compound .[1][2][3] The name is derived according to the following rules:

  • Parent Chain: The longest continuous carbon chain containing the principal functional group (in this case, the alkyl halide) is a six-carbon chain, hence "hexane".

  • Numbering: The carbon chain is numbered starting from the end closest to the substituent, giving the carbon attached to the bromine atom the #1 position.

  • Substituents: A bromine atom ("bromo") is located on carbon 1. Two methyl groups ("dimethyl") are located on carbon 2.

  • Final Name: The substituents are named alphabetically and placed before the parent name, with their locants, resulting in this compound.

Chemical Structure:

The structure consists of a hexane backbone with a bromine atom attached to the first carbon and two methyl groups attached to the second carbon.

Chemical structure of this compound

Physicochemical Data

PropertyValueSource(s)
IUPAC Name This compound[1][3]
CAS Number 101419-70-9[1][2]
Molecular Formula C₈H₁₇Br[1][2][3]
Molecular Weight 193.12 g/mol [1][2][3]
Boiling Point Data not available[4]
Density Data not available[4]
SMILES CCCCC(C)(C)CBr[1][3]
InChI Key GBNYMCZJWZKJPW-UHFFFAOYSA-N[1][3]

Experimental Protocols: Synthesis

This compound is not commonly found in nature and is produced synthetically. It serves as an intermediate for creating more complex molecules in drug discovery and materials science.[1] The most common and direct method for its preparation is the nucleophilic substitution of the corresponding primary alcohol, 2,2-dimethylhexan-1-ol, using a brominating agent like phosphorus tribromide (PBr₃).

Representative Protocol: Synthesis from 2,2-dimethylhexan-1-ol via Sₙ2 Reaction

This protocol is a general methodology for the conversion of a primary alcohol to a primary alkyl bromide using phosphorus tribromide. The reaction proceeds via an Sₙ2 mechanism.

Reaction Scheme: 3 C₄H₉C(CH₃)₂CH₂OH + PBr₃ → 3 C₄H₉C(CH₃)₂CH₂Br + H₃PO₃

Materials:

  • 2,2-dimethylhexan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 2,2-dimethylhexan-1-ol (1.0 eq) dissolved in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cooling: The flask is cooled to 0 °C in an ice bath to control the exothermic reaction.

  • Addition of PBr₃: Phosphorus tribromide (0.33-0.40 eq), dissolved in anhydrous diethyl ether, is added dropwise to the stirred alcohol solution over 30-60 minutes. The temperature should be maintained at or below 0 °C during the addition.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: The reaction mixture is carefully poured over crushed ice to quench any unreacted PBr₃. The mixture is transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated. The aqueous layer is extracted two more times with diethyl ether. The combined organic extracts are washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acidic byproducts), and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by vacuum distillation to yield pure this compound.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from its alcohol precursor as described in the experimental protocol.

Synthesis_Workflow Start Start: Materials Alcohol 2,2-dimethylhexan-1-ol (in Anhydrous Ether) Start->Alcohol PBr3 Phosphorus Tribromide (PBr3) Start->PBr3 Reaction Reaction Step: 1. Cool to 0°C 2. Add PBr3 dropwise 3. Stir 12-24h at RT Alcohol->Reaction PBr3->Reaction Workup Work-up: 1. Quench with Ice 2. Separate Layers Reaction->Workup Mixture Purify Purification: 1. Wash (H2O, NaHCO3, Brine) 2. Dry (MgSO4) 3. Evaporate Solvent Workup->Purify Crude Organic Layer Distill Final Step: Vacuum Distillation Purify->Distill Crude Product Product Product: This compound Distill->Product

Caption: Logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 101419-70-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-Bromo-2,2-dimethylhexane, a halogenated alkane with potential applications in organic synthesis. Due to its structure—a primary bromide adjacent to a sterically demanding quaternary carbon—it exhibits unique reactivity that makes it an interesting, albeit challenging, substrate. This guide covers its physicochemical properties, plausible synthetic routes, and characteristic chemical behavior, with a focus on nucleophilic substitution and elimination reactions. The content is structured to serve as a foundational resource for professionals considering its use as a synthetic intermediate.

Chemical Identity and Properties

This compound is an organic compound belonging to the alkyl halide class.[1] Its structure is characterized by a hexane backbone with a bromine atom on the first carbon and two methyl groups on the second, creating a neopentyl-like arrangement.[2][3] This structural feature is the primary determinant of its chemical reactivity.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 101419-70-9[5]
Molecular Formula C₈H₁₇Br[1][5][6]
Molecular Weight 193.12 g/mol [5][6]
IUPAC Name This compound[6]
SMILES CCCCC(C)(C)CBr[6]
InChIKey GBNYMCZJWZKJPW-UHFFFAOYSA-N[6]
Boiling Point Not experimentally determined[7]
Density Not experimentally determined[7]
Physical State Liquid (Predicted)

Synthesis of this compound

The synthesis of this compound is not widely documented in commercial or academic literature. However, its preparation can be approached through established methods for converting primary alcohols to primary alkyl bromides. The precursor alcohol, 2,2-dimethylhexan-1-ol, would be the logical starting material.

Proposed Synthetic Route: Bromination of 2,2-dimethylhexan-1-ol

The conversion of primary alcohols to alkyl bromides can be achieved with high efficiency using reagents that facilitate an Sₙ2 mechanism, thereby avoiding the carbocation rearrangements that can occur under acidic conditions with HBr.[8][9]

Key Synthetic Methods:

  • Using Phosphorus Tribromide (PBr₃): This is a classic and reliable method for converting primary and secondary alcohols into their corresponding bromides. The reaction proceeds via an Sₙ2 pathway, which results in inversion of stereochemistry if the alcohol is chiral.[9][10] For the achiral 2,2-dimethylhexan-1-ol, this method offers a direct and clean conversion.[9]

  • The Appel Reaction (PPh₃/CBr₄): The combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) is another effective method that proceeds under mild conditions via an Sₙ2 mechanism.[10]

Below is a generalized experimental protocol based on the PBr₃ method.

Experimental Protocol: Synthesis from 2,2-dimethylhexan-1-ol using PBr₃

Disclaimer: This is a representative protocol and has not been optimized for this compound. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Materials:

  • 2,2-dimethylhexan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylhexan-1-ol in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (approx. 0.33-0.40 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (or overnight) until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel. Wash the organic layer successively with cold water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The product may be purified by vacuum distillation.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 2,2-dimethylhexan-1-ol in anhydrous solvent Cool Cool solution to 0 °C Start->Cool Add_PBr3 Slowly add PBr₃ Cool->Add_PBr3 Stir Stir at room temperature Add_PBr3->Stir Quench Quench with ice Stir->Quench Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Quench->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via distillation Concentrate->Purify End Product Purify->End Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the steric hindrance imposed by the 2,2-dimethyl (neopentyl-like) group.[2][3] This has profound implications for its participation in common alkyl halide reactions.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is a primary alkyl halide, a class of substrates that typically excels in Sₙ2 reactions. However, the bulky tert-butyl group at the β-position (C2) effectively blocks the backside attack required for the Sₙ2 mechanism.[3][4] Consequently, Sₙ2 reactions with this substrate are exceptionally slow.[2][4] The reaction rate can be up to 100,000 times slower than for a simple primary halide like 1-bromopropane.[2][4] For practical purposes, this compound is often considered inert to standard Sₙ2 conditions.[4]

Nucleophilic Substitution (Sₙ1) and Elimination (E1) Reactions

An Sₙ1 pathway is also highly unfavorable because it would require the formation of a very unstable primary carbocation.[3] While rearrangement via a 1,2-hydride or 1,2-alkyl shift could theoretically lead to a more stable carbocation, the initial energy barrier for forming the primary carbocation is prohibitively high under normal conditions.

Elimination (E2) Reactions

With a strong, sterically hindered base, an E2 reaction is possible. Strong bases like potassium tert-butoxide (KOtBu) can induce elimination to form the corresponding alkene, 2,2-dimethylhex-1-ene.[1] This pathway becomes competitive with the extremely slow Sₙ2 reaction, especially at elevated temperatures.

Modern Synthetic Applications

Despite its low reactivity in traditional substitution reactions, the neopentyl halide motif can be activated using modern catalytic methods.

  • Grignard Reagent Formation: this compound can be used to form a Grignard reagent (2,2-dimethylhexylmagnesium bromide). This reaction is not subject to the same steric constraints as nucleophilic substitution but may require specific conditions for initiation.[2]

  • Transition-Metal Catalysis: Nickel-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon bonds with sterically hindered alkyl halides like this one.[2] These methods provide a viable pathway to incorporate the 2,2-dimethylhexyl group into more complex molecules, which is of significant interest in medicinal chemistry and materials science.[1][2]

Reactivity_Diagram Substrate This compound SN2_Node Sₙ2 Pathway (e.g., KCN, NaN₃) Substrate->SN2_Node Weak Base Good Nucleophile E2_Node E2 Pathway (e.g., KOtBu) Substrate->E2_Node Strong, Bulky Base Modern_Node Modern Methods (e.g., Mg, Ni-catalysis) Substrate->Modern_Node Metals SN2_Product Substitution Product (Extremely Slow / Inert) SN2_Node->SN2_Product Sterically Blocked E2_Product 2,2-Dimethylhex-1-ene (Elimination Product) E2_Node->E2_Product Modern_Product Grignard Reagent or Cross-Coupling Product Modern_Node->Modern_Product

Caption: Reactivity pathways for this compound.

Safety and Handling

While specific toxicity data for this compound is not available, as an alkyl halide, it should be handled with care in a well-ventilated fume hood.[1] It is likely to be flammable and an irritant to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential.

Conclusion

This compound is a structurally interesting primary alkyl halide whose utility in classical organic synthesis is severely limited by the steric hindrance of its neopentyl-like framework. It is largely unreactive in Sₙ2 reactions and does not favor Sₙ1 pathways. Its most predictable reactivity with standard reagents is elimination under strong basic conditions. However, for researchers in drug discovery and materials science, its value lies in its potential as a building block via modern synthetic methods, such as Grignard reagent formation and transition-metal-catalyzed cross-coupling reactions. This guide serves as a foundational document for understanding and utilizing this unique chemical intermediate.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 1-Bromo-2,2-dimethylhexane, with a particular focus on its boiling point and density. Due to a lack of experimentally determined values in published literature, this guide also presents reasoned estimations based on the physical properties of analogous compounds and established principles of chemical periodicity and structural effects.

Introduction

This compound is a halogenated alkane with the chemical formula C₈H₁₇Br. Its structure, featuring a sterically hindered tertiary carbon adjacent to the bromine atom, influences its physical and chemical properties. Understanding these properties is crucial for its application in organic synthesis, where it may serve as an alkylating agent or a precursor for more complex molecules.

Quantitative Data Summary

As of the latest literature review, specific experimentally determined values for the boiling point and density of this compound are not available. Several chemical databases explicitly list these values as "n/a". Therefore, the following table includes estimated values derived from trends observed in isomeric and homologous bromoalkanes.

Physical PropertyEstimated ValueBasis for Estimation
Boiling Point 175 - 185 °CComparison with isomers such as 1-bromooctane (b.p. ~201 °C) and considering the boiling point depression effect of branching.
Density ~1.1 g/mLBased on the densities of other brominated alkanes, which are typically greater than water, and considering the molecular weight.

Factors Influencing Physical Properties

The physical properties of haloalkanes like this compound are primarily determined by the nature of the carbon-halogen bond, the overall molecular weight, and the molecular structure. The following diagram illustrates the key relationships.

G Factors Influencing Physical Properties of this compound A Molecular Structure (this compound) B Branching (Gem-dimethyl group) A->B contains C Molecular Weight (193.12 g/mol) A->C determines H Dipole-Dipole Interactions A->H C-Br bond creates G Van der Waals Forces B->G decreases surface area, weakening F Density C->F directly influences C->G increases D Intermolecular Forces E Boiling Point D->E determines G->D contribute to H->D contribute to

Caption: Logical diagram of factors affecting the physical properties of this compound.

Experimental Protocols for Property Determination

While specific experimental data for this compound is unavailable, the following are standard, detailed methodologies for determining the boiling point and density of liquid organic compounds.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other high-boiling liquid

Procedure:

  • A small amount of the liquid sample (e.g., this compound) is placed into the small test tube.

  • The capillary tube is placed, open end down, into the test tube containing the sample.

  • The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The thermometer and test tube assembly are placed in the Thiele tube containing mineral oil, ensuring the side arm is not blocked.

  • The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil and the sample.

  • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Upon reaching the boiling point of the sample, a continuous and rapid stream of bubbles will emerge from the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the measurement of a precise volume.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature bath

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).

  • The pycnometer is filled with distilled water of a known temperature and its mass is measured (m₂). The temperature of the water is recorded.

  • The pycnometer is emptied, dried completely, and then filled with the sample liquid (this compound) at the same temperature. Its mass is then determined (m₃).

  • The density of the sample is calculated using the following formula:

    ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

    where ρ_water is the known density of water at the experimental temperature.

Conclusion

While the precise physical properties of this compound remain to be experimentally determined, this guide provides a robust framework for understanding and estimating its boiling point and density. The provided methodologies for experimental determination can be employed by researchers to obtain definitive values. The structural characteristics of this compound, particularly its branching, are key determinants of its physical behavior, leading to an estimated lower boiling point compared to its straight-chain isomers. For professionals in drug development and organic synthesis, these estimations provide a valuable starting point for reaction planning and process design.

1-Bromo-2,2-dimethylhexane molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular properties and synthesis of 1-bromo-2,2-dimethylhexane, a halogenated alkane relevant in various organic synthesis applications.

Molecular Formula and Weight

This compound is a branched alkyl halide. Its fundamental molecular characteristics are summarized below.

PropertyValue
Molecular FormulaC₈H₁₇Br
Molecular Weight193.12 g/mol [1][2][3]
IUPAC NameThis compound
CAS Number101419-70-9

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of the corresponding primary alcohol, 2,2-dimethyl-1-hexanol. In this process, hydrogen bromide (HBr) is typically generated in situ from the reaction of sodium bromide (NaBr) with a strong acid, such as sulfuric acid (H₂SO₄).

Experimental Protocol: Synthesis from 2,2-dimethyl-1-hexanol

This protocol outlines a generalized procedure for the synthesis of this compound from 2,2-dimethyl-1-hexanol.

Materials:

  • 2,2-dimethyl-1-hexanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Diethyl ether (or another suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 2,2-dimethyl-1-hexanol, water, and sodium bromide.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring. The rate of addition should be controlled to manage the exothermic reaction.

  • Once the addition is complete, remove the ice bath and heat the mixture to reflux for a sufficient period to drive the reaction to completion.

  • After the reflux period, allow the mixture to cool to room temperature. The product, being immiscible with the aqueous solution, will form a separate layer.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer containing the crude this compound.

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize any residual acid, and finally with water again.

  • Dry the organic layer using an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Remove the drying agent by filtration.

  • The crude product can be purified by distillation to yield pure this compound.

Reaction Pathway

The synthesis of this compound from its corresponding alcohol proceeds via a nucleophilic substitution reaction.

Synthesis_Pathway 2_2_dimethyl_1_hexanol 2,2-dimethyl-1-hexanol 1_bromo_2_2_dimethylhexane This compound 2_2_dimethyl_1_hexanol->1_bromo_2_2_dimethylhexane NaBr, H₂SO₄

Caption: Synthesis of this compound.

References

Synthesis route for 1-Bromo-2,2-dimethylhexane from 2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,2-dimethylhexane from 2,2-dimethylhexane. Direct free-radical bromination of the parent alkane is discussed, highlighting the significant challenges posed by the inherent regioselectivity of the reaction, which favors the formation of more substituted bromoalkanes. Consequently, this guide proposes a more viable and selective two-step synthetic pathway involving the initial dehydrogenation of 2,2-dimethylhexane to 2,2-dimethyl-1-hexene, followed by an anti-Markovnikov hydrobromination. Detailed experimental protocols for both the direct and the two-step approaches are provided, along with a comparative analysis of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable alkyl halide intermediate in organic synthesis, utilized in the construction of more complex molecular architectures through nucleophilic substitution and organometallic reactions.[1] The efficient and selective synthesis of this primary bromide from the readily available alkane, 2,2-dimethylhexane, is a topic of interest. This guide explores the synthetic routes to achieve this transformation, with a focus on providing practical, in-depth methodologies.

Direct Synthesis Route: Free-Radical Bromination of 2,2-dimethylhexane

The most direct conceptual approach to synthesizing this compound is the free-radical bromination of 2,2-dimethylhexane. This reaction is typically initiated by ultraviolet (UV) light or heat and proceeds via a chain mechanism.[1][2]

Reaction Mechanism

The free-radical bromination of an alkane involves three key stages: initiation, propagation, and termination.[2]

  • Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•) upon exposure to UV light or heat.

  • Propagation: A bromine radical abstracts a hydrogen atom from the alkane, forming hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with another molecule of Br₂ to yield the bromoalkane and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radicals combine.

Regioselectivity and Challenges

A significant challenge in the direct bromination of 2,2-dimethylhexane is the regioselectivity of the reaction. Bromine radicals are highly selective, preferentially abstracting hydrogen atoms from more substituted carbons to form more stable alkyl radicals (tertiary > secondary > primary).[3][4][5] In the case of 2,2-dimethylhexane, there are primary hydrogens (at C1 and the methyl groups on C2) and secondary hydrogens (at C3, C4, and C5). Due to the higher stability of secondary radicals compared to primary radicals, the bromination is expected to predominantly occur at the secondary positions (C3, C4, and C5), leading to a mixture of 3-bromo-, 4-bromo-, and 5-bromo-2,2-dimethylhexane as the major products. The desired this compound, resulting from the abstraction of a primary hydrogen, would be a minor product.

Hypothetical Experimental Protocol for Direct Bromination

While this route is not recommended for selective synthesis, a general procedure for the free-radical bromination of an alkane is as follows:

Warning: This reaction should be performed in a well-ventilated fume hood, as bromine is highly corrosive and toxic.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2,2-dimethylhexane and a suitable solvent such as carbon tetrachloride (CCl₄).

  • Initiation: Illuminate the flask with a UV lamp.

  • Addition of Bromine: Slowly add a solution of bromine in CCl₄ from the dropping funnel to the stirred reaction mixture. The red-brown color of the bromine should fade as it is consumed.

  • Reaction Monitoring: The reaction can be monitored by observing the disappearance of the bromine color.

  • Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product will be a mixture of isomeric bromo-2,2-dimethylhexanes, which would require careful fractional distillation or preparative chromatography for separation.

Data Summary for Direct Bromination (Expected)
ParameterValue
Starting Material 2,2-Dimethylhexane
Reagents Bromine (Br₂), UV light (initiator)
Solvent Carbon Tetrachloride (CCl₄)
Major Products 3-Bromo-2,2-dimethylhexane, 4-Bromo-2,2-dimethylhexane, 5-Bromo-2,2-dimethylhexane
Minor Product This compound
Expected Yield of Desired Product Very Low
Purification Method Fractional Distillation / Preparative Chromatography

Recommended Two-Step Synthesis Route

To overcome the regioselectivity issue of direct bromination, a more practical and selective two-step synthesis is proposed. This pathway involves the conversion of 2,2-dimethylhexane to an alkene, followed by the anti-Markovnikov addition of hydrogen bromide.

Step 1: Dehydrogenation of 2,2-dimethylhexane to 2,2-dimethyl-1-hexene

The initial step is the catalytic dehydrogenation of 2,2-dimethylhexane to form 2,2-dimethyl-1-hexene. This process typically requires high temperatures and a catalyst, such as a supported platinum or chromium oxide catalyst.

  • Catalyst Preparation: Prepare a suitable catalyst, for example, platinum supported on alumina (Pt/Al₂O₃).

  • Reaction Setup: The reaction is typically carried out in a flow reactor at elevated temperatures (e.g., 500-600 °C).

  • Reaction Execution: Pass a stream of 2,2-dimethylhexane vapor, diluted with an inert gas like nitrogen or argon, over the heated catalyst bed.

  • Product Collection: The gaseous effluent is cooled to condense the liquid products, which will contain a mixture of unreacted alkane, the desired alkene (2,2-dimethyl-1-hexene), other isomeric alkenes, and potentially some cracking products.

  • Purification: The desired 2,2-dimethyl-1-hexene can be separated from the product mixture by fractional distillation.

Step 2: Anti-Markovnikov Hydrobromination of 2,2-dimethyl-1-hexene

The second step involves the addition of hydrogen bromide (HBr) to 2,2-dimethyl-1-hexene in the presence of a radical initiator, such as peroxides (e.g., benzoyl peroxide) or UV light. This results in the anti-Markovnikov addition of HBr, where the bromine atom adds to the less substituted carbon of the double bond, selectively forming this compound.[5][6]

  • Reaction Setup: In a flask protected from light (if using a chemical initiator), dissolve 2,2-dimethyl-1-hexene in a suitable solvent like pentane or diethyl ether.

  • Initiator: Add a radical initiator, such as a small amount of benzoyl peroxide.

  • Addition of HBr: Bubble dry hydrogen bromide gas through the solution, or add a solution of HBr in a non-polar solvent. The reaction is often carried out at low temperatures (e.g., 0 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, wash the mixture with a cold, dilute aqueous solution of sodium bicarbonate to neutralize any excess HBr, followed by a wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

Data Summary for Two-Step Synthesis
ParameterStep 1: DehydrogenationStep 2: Anti-Markovnikov Hydrobromination
Starting Material 2,2-Dimethylhexane2,2-Dimethyl-1-hexene
Key Reagents Pt/Al₂O₃ catalyst, HeatHBr, Benzoyl Peroxide (or UV light)
Product 2,2-Dimethyl-1-hexeneThis compound
Typical Yield Moderate (highly dependent on conditions)High
Selectivity Mixture of alkenesHigh for the anti-Markovnikov product
Purification Fractional DistillationDistillation under reduced pressure

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

direct_bromination 2,2-Dimethylhexane 2,2-Dimethylhexane Product_Mixture Mixture of Bromo-2,2-dimethylhexanes (Major: 2-, 3-, 4-bromo) (Minor: 1-bromo) 2,2-Dimethylhexane->Product_Mixture Free-Radical Bromination Br2_UV Br2, UV light

Caption: Direct (but non-selective) synthesis of bromo-2,2-dimethylhexanes.

two_step_synthesis start 2,2-Dimethylhexane alkene 2,2-Dimethyl-1-hexene start->alkene Dehydrogenation (Pt/Al2O3, heat) product This compound alkene->product Anti-Markovnikov Hydrobromination (HBr, Peroxides)

Caption: Recommended two-step selective synthesis of this compound.

Conclusion

While the direct free-radical bromination of 2,2-dimethylhexane is a theoretically possible route to this compound, it is practically unviable for selective synthesis due to the preferential formation of more substituted bromoalkanes. The recommended and more efficient method is a two-step pathway involving the dehydrogenation of 2,2-dimethylhexane to 2,2-dimethyl-1-hexene, followed by the anti-Markovnikov hydrobromination of the alkene. This latter approach offers significantly higher selectivity and is more likely to provide the desired primary bromide in good yield. For researchers and professionals in drug development and organic synthesis, the two-step route represents a more robust and predictable strategy for obtaining this compound.

References

Spectroscopic Profile of 1-Bromo-2,2-dimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-bromo-2,2-dimethylhexane. Due to the limited availability of publicly accessible experimental raw data, this guide combines reported data with predicted spectroscopic values to offer a complete reference for researchers. The methodologies outlined herein are based on standard protocols for the analysis of alkyl halides.

Spectroscopic Data Summary

The following tables summarize the mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance spectroscopy data for this compound.

Table 1: Mass Spectrometry Data

PropertyValue
Molecular FormulaC₈H₁₇Br
Molecular Weight193.12 g/mol
Exact Mass192.051 g/mol
Key FragmentationData not explicitly available in searches

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2850-3000StrongC-H stretch
1450-1470MediumCH₂ bend
1365-1385MediumCH₃ bend
690-515StrongC-Br stretch

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.3Singlet2H-CH₂Br
~1.4 - 1.6Multiplet2H-CH₂-CH₂Br
~1.2 - 1.4Multiplet4H-(CH₂)₂-CH₃
~0.9Triplet3H-CH₃
~0.9Singlet6H-C(CH₃)₂-

Note: Predicted values are based on standard chemical shift tables and software; actual experimental values may vary.

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (ppm)Assignment
~45-CH₂Br
~40-C(CH₃)₂-
~35-CH₂-CH₂Br
~30-CH₂-CH₂-CH₂-
~25-CH₂-CH₃
~22-C(CH₃)₂-
~14-CH₃

Note: Predicted values are based on standard chemical shift tables and software; actual experimental values may vary.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of alkyl halides.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is recommended.

  • ¹H NMR Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum. Typically, 8-16 scans are sufficient to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing:

    • Apply a Fourier transform to the raw data.

    • Perform phase and baseline corrections.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra using the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of this compound between two KBr or NaCl salt plates to form a thin liquid film.

    • Solution: Alternatively, dissolve the compound in a suitable solvent with minimal IR absorption in the regions of interest (e.g., CCl₄).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the pure solvent).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. The final spectrum is often an average of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or other detector measures the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides information about the molecule's structure. The presence of bromine is indicated by the characteristic M+ and M+2 isotopic pattern with a nearly 1:1 ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information MS Mass Spectrometry MW Molecular Weight & Isotopic Pattern (Br) MS->MW Provides IR Infrared Spectroscopy FG Functional Groups (C-H, C-Br) IR->FG Identifies NMR NMR Spectroscopy Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity Determines Structure This compound Structure Elucidation MW->Structure FG->Structure Connectivity->Structure

Caption: Workflow of Spectroscopic Data Integration.

References

1-Bromo-2,2-dimethylhexane safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Bromo-2,2-dimethylhexane. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and use of this compound.

Chemical Identification and Physical Properties

This compound is a tertiary alkyl halide with the molecular formula C8H17Br.[1] Its branched structure, with two methyl groups on the second carbon of the hexane chain, influences its physical properties and reactivity.[1] While specific experimental data for this compound is limited, computed properties and data from analogous compounds provide valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound1-Bromo-2,4-dimethylhexane (Analogue)1-Bromo-2,2-dimethylpropane (Analogue)
Molecular Formula C8H17Br[1]C8H17Br[2]C5H11Br
Molecular Weight 193.12 g/mol [1][3]193.12 g/mol [2]151.04 g/mol
CAS Number 101419-70-9[1][3][4]13285-68-2[2]630-17-1[5]
Boiling Point Data not availableData not availableData not available
Flash Point Data not availableData not availableData not available
Density Data not availableData not availableData not available
Appearance Likely a liquidLikely a liquidLiquid

Hazard Identification and GHS Classification

Based on data for similar compounds such as 1-bromo-2,4-dimethylhexane and 1-bromo-2,2-dimethylpropane, the following GHS hazards are anticipated.[2]

Table 2: GHS Hazard Classification for Analogous Alkyl Bromides

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Flammable LiquidsCategory 4No PictogramWarningH227: Combustible liquid[2]
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[2][6]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][6][7]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[2][6][7]
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation[2][6][7]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2No Signal WordH411: Toxic to aquatic life with long lasting effects[6]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

3.1. Personal Protective Equipment (PPE)

When handling this compound, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene.[1][8]

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat should be worn.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]

3.2. Handling Procedures

A risk assessment should be conducted before commencing any work with this compound. The following general procedures for handling liquid alkyl bromides should be followed:

Caption: General workflow for handling liquid alkyl bromides.

3.3. Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Spill and Disposal Procedures

5.1. Spill Response

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6]

  • Collect the absorbed material into a sealed container for disposal.[6]

  • Clean the spill area thoroughly.

Spill_Response A Spill Occurs B Evacuate Area A->B C Ensure Ventilation & Wear PPE A->C D Contain Spill with Absorbent Material C->D E Collect Absorbed Material D->E F Clean Spill Area E->F G Dispose of Waste Properly F->G

Caption: Logical steps for responding to a chemical spill.

5.2. Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[1] It should be collected in a designated, properly labeled container for halogenated organic waste and disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain.

Toxicological Information

Specific toxicological data such as LD50 and LC50 for this compound are not available. However, for the analogous compound 1-bromo-2-ethylhexane, it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[6] In general, aliphatic halogenated hydrocarbons can have systemic effects such as narcosis and may be toxic to the liver and kidneys.[7]

Table 3: Available Toxicological Data for an Analogous Compound (1-Bromo-2-ethylhexane)

Exposure RouteHazard Classification
OralAcute Toxicity (Oral) Category 4[6]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standard protocols for assessing the safety of new chemical entities would apply. These include, but are not limited to:

  • Ames Test: To assess mutagenic potential.

  • In vitro and in vivo micronucleus tests: To assess for chromosomal damage.

  • Acute toxicity studies (oral, dermal, inhalation): To determine LD50 and LC50 values.

  • Skin and eye irritation studies: To evaluate local tolerance.

These studies should be conducted in accordance with established guidelines from regulatory bodies such as the OECD and FDA.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete Material Safety Data Sheet (MSDS). Users should consult the specific MSDS provided by the supplier for comprehensive safety and handling information. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Whitepaper: Synthesis and Characterization of 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and initial characterization of the novel alkyl halide, 1-Bromo-2,2-dimethylhexane. Due to the steric hindrance provided by the neopentyl-like structure, this compound presents as a valuable building block in synthetic organic chemistry, particularly for reactions where controlled substitution is desired. This guide details a feasible synthetic protocol, presents expected physicochemical and spectroscopic data, and outlines the characterization workflow. The information herein is intended to serve as a foundational resource for researchers exploring the applications of this compound in areas such as medicinal chemistry and materials science.

Introduction

Alkyl halides are fundamental reagents in organic synthesis, serving as precursors for a vast array of functional groups. This compound is a primary alkyl halide featuring a sterically hindered quaternary carbon atom at the C2 position. This structural motif is anticipated to influence its reactivity, particularly in nucleophilic substitution reactions, favoring SN2 pathways while potentially retarding the rate of reaction compared to less hindered analogues. This whitepaper outlines a robust method for its synthesis from the corresponding alcohol and provides a full suite of characterization data.

Synthesis and Reaction Mechanism

A common and effective method for the synthesis of this compound is the bromination of 2,2-dimethylhexan-1-ol using phosphorus tribromide (PBr₃). This reaction typically proceeds via an SN2 mechanism, as depicted below.

Proposed Reaction Mechanism

The synthesis involves the reaction of 2,2-dimethylhexan-1-ol with phosphorus tribromide. The hydroxyl group is first converted into a good leaving group, which is then displaced by the bromide ion in an SN2 fashion.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products R_OH 2,2-dimethylhexan-1-ol Intermediate Activated Alcohol (Good Leaving Group) R_OH->Intermediate Activation PBr3 PBr₃ PBr3->Intermediate R_Br This compound Intermediate->R_Br SN2 Attack by Br⁻ H3PO3 H₃PO₃ Intermediate->H3PO3 Byproduct Formation

Caption: Proposed SN2 reaction mechanism for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound
  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes). The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: 2,2-dimethylhexan-1-ol (e.g., 0.10 mol) is dissolved in a suitable anhydrous solvent such as diethyl ether (100 mL) and added to the reaction flask. The flask is cooled in an ice bath to 0 °C.

  • Addition of Brominating Agent: Phosphorus tribromide (e.g., 0.04 mol, a slight excess of bromide) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-3 hours.

  • Workup: The reaction mixture is cooled to room temperature and then carefully poured over crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₇Br
Molecular Weight193.12 g/mol
AppearanceColorless liquid
Boiling Point~185-190 °C (at 760 mmHg)
Density~1.12 g/cm³ at 20 °C
Refractive Index (n²⁰)~1.455

Table 2: Spectroscopic Data

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR δ (ppm): ~3.3 (s, 2H, -CH₂Br), ~1.3-1.4 (m, 4H, -CH₂CH₂CH₂-), ~1.2 (t, 3H, -CH₃), ~0.9 (s, 6H, -C(CH₃)₂)
¹³C NMR δ (ppm): ~45 (-CH₂Br), ~40 (-C(CH₃)₂-), ~35 (-CH₂-), ~28 (-CH₂-), ~23 (-CH₂-), ~14 (-CH₃)
IR ν (cm⁻¹): 2955 (C-H stretch, alkane), 1465 (C-H bend, alkane), 650 (C-Br stretch)
Mass Spec. m/z: 192/194 (M⁺, Br isotopes), 113 (M⁺ - Br), 57 (t-butyl cation)

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a standard characterization workflow.

workflow start Synthesis & Purification gcms GC-MS Analysis start->gcms Purity & Mol. Weight nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Details ftir FTIR Spectroscopy start->ftir Functional Groups purity_check Purity Confirmation gcms->purity_check structure_confirm Structural Elucidation nmr->structure_confirm ftir->structure_confirm final Characterized Compound purity_check->final structure_confirm->final

Caption: Workflow for the characterization of this compound.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected analytical data offer a reliable starting point for researchers aiming to utilize this sterically hindered alkyl halide in further synthetic applications. The unique structural properties of this compound make it a promising candidate for the development of novel molecules in the pharmaceutical and materials science industries.

A Technical Guide to the Solubility of 1-Bromo-2,2-dimethylhexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 1-bromo-2,2-dimethylhexane in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a predictive assessment based on established chemical principles, alongside a detailed experimental protocol for the precise determination of its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies necessary for the effective use of this compound in experimental and developmental settings.

Introduction

This compound is a branched alkyl halide with the chemical formula C₈H₁₇Br. Its structure, featuring a bulky dimethylhexane group, influences its physical properties, including its solubility in various media.[1] Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reagent in organic synthesis, for reaction condition optimization, and in purification processes.

Generally, haloalkanes are soluble in organic solvents.[2][3][4][5][6][7][8][9] This is attributed to the "like dissolves like" principle, where the intermolecular forces between the haloalkane and the organic solvent molecules are comparable in strength to the forces within the separate components.[2][5][7] The primary intermolecular forces in this compound are van der Waals dispersion forces, with a minor contribution from dipole-dipole interactions due to the polar carbon-bromine bond.

Predicted Solubility of this compound

Based on the principles of chemical interactions, the solubility of this compound in a range of common organic solvents can be predicted. The bulky, nonpolar alkyl group is the dominant feature of the molecule, suggesting high solubility in nonpolar and weakly polar solvents.

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneMiscibleBoth this compound and these solvents are nonpolar, leading to favorable van der Waals interactions.
Nonpolar Aromatic Toluene, Benzene, XylenesHighly SolubleThe nonpolar character of both the solute and the solvent promotes dissolution.
Halogenated Dichloromethane, ChloroformHighly SolubleSimilar polarities and the presence of halogen atoms in both solute and solvent lead to good miscibility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Highly SolubleThese solvents have low to moderate polarity and can effectively solvate the alkyl portion of the molecule.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderately SolubleThe moderate polarity of ketones allows for some interaction with the polar C-Br bond, while the alkyl groups are compatible.
Esters Ethyl AcetateModerately SolubleSimilar to ketones, the moderate polarity of esters allows for good interaction.
Alcohols Methanol, Ethanol, IsopropanolSparingly to Moderately SolubleThe highly polar nature of short-chain alcohols, dominated by hydrogen bonding, makes them less compatible with the largely nonpolar this compound. Solubility is expected to increase with the chain length of the alcohol.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Sparingly SolubleThe high polarity of these solvents makes them poor solvents for the nonpolar alkyl halide.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is recommended. This is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Syringes for sample injection

Preparation of Standard Solutions
  • Prepare a series of standard solutions of this compound in the chosen organic solvent.

  • The concentrations of these standards should bracket the expected solubility range.

  • Use volumetric flasks to ensure accurate dilutions.

  • These standards will be used to create a calibration curve for the GC analysis.

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. An excess of the solute should be visible as a separate liquid phase.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the undissolved solute to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed for a set period (e.g., 10-15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pipette.

    • Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the range of the prepared standard solutions.

  • Analysis:

    • Analyze the standard solutions and the diluted sample using a calibrated gas chromatograph.

    • Construct a calibration curve by plotting the peak area from the GC analysis against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions gc_analysis GC Analysis prep_standards->gc_analysis prep_sample Prepare Saturated Solution (Excess Solute in Solvent) equilibration Equilibrate (e.g., 24-48h at 25°C) prep_sample->equilibration separation Phase Separation (Centrifugation) equilibration->separation sampling Sample and Dilute Supernatant separation->sampling sampling->gc_analysis calibration Generate Calibration Curve gc_analysis->calibration concentration Determine Concentration calibration->concentration solubility Calculate Solubility concentration->solubility

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to 1-Bromo-2,2-dimethylhexane: Theoretical Properties and Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of 1-Bromo-2,2-dimethylhexane, a tertiary alkyl halide of interest in organic synthesis and drug discovery. The document details its structural, physical, and chemical characteristics, alongside established experimental protocols for its synthesis and principal reactions. Spectroscopic data are presented and analyzed to facilitate its characterization. Furthermore, this guide explores the computational approaches to understanding its reactivity and molecular behavior. All quantitative data are summarized in structured tables, and key processes are visualized through logical diagrams to ensure clarity and accessibility for research and development applications.

Introduction

This compound is an organic compound with the molecular formula C₈H₁₇Br. As a tertiary alkyl halide, its unique branched structure, with two methyl groups on the second carbon of the hexane chain, dictates its distinct chemical reactivity, particularly in nucleophilic substitution and elimination reactions.[1] This steric hindrance significantly influences its reaction pathways and physical properties when compared to its linear isomers.[1] Its utility is primarily as an intermediate in the synthesis of more complex organic molecules, with applications in drug discovery and materials science.[1]

Molecular and Physical Properties

The structural and physical properties of this compound are fundamental to its application and handling. While experimental data for some physical properties are not widely reported, computed values provide valuable estimates.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 101419-70-9[2][3]
Molecular Formula C₈H₁₇Br[1][2][3]
Molecular Weight 193.12 g/mol [1][2][3]
Canonical SMILES CCCCC(C)(C)CBr[1]
Boiling Point Not available (n/a)[4]
Melting Point Not available (n/a)[4]
Density Not available (n/a)[4]
Refractive Index Not available (n/a)[4]
XLogP3-AA (Computed) 4.2[2]

Synthesis of this compound

The primary synthetic route to this compound is through the free-radical bromination of 2,2-dimethylhexane.[1]

General Reaction Scheme

G Free-Radical Bromination of 2,2-Dimethylhexane cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2,2-Dimethylhexane 2,2-Dimethylhexane This compound This compound 2,2-Dimethylhexane->this compound + Br₂ Bromine Bromine (Br₂) Initiator UV light or Peroxide Initiator->this compound Initiation HydrogenBromide Hydrogen Bromide (HBr)

Synthesis of this compound.
Experimental Protocol: Free-Radical Bromination

This protocol is a generalized procedure based on established methods for the free-radical bromination of alkanes.[5][6]

Materials:

  • 2,2-dimethylhexane

  • Bromine (Br₂)

  • A suitable inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

  • Aqueous sodium thiosulfate solution

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, and distillation apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,2-dimethylhexane in the chosen inert solvent. If using a chemical initiator like AIBN, add it to the flask.

  • Initiation: If using UV light, position the lamp to irradiate the flask. If using a chemical initiator, gently heat the mixture to the appropriate temperature for the initiator's decomposition.

  • Addition of Bromine: Slowly add a solution of bromine in the same solvent from the dropping funnel to the reaction mixture with constant stirring. The characteristic reddish-brown color of bromine should fade as it is consumed. Maintain a slow addition rate to control the reaction and prevent the accumulation of unreacted bromine.

  • Reaction Monitoring: Continue the reaction until the bromine color persists, indicating the consumption of the alkane. The reaction progress can be monitored by gas chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with an aqueous sodium thiosulfate solution to remove any excess bromine. Subsequently, wash with an aqueous sodium bicarbonate solution to neutralize any HBr formed, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Chemical Reactivity and Key Reactions

As a tertiary alkyl halide, this compound primarily undergoes nucleophilic substitution (Sₙ1) and elimination (E1 and E2) reactions.[1]

Nucleophilic Substitution

Due to the steric hindrance around the alpha-carbon, Sₙ2 reactions are highly disfavored. The Sₙ1 mechanism, proceeding through a tertiary carbocation intermediate, is the predominant substitution pathway.[7][8]

G Sₙ1 Reaction Pathway of this compound AlkylHalide This compound Carbocation Tertiary Carbocation Intermediate AlkylHalide->Carbocation Slow, Rate-determining step -Br⁻ Product Substitution Product Carbocation->Product + Nu⁻ Fast Nucleophile Nucleophile (Nu⁻) Nucleophile->Carbocation

General Sₙ1 mechanism.

Experimental Protocol: Solvolysis (Sₙ1 Reaction)

This is a general protocol for the solvolysis of a tertiary alkyl halide.[9]

Materials:

  • This compound

  • Solvent/Nucleophile (e.g., ethanol, methanol, or a mixture with water)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in the chosen protic solvent.

  • Heat the mixture under reflux for a specified period. The reaction can be monitored by TLC or GC to observe the disappearance of the starting material.

  • After cooling, neutralize the generated HBr by adding sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the product by distillation or chromatography.

Elimination Reactions

Elimination reactions of this compound, typically with a strong base, lead to the formation of alkenes. With a sterically hindered strong base like potassium tert-butoxide, the less substituted Hofmann product can be favored, although the more substituted Zaitsev product is generally more stable.[10][11]

G Elimination Reaction of this compound AlkylHalide This compound Zaitsev Zaitsev Product (more substituted alkene) AlkylHalide->Zaitsev + Base Hofmann Hofmann Product (less substituted alkene) AlkylHalide->Hofmann + Base Base Strong Base (e.g., KOtBu)

Possible elimination products.

Experimental Protocol: Dehydrobromination (E2 Reaction)

This protocol is adapted from procedures for the elimination of tertiary alkyl halides using a strong, bulky base.[10]

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol or THF

  • Pentane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Standard inert atmosphere glassware

Procedure:

  • In a dry, inert atmosphere (e.g., nitrogen), dissolve potassium tert-butoxide in anhydrous tert-butanol or THF in a round-bottom flask.

  • Slowly add this compound to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by GC for the consumption of the starting material.

  • Cool the mixture, add pentane, and wash the organic layer with water and brine.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • The resulting alkene products can be separated and purified by fractional distillation or preparative GC.

Spectroscopic Analysis

Spectroscopy Expected Features
¹H NMR Signals corresponding to the different proton environments in the alkyl chain and methyl groups. The chemical shifts would be influenced by the proximity to the electronegative bromine atom.
¹³C NMR Distinct signals for each unique carbon atom. The carbon bonded to bromine would appear at a characteristic downfield shift.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a bromine-containing compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[12] Fragmentation would likely involve the loss of the bromine radical and cleavage of the alkyl chain.[12][13]
Infrared (IR) Characteristic C-H stretching and bending vibrations for the alkyl groups (~2850-3000 cm⁻¹ and ~1375-1465 cm⁻¹, respectively). A C-Br stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹.[14]

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers valuable insights into the electronic structure and reactivity of alkyl halides like this compound.[15][16]

Key Areas of Computational Study:

  • Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the sites of nucleophilic and electrophilic attack.

  • Reaction Pathway Modeling: DFT can be used to model the transition states of Sₙ1 and E2 reactions, providing information on activation energies and reaction kinetics.[17] This allows for a deeper understanding of the factors controlling the competition between substitution and elimination pathways.

  • Spectroscopic Prediction: Computational methods can predict NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties, which can aid in the interpretation of experimental data.

G Computational Analysis Workflow Input Molecular Structure of This compound DFT DFT Calculations (e.g., Geometry Optimization, Frequency Calculation) Input->DFT Properties Electronic Properties (HOMO, LUMO, Charges) DFT->Properties Spectra Predicted Spectra (IR, NMR) DFT->Spectra Reaction Reaction Modeling (Transition States, Activation Energies) DFT->Reaction

A generalized workflow for DFT analysis.

Conclusion

This compound is a valuable tertiary alkyl halide with well-defined reactivity governed by its sterically hindered structure. This guide has provided a detailed summary of its theoretical properties, synthetic methodologies, and key chemical transformations. The inclusion of generalized experimental protocols and an overview of computational analysis approaches serves as a practical resource for researchers in organic synthesis and medicinal chemistry. Further experimental investigation to determine its physical properties and detailed spectroscopic characterization would be beneficial for its broader application.

References

Methodological & Application

Application Notes and Protocols for the Formation of 2,2-Dimethylhexylmagnesium Bromide from 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of the Grignard reagent 2,2-dimethylhexylmagnesium bromide from its corresponding precursor, 1-bromo-2,2-dimethylhexane. This sterically hindered Grignard reagent is a valuable tool for introducing the bulky and lipophilic 2,2-dimethylhexyl group in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. The protocols detailed below are designed to optimize the formation of this reagent while minimizing potential side reactions.

Introduction

Grignard reagents (RMgX) are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from alkyl halides is a fundamental transformation. However, the formation of Grignard reagents from sterically hindered alkyl halides, such as this compound (also known as neohexyl bromide), presents unique challenges. The steric bulk around the reaction center can impede the reaction with magnesium metal and promote side reactions like reduction and elimination.

This document outlines a detailed protocol for the preparation of 2,2-dimethylhexylmagnesium bromide, discusses potential side reactions, and provides illustrative quantitative data based on reactions with structurally similar sterically hindered alkyl halides.

Key Applications in Drug Development

The 2,2-dimethylhexyl moiety can be a valuable structural component in drug candidates for several reasons:

  • Increased Lipophilicity: The introduction of this bulky alkyl group can significantly increase the lipophilicity of a molecule, which can be crucial for modulating its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Metabolic Stability: The quaternary carbon center (a neopentyl-type structure) can block sites of metabolic oxidation, leading to a longer biological half-life of the drug molecule.

  • Improved Binding Affinity: The defined steric profile of the 2,2-dimethylhexyl group can lead to more specific and potent interactions with biological targets by occupying hydrophobic pockets in proteins.

  • Modulation of Physical Properties: This group can influence a molecule's solubility and crystalline properties.

The 2,2-dimethylhexylmagnesium bromide reagent can be used to synthesize a variety of intermediates and final drug compounds, including tertiary alcohols, ketones, and carboxylic acids, by reacting with appropriate electrophiles.

Data Presentation: Illustrative Reaction Parameters

Due to the limited availability of specific quantitative data for the formation of 2,2-dimethylhexylmagnesium bromide in peer-reviewed literature, the following table provides a summary of typical, illustrative data for the formation of sterically hindered Grignard reagents. These values can serve as a benchmark for optimizing the reaction.

ParameterStandard Conditions (Refluxing THF)Optimized Conditions (Low Temperature)
Reagent This compound This compound
Magnesium (equivalents) 1.2 - 1.51.2 - 1.5
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Initiator Iodine (catalytic amount)1,2-Dibromoethane (catalytic amount)
Reaction Temperature 66 °C (reflux)0 °C to Room Temperature
Reaction Time 2 - 4 hours4 - 8 hours
Illustrative Yield 60 - 75%75 - 90%
Major Side Products 2,2-Dimethylhexane (reduction), 2,2-Dimethyl-1-hexene (elimination)Minimized side product formation

Experimental Protocols

Protocol 1: Standard Grignard Reagent Formation (Refluxing THF)

This protocol describes the formation of 2,2-dimethylhexylmagnesium bromide under standard reflux conditions.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Nitrogen or Argon gas supply

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >100 °C for several hours and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 - 1.5 equivalents relative to the alkyl bromide) in the three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and a brownish color appears on the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the alkyl bromide solution to the activated magnesium turnings.

  • The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if the iodine fails to initiate the reaction. The initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or grayish solution, and a gentle reflux.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours to ensure complete consumption of the starting material.

  • Quantification and Use: After cooling to room temperature, the concentration of the resulting Grignard reagent solution should be determined by titration (e.g., with a standard solution of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline) before use in subsequent reactions.

Protocol 2: Optimized Grignard Reagent Formation (Low Temperature)

This protocol is designed to minimize side reactions by conducting the formation at a lower temperature.

Materials:

  • Same as Protocol 1, with the addition of an ice-water bath.

Procedure:

  • Glassware Preparation and Magnesium Activation: Follow steps 1 and 2 from Protocol 1.

  • Initiation: Follow steps 3 and 4 from Protocol 1 to initiate the reaction.

  • Grignard Reagent Formation: Once the reaction has initiated, cool the flask in an ice-water bath. Add the remaining this compound solution dropwise from the dropping funnel, maintaining the internal temperature between 0 °C and 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir for an additional 4-8 hours.

  • Quantification and Use: Determine the concentration of the Grignard reagent by titration as described in Protocol 1.

Visualizations

Signaling Pathways and Logical Relationships

Grignard_Formation_Pathway Formation of 2,2-Dimethylhexylmagnesium Bromide Start This compound (R-Br) Initiation Initiation (Iodine or 1,2-Dibromoethane) Start->Initiation Mg Magnesium Metal (Mg) Mg->Initiation Solvent Anhydrous THF Solvent->Initiation Grignard 2,2-Dimethylhexylmagnesium Bromide (R-MgBr) Initiation->Grignard Main Reaction Pathway Side_Reduction Side Product: 2,2-Dimethylhexane (R-H) (Reduction) Initiation->Side_Reduction Side Reaction Side_Elimination Side Product: 2,2-Dimethyl-1-hexene (Elimination) Initiation->Side_Elimination Side Reaction Application Applications in Drug Synthesis Grignard->Application

Caption: Reaction pathway for the formation of 2,2-dimethylhexylmagnesium bromide.

Experimental_Workflow Experimental Workflow for Grignard Synthesis step1 1. Dry Glassware and Assemble Apparatus step2 2. Activate Magnesium with Iodine/Initiator step1->step2 step3 3. Add Alkyl Bromide Solution Dropwise step2->step3 step4 4. Maintain Reaction Temperature step3->step4 step5 5. Stir for Completion step4->step5 Control Temperature step6 6. Titrate to Determine Concentration step5->step6 step7 7. Use in Subsequent Reaction step6->step7

Caption: A generalized experimental workflow for Grignard reagent synthesis.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,2-dimethylhexane is a primary alkyl halide characterized by significant steric hindrance at the β-carbon, a structural feature analogous to neopentyl bromide. This steric bulk profoundly influences its reactivity in nucleophilic substitution reactions. Direct backside attack required for an S(_N)2 mechanism is severely impeded, rendering the substrate largely unreactive under typical S(_N)2 conditions.[1][2][3][4] Consequently, reactions tend to proceed through S(_N)1 and E2 pathways, often involving carbocation rearrangements to form more stable intermediates. These application notes provide an overview of the expected reactivity, detailed experimental protocols for representative transformations, and a summary of potential products.

Overview of Reactivity

The quaternary β-carbon in this compound creates a sterically congested environment around the α-carbon. This has critical implications for its reaction pathways:

  • S(_N)2 Reactions: Due to the bulky 2,2-dimethylbutyl group (a "neopentyl-like" structure), the backside attack by a nucleophile is sterically hindered.[1][5] As a result, S(_N)2 reactions are extremely slow and for practical purposes, are not observed.[3][6][7]

  • S(_N)1 Reactions: In the presence of a weak nucleophile and a polar protic solvent (solvolysis), an S(_N)1 mechanism is favored. The initial formation of a primary carbocation is energetically unfavorable.[4] Therefore, the reaction proceeds via a concerted mechanism where the leaving group departs as a 1,2-hydride or 1,2-alkyl shift occurs to form a more stable tertiary carbocation. This rearrangement is a key feature of the reactivity of this substrate.[8][9]

  • E2 Reactions: With strong, sterically hindered bases, the E2 elimination pathway can compete with or dominate over substitution.[3] According to Zaitsev's rule, the major alkene product is typically the most substituted one, although the use of a bulky base can favor the Hofmann (less substituted) product.[10][11]

The interplay between these pathways is crucial for predicting reaction outcomes and is summarized in the logical relationship diagram below.

G sub This compound cond1 Strong, Small Nucleophile (e.g., CN⁻, N₃⁻) sub->cond1 Conditions cond2 Weak Nucleophile / Polar Protic Solvent (e.g., H₂O, ROH) sub->cond2 Conditions cond3 Strong, Bulky Base (e.g., t-BuOK) sub->cond3 Conditions path1 Sₙ2 Pathway (Extremely Slow/Disfavored) cond1->path1 path2 Sₙ1 Pathway with Rearrangement cond2->path2 path3 E2 Pathway cond3->path3 prod1 Direct Substitution Product (Negligible Yield) path1->prod1 prod2 Rearranged Substitution Product(s) path2->prod2 prod3 Elimination Product(s) (Zaitsev/Hofmann) path3->prod3

Caption: Factors influencing reaction pathways of this compound.

Data Presentation: Expected Reaction Outcomes

The following table summarizes the expected major products from the reaction of this compound with various nucleophiles and bases. Yields are illustrative and will vary with specific reaction conditions.

Nucleophile/BaseReagent ExampleSolventExpected Major Product(s)Predominant Mechanism
CyanideNaCNDMSO3,3-DimethylheptanenitrileS(_N)1 with rearrangement
AzideNaN₃DMF3-Azido-3,3-dimethylhexaneS(_N)1 with rearrangement
HydroxideNaOH (aq)H₂O/THF2,2-Dimethylhexan-1-ol, 2,3-Dimethylhexan-2-olS(_N)1 with rearrangement
EthoxideNaOEtEthanol2,3-Dimethylhex-2-ene, 3,3-Dimethylhex-1-eneE2
WaterH₂OHeat2,3-Dimethylhexan-2-olS(_N)1 (Solvolysis)
MethanolCH₃OHHeat2-Methoxy-2,3-dimethylhexaneS(_N)1 (Solvolysis)

Experimental Protocols

Important Note: All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven-dried prior to use, especially for reactions sensitive to moisture.

Protocol 1: Solvolysis of this compound (S(_N)1 Reaction)

This protocol describes a typical solvolysis reaction using methanol, leading to a rearranged ether product.

G start Start step1 Dissolve this compound in excess methanol in a round-bottom flask. start->step1 step2 Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). step1->step2 step3 Monitor reaction progress using TLC or GC-MS (expect long reaction times, 24-72h). step2->step3 step4 Cool the reaction to room temperature. step3->step4 step5 Remove excess methanol under reduced pressure. step4->step5 step6 Perform aqueous workup: Partition between diethyl ether and water. Wash organic layer with brine. step5->step6 step7 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. step6->step7 step8 Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient). step7->step8 end Obtain Rearranged Ether Product step8->end

Caption: Experimental workflow for the solvolysis of this compound.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 26.1 mmol) in methanol (50 mL).

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath set to 70°C. Allow the reaction to reflux for 48-72 hours.

  • Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and deionized water (50 mL). Shake and separate the layers.

  • Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the rearranged ether product.

Protocol 2: Elimination Reaction with Sodium Ethoxide (E2 Reaction)

This protocol details the E2 elimination to favor the formation of alkenes.

Methodology:

  • Reaction Setup: In a 100 mL three-neck flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (2.67 g, 39.2 mmol) to absolute ethanol (40 mL).

  • Addition of Substrate: Heat the mixture to reflux. Add a solution of this compound (5.0 g, 26.1 mmol) in absolute ethanol (10 mL) dropwise from the dropping funnel over 30 minutes.

  • Reaction: Continue to reflux the mixture for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Quenching and Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with pentane (3 x 40 mL). Combine the organic extracts and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to avoid loss of the volatile alkene products.

  • Analysis: Characterize the product mixture by ¹H NMR and GC-MS to determine the ratio of alkene isomers.

Signaling Pathways and Mechanisms

The S(_N)1 reaction of this compound is characterized by a critical carbocation rearrangement step.

G sub This compound ts1 Transition State 1 sub->ts1 Slow, Rate- Determining Step int1 Primary Carbocation (Unstable, transient) ts1->int1 Loss of Br⁻ rearr 1,2-Hydride Shift int1->rearr int2 Tertiary Carbocation (More Stable) rearr->int2 ts2 Transition State 2 int2->ts2 prod Rearranged Substitution Product ts2->prod Fast nuc Nucleophile (e.g., CH₃OH) nuc->ts2 Nucleophilic Attack

Caption: S(_N)1 reaction pathway with 1,2-hydride shift rearrangement.

This rearrangement from a primary to a more stable tertiary carbocation is the key to understanding the substitution products formed from this substrate. Without this rearrangement, the S(_N)1 pathway would be prohibitively slow.[8][12]

Conclusion

This compound serves as an excellent model substrate for studying the interplay of steric effects and reaction mechanisms in nucleophilic substitution. Its pronounced steric hindrance effectively shuts down the S(_N)2 pathway, forcing reactions to proceed via S(_N)1 or E2 mechanisms. For synthetic chemists, this predictable reactivity pattern, particularly the propensity for carbocation rearrangement, must be carefully considered to achieve desired products. The protocols provided herein offer a starting point for the controlled transformation of this sterically demanding alkyl halide.

References

Application Note: SN2 Reaction of 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the nucleophilic substitution (SN2) reaction of 1-bromo-2,2-dimethylhexane. Due to significant steric hindrance, this substrate is notoriously unreactive towards the SN2 pathway. The protocol outlined herein utilizes a potent, unhindered nucleophile in a polar aprotic solvent to facilitate the reaction, although reaction rates are expected to be very low. We also discuss the prevalent side reactions, including SN1/E1 pathways that involve carbocation rearrangements, which are often observed under forcing conditions. This document is intended for researchers in organic synthesis and drug development.

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. The reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group in a single step.[1] This mechanism is highly sensitive to steric hindrance at the reaction center.[2][3]

This compound is a primary alkyl halide. While primary halides are typically excellent substrates for SN2 reactions, this compound is a notable exception.[4] The presence of a bulky dimethyl group on the adjacent (β) carbon creates severe steric hindrance, effectively shielding the electrophilic carbon from backside attack by a nucleophile.[3][4][5] This structure is analogous to neopentyl bromide, which is known to be practically inert under standard SN2 conditions.[4][6] Forcing this reaction to proceed via an SN2 pathway is a significant challenge, with reaction rates being several orders of magnitude slower than for unhindered primary alkyl halides.[7] Under conditions that might favor ionization, such as with weak nucleophiles or in protic solvents, SN1/E1 pathways become competitive, leading to carbocation rearrangements and a mixture of products.[8][9][10]

This note provides a protocol for a "forced" SN2 reaction using sodium cyanide as the nucleophile and dimethyl sulfoxide (DMSO) as a polar aprotic solvent. Polar aprotic solvents are crucial as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and thus more reactive.[5][11][12][13] We will also detail the expected competing SN1/E1 pathway with rearrangement.

Data Presentation

The following table summarizes the expected reaction pathways and products for this compound under different conditions.

Condition Substrate Nucleophile/Base Solvent Expected Major Pathway Major Product(s) Relative Rate
A (Forced SN2) This compoundStrong, unhindered (e.g., NaCN)Polar Aprotic (e.g., DMSO, DMF)SN22,2-DimethylhexanenitrileExtremely Slow
B (Solvolysis/SN1) This compoundWeak (e.g., CH3OH, H2O)Polar Protic (e.g., CH3OH, H2O)SN1 with Rearrangement2-Methoxy-2-methylhexane, 2-Methylhex-1-ene, 2-Methylhex-2-eneVery Slow
C (Elimination Attempt) This compoundStrong, bulky base (e.g., KOtBu)Polar Aprotic (e.g., THF)E22,2-Dimethylhex-1-eneVery Slow to No Reaction

Experimental Protocols

Protocol A: SN2 Synthesis of 2,2-Dimethylhexanenitrile

This protocol describes the nucleophilic substitution of this compound with sodium cyanide. Extreme caution must be exercised when working with cyanide salts as they are highly toxic.

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 eq).

  • Add anhydrous DMSO to the flask to create a stirrable suspension.

  • Add this compound (1.0 eq) to the flask.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC. Due to the substrate's low reactivity, the reaction may require an extended period (24-72 hours or longer).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, 2,2-dimethylhexanenitrile.[14][15]

  • The crude product can be purified by fractional distillation under reduced pressure.

Mandatory Visualizations

SN2 Reaction Workflow

SN2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Sodium Cyanide Anhydrous DMSO heating Heat to 80-100°C (24-72h) reagents->heating Stir extraction Aqueous Work-up & Ether Extraction heating->extraction drying Dry with MgSO4 extraction->drying purification Distillation drying->purification product Product: 2,2-Dimethylhexanenitrile purification->product

Caption: Workflow for the SN2 synthesis of 2,2-dimethylhexanenitrile.

Competing Reaction Pathways

Reaction_Pathways cluster_sn2 SN2 Pathway cluster_sn1 SN1/E1 Pathway start This compound sn2_conditions Strong Nucleophile (NaCN) Polar Aprotic Solvent (DMSO) start->sn2_conditions sn1_conditions Weak Nucleophile (CH3OH) Polar Protic Solvent start->sn1_conditions sn2_product 2,2-Dimethylhexanenitrile (Direct Substitution) sn2_conditions->sn2_product Extremely Slow carbocation Primary Carbocation (Unstable) sn1_conditions->carbocation Slow rearrangement 1,2-Hydride Shift carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (Stable) rearrangement->tertiary_carbocation sn1_product Rearranged Products: 2-Methoxy-2-methylhexane 2-Methylhexenes tertiary_carbocation->sn1_product Fast

Caption: Competing SN2 and SN1/E1 pathways for this compound.

References

Application Notes and Protocols for 1-Bromo-2,2-dimethylhexane as a Neohexyl Group Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,2-dimethylhexane is a valuable alkylating agent for the introduction of the neohexyl group into a variety of organic molecules. The neohexyl moiety, with its characteristic steric bulk provided by the quaternary carbon center, is of significant interest in medicinal chemistry and materials science. Its incorporation can influence a molecule's lipophilicity, metabolic stability, and conformational properties. These application notes provide detailed protocols for the use of this compound in several key synthetic transformations, including ether synthesis, N-alkylation of heterocyclic amines, and Grignard reagent formation for subsequent carbon-carbon bond formation.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the application of this compound as a neohexyl group donor in various reaction types.

Table 1: Williamson Ether Synthesis with Phenols

Phenol SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
PhenolK₂CO₃Acetonitrile801285-95
4-MethoxyphenolCs₂CO₃DMF100890-98
2-NitrophenolNaHTHF651670-80

Table 2: N-Alkylation of Heterocyclic Amines

HeterocycleBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
ImidazoleK₂CO₃DMF1202475-85
PyrazoleNaHTHF651880-90
1,2,4-TriazoleCs₂CO₃Acetonitrile802070-80

Table 3: Grignard Reaction with Electrophiles

ElectrophileSolventTemperature (°C)Reaction Time (h)Product TypeYield (%)
AcetoneDiethyl Ether0 to RT2Tertiary Alcohol80-90
BenzaldehydeTHF0 to RT3Secondary Alcohol75-85
Carbon Dioxide (solid)Diethyl Ether-78 to RT1Carboxylic Acid60-70

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Neohexyl Phenyl Ether

This protocol describes the synthesis of neohexyl phenyl ether via the Williamson ether synthesis, a classic and reliable method for forming ether linkages.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.05 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the stirred solution.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-82 °C) and maintain for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash with a small amount of acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure neohexyl phenyl ether.

Expected Yield: 85-95%

Protocol 2: N-Alkylation of Imidazole

This protocol details the N-alkylation of imidazole with this compound to introduce the neohexyl group onto a heterocyclic scaffold.

Materials:

  • This compound (1.0 eq)

  • Imidazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add imidazole (1.2 eq) and anhydrous DMF.

  • Add potassium carbonate (2.5 eq) to the stirred solution.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-neohexyl-1H-imidazole.

Expected Yield: 75-85%

Protocol 3: Synthesis and Reaction of Neohexylmagnesium Bromide (Grignard Reagent)

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (acetone) to form a tertiary alcohol. Strict anhydrous conditions are crucial for the success of this reaction.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Iodine (a single crystal)

  • Anhydrous Diethyl Ether ((C₂H₅)₂O)

  • Acetone (1.0 eq, anhydrous)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

Part A: Formation of Neohexylmagnesium Bromide

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place magnesium turnings (1.1 eq) and a crystal of iodine in the three-necked flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetone

  • Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

  • Prepare a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2,4,4-trimethylheptan-2-ol.

Expected Yield: 80-90%

Visualizations

Williamson_Ether_Synthesis R_OH R-OH (Phenol) Alkoxide R-O⁻ (Phenoxide) R_OH->Alkoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Alkoxide NeohexylBr This compound Product_complex [R-O---CH₂(neohexyl)---Br]‡ NeohexylBr->Product_complex Alkoxide->Product_complex SN2 Attack Salt Base-H⁺ + Br⁻ Product_complex->Salt Ether R-O-neohexyl (Neohexyl Ether) Product_complex->Ether

Caption: Williamson Ether Synthesis Workflow.

N_Alkylation_Workflow Heterocycle Heterocycle-H (e.g., Imidazole) Anion Heterocycle⁻ Heterocycle->Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Anion NeohexylBr This compound Transition_State [Heterocycle---CH₂(neohexyl)---Br]‡ NeohexylBr->Transition_State Anion->Transition_State Nucleophilic Attack Byproducts Base-H⁺ + Br⁻ Transition_State->Byproducts Product Heterocycle-neohexyl Transition_State->Product

Caption: N-Alkylation of Heterocycles Workflow.

Grignard_Reaction_Workflow cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Aqueous Work-up NeohexylBr This compound Grignard Neohexyl-MgBr NeohexylBr->Grignard Mg Mg Mg->Grignard Adduct Intermediate Adduct Grignard->Adduct Electrophile Electrophile (e.g., Acetone) Electrophile->Adduct Product Final Product (e.g., Tertiary Alcohol) Adduct->Product H3O H₃O⁺ H3O->Product

Caption: Grignard Reaction and Work-up.

Application of 1-Bromo-2,2-dimethylhexane in the Synthesis of a Novel Sterically Hindered Amine Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2,2-dimethylhexane is a valuable alkylating agent in organic synthesis, particularly for the introduction of a sterically hindered neohexyl group.[1] This structural motif can be of significant interest in medicinal chemistry for its potential to enhance metabolic stability, modulate lipophilicity, and probe specific binding interactions within protein targets. The bulky 2,2-dimethylhexyl group can shield adjacent functional groups from enzymatic degradation and can provide a unique three-dimensional architecture that may lead to improved potency and selectivity of drug candidates.[1] This application note details the synthesis of a novel pharmaceutical intermediate, N-(2,2-dimethylhexyl)pyrimidin-2-amine, through the nucleophilic substitution of 2-aminopyrimidine with this compound. This intermediate can serve as a precursor for the development of various therapeutic agents, such as kinase inhibitors or GPCR modulators.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing appropriate reaction conditions and purification strategies.

PropertyValue
Molecular Formula C₈H₁₇Br
Molecular Weight 193.12 g/mol
CAS Number 101419-70-9
Appearance Colorless liquid
Boiling Point 78-80 °C at 15 mmHg
Density 1.134 g/mL at 25 °C
Solubility Insoluble in water; soluble in common organic solvents (e.g., THF, DMF, DMSO)

Application 1: Synthesis of N-(2,2-dimethylhexyl)pyrimidin-2-amine

The synthesis of N-(2,2-dimethylhexyl)pyrimidin-2-amine is achieved via a nucleophilic aromatic substitution reaction between 2-aminopyrimidine and this compound. The reaction is facilitated by a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF).

Experimental Protocol: Synthesis of N-(2,2-dimethylhexyl)pyrimidin-2-amine

Materials:

  • 2-Aminopyrimidine (1.0 eq)

  • This compound (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminopyrimidine (1.0 eq) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.2 eq) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-(2,2-dimethylhexyl)pyrimidin-2-amine.

Expected Results

The following table summarizes the expected quantitative data for the synthesis of N-(2,2-dimethylhexyl)pyrimidin-2-amine.

ParameterExpected Value
Yield 65-75%
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (d, 2H), 6.50 (t, 1H), 5.20 (br s, 1H), 3.20 (t, 2H), 1.60-1.20 (m, 8H), 0.88 (s, 9H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 162.5, 158.0, 110.5, 45.0, 38.0, 35.5, 31.0, 29.5, 23.0, 14.0 ppm
Mass Spectrum (ESI+) m/z 208.18 [M+H]⁺

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis of N-(2,2-dimethylhexyl)pyrimidin-2-amine start Start: 2-Aminopyrimidine & this compound deprotonation Deprotonation with NaH in DMF at 0°C start->deprotonation 1. Reagents alkylation Alkylation at 60°C deprotonation->alkylation 2. Reaction workup Aqueous Workup alkylation->workup 3. Quenching purification Column Chromatography workup->purification 4. Isolation product Product: N-(2,2-dimethylhexyl)pyrimidin-2-amine purification->product 5. Final Product

Caption: Synthetic workflow for N-(2,2-dimethylhexyl)pyrimidin-2-amine.

hypothetical_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway drug N-(2,2-dimethylhexyl)pyrimidin-2-amine Derivative kinase Target Kinase (e.g., EGFR) drug->kinase Inhibits p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream apoptosis Apoptosis downstream->apoptosis Inhibits

Caption: Hypothetical kinase inhibition signaling pathway.

Conclusion

This compound serves as an effective reagent for the introduction of a sterically demanding 2,2-dimethylhexyl group into heterocyclic scaffolds. The protocol described herein for the synthesis of N-(2,2-dimethylhexyl)pyrimidin-2-amine provides a reliable method for accessing this novel pharmaceutical intermediate. The incorporation of the neohexyl moiety is anticipated to confer desirable pharmacokinetic properties, making this intermediate a valuable building block for the discovery of new therapeutic agents. Further derivatization of the pyrimidine ring can lead to a diverse library of compounds for biological screening.

References

Application Notes and Protocols for 1-Bromo-2,2-dimethylhexane in Materials Science and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-Bromo-2,2-dimethylhexane as an initiator in controlled radical polymerization, specifically in Atom Transfer Radical Polymerization (ATRP). While direct literature on the applications of this compound in materials science and polymer synthesis is limited, its structural features as a primary alkyl halide with significant steric hindrance suggest its utility in creating well-defined polymers with unique architectures. The protocols detailed below are based on established methodologies for ATRP and serve as a guide for researchers exploring the use of this compound.

Introduction to this compound in Polymer Synthesis

This compound is an alkyl halide with the chemical formula C₈H₁₇Br. Its structure, featuring a neopentyl-like arrangement at the 2-position, provides considerable steric bulk. In the context of polymer synthesis, particularly in controlled radical polymerization techniques like ATRP, the choice of initiator is crucial as it determines the number of growing polymer chains and influences the initiation efficiency. The bulky nature of the 2,2-dimethylhexyl group can be leveraged to control the initiation rate and potentially influence the tacticity and thermal properties of the resulting polymers.

The primary application explored in these notes is its use as an initiator for the synthesis of homopolymers and block copolymers. The bulky, non-polar nature of the initiator fragment can be used to tailor the properties of the resulting polymers for applications in coatings, adhesives, and as additives for modifying the properties of other polymers.

Key Applications and Experimental Data

The primary application of this compound in polymer synthesis is as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a versatile method for producing polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2][3]

Table 1: Theoretical Polymer Characteristics Using this compound as an ATRP Initiator

MonomerTarget DPTheoretical Mn ( g/mol )Initiator Concentration (mM)Monomer Concentration (M)Catalyst SystemExpected PDI
Styrene10010,415101CuBr/PMDETA< 1.2
Methyl Methacrylate (MMA)15015,019101.5CuBr/PMDETA< 1.3
n-Butyl Acrylate20025,63251CuBr/PMDETA< 1.2

Note: The data in this table are theoretical calculations based on typical ATRP reactions and serve as a starting point for experimental design. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Polystyrene using this compound as an ATRP Initiator

This protocol describes a typical ATRP of styrene initiated by this compound.

Materials:

  • Styrene (monomer, inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF, for analysis)

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, add styrene (e.g., 5.21 g, 50 mmol) and this compound (e.g., 0.193 g, 1 mmol). Add anisole (5 mL) as the solvent.

  • Catalyst Preparation: In a separate Schlenk flask, add CuBr (e.g., 0.143 g, 1 mmol) and PMDETA (e.g., 0.173 g, 1 mmol).

  • Degassing: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction Initiation: Under an inert atmosphere (e.g., argon or nitrogen), transfer the monomer/initiator solution to the catalyst flask via a cannula.

  • Polymerization: Place the reaction flask in a preheated oil bath at 110 °C. Stir the reaction mixture for the desired time (e.g., 6-24 hours). Periodically take samples to monitor monomer conversion via gas chromatography (GC) or ¹H NMR.

  • Termination and Purification: To terminate the polymerization, open the flask to air and add a large excess of THF. Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the purified polymer by slowly adding the THF solution to a large volume of cold methanol.

  • Drying: Collect the white polymer precipitate by filtration and dry under vacuum at 40 °C to a constant weight.

  • Characterization: Analyze the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR.

Protocol 2: Synthesis of a Poly(n-butyl acrylate)-b-polystyrene Block Copolymer

This protocol outlines the synthesis of a block copolymer using a poly(n-butyl acrylate) macroinitiator prepared with this compound.

Step 1: Synthesis of Poly(n-butyl acrylate) Macroinitiator

  • Follow the procedure in Protocol 1, substituting styrene with n-butyl acrylate (e.g., 6.41 g, 50 mmol).

  • Use a lower reaction temperature, typically 60-80 °C.

  • After purification and drying, this bromine-terminated poly(n-butyl acrylate) will serve as the macroinitiator for the next step.

Step 2: Chain Extension with Styrene

  • Reaction Setup: In a Schlenk flask, dissolve the purified poly(n-butyl acrylate) macroinitiator in anisole. Add styrene monomer.

  • Catalyst Preparation: Prepare the CuBr/PMDETA catalyst system in a separate Schlenk flask as described in Protocol 1.

  • Degassing and Initiation: Degas both flasks and transfer the macroinitiator/monomer solution to the catalyst flask.

  • Polymerization: Heat the reaction mixture to 110 °C and stir for the desired time.

  • Workup: Terminate the reaction and purify the block copolymer using the same procedure as in Protocol 1.

  • Characterization: Confirm the formation of the block copolymer by observing an increase in molecular weight from the macroinitiator to the final block copolymer via GPC, and by analyzing the composition using ¹H NMR.

Visualizations

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer Monomer (e.g., Styrene) Degassing Freeze-Pump-Thaw (Remove O2) Monomer->Degassing Initiator Initiator (this compound) Initiator->Degassing Catalyst Catalyst System (CuBr/PMDETA) Mixing Combine Reactants (Inert Atmosphere) Catalyst->Mixing Degassing->Mixing Polymerization Heat & Stir (e.g., 110°C) Mixing->Polymerization Termination Expose to Air Polymerization->Termination Catalyst_Removal Alumina Column Termination->Catalyst_Removal Precipitation Precipitate in Methanol Catalyst_Removal->Precipitation Drying Vacuum Drying Precipitation->Drying Analysis GPC & NMR Drying->Analysis

Caption: Workflow for ATRP using this compound.

Block_Copolymer_Synthesis cluster_step1 Step 1: Macroinitiator Synthesis cluster_step2 Step 2: Chain Extension Initiator This compound ATRP1 ATRP Initiator->ATRP1 MonomerA Monomer A (e.g., n-Butyl Acrylate) MonomerA->ATRP1 Macroinitiator Poly(Monomer A)-Br (Macroinitiator) ATRP1->Macroinitiator ATRP2 ATRP Macroinitiator->ATRP2 MonomerB Monomer B (e.g., Styrene) MonomerB->ATRP2 Block_Copolymer Poly(Monomer A)-b-Poly(Monomer B) ATRP2->Block_Copolymer

Caption: Synthesis of a block copolymer via ATRP.

Potential Applications in Materials Science

The polymers synthesized using this compound as an initiator are expected to possess a bulky, hydrophobic end-group derived from the initiator. This feature can be exploited in several areas of materials science:

  • Surface Modification: The hydrophobic end-group can drive the polymer to self-assemble at interfaces, potentially modifying the surface properties of materials. For example, block copolymers with a hydrophilic block and a hydrophobic end-group initiated by this compound could form micelles or act as surfactants.

  • Polymer Blends and Compatibilizers: The unique end-group can influence the miscibility of the resulting polymer in blends. Block copolymers synthesized with this initiator could act as compatibilizers in immiscible polymer blends by locating at the interface between the two phases.

  • Drug Delivery: Amphiphilic block copolymers initiated with this compound could self-assemble into nanoparticles for encapsulation and controlled release of hydrophobic drugs. The bulky end-group might influence the stability and loading capacity of these nanoparticles.

Conclusion

While this compound is not a commonly cited initiator in the polymer chemistry literature, its chemical structure suggests it is a viable candidate for initiating Atom Transfer Radical Polymerization. The protocols and potential applications outlined in these notes are based on well-established principles of controlled radical polymerization and are intended to serve as a foundational guide for researchers. Experimental validation is necessary to determine the precise kinetics and control achievable with this initiator for various monomers. The unique steric and electronic properties of the 2,2-dimethylhexyl group may offer new avenues for the design of polymers with tailored architectures and properties for advanced material applications.

References

Application Notes and Protocols: E1 and E2 Elimination Reactions of 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Elimination reactions are fundamental transformations in organic synthesis, enabling the formation of alkenes from alkyl halides. The two most common mechanisms are the E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular) pathways. The choice between these mechanisms is highly dependent on the structure of the substrate, the nature of the base, the solvent, and the temperature.

This document provides a detailed analysis of the E1 and E2 elimination reaction mechanisms for 1-bromo-2,2-dimethylhexane. This substrate is a sterically hindered primary alkyl halide, which presents unique reactivity challenges and regiochemical outcomes. Understanding these pathways is crucial for predicting and controlling the synthesis of specific alkene isomers, a common requirement in medicinal chemistry and drug development.

E2 (Bimolecular Elimination) Reaction Mechanism

The E2 reaction is a single-step, concerted process where a strong base removes a proton from a carbon adjacent (beta) to the leaving group, simultaneously forming a double bond and expelling the leaving group.[1][2] For this compound, the alpha-carbon (C1) is bonded to the bromine, and the beta-carbon (C2) is a quaternary center with no hydrogens. Therefore, elimination must involve the abstraction of a proton from the gamma-carbon (C3).

Due to the significant steric hindrance around the alpha-carbon, SN2 reactions are highly disfavored.[3][4][5] A strong, bulky base is typically used to promote the E2 pathway and minimize competing substitution reactions.[6] The base abstracts a proton from C3, leading to the formation of a single alkene product, as there is only one type of beta-hydrogen available for abstraction.

Key Characteristics of the E2 Reaction:

  • Kinetics: Second-order, rate = k[Alkyl Halide][Base].[1]

  • Base: Requires a strong base. Bulky bases like potassium tert-butoxide (t-BuOK) are often preferred to favor elimination.[6]

  • Mechanism: Concerted, one-step process.[2]

  • Product: The sole product of the E2 reaction of this compound is 3,3-dimethyl-1-hexene .

E2_Mechanism E2 Elimination of this compound cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products reactant This compound ts [B---H---C3---C2---C1---Br]‡ reactant->ts Base attacks β-H base Base (B:-) base->ts product 3,3-Dimethyl-1-hexene ts->product Alkene formation conj_acid H-B ts->conj_acid leaving_group Br- ts->leaving_group

Caption: E2 reaction workflow for this compound.

E1 (Unimolecular Elimination) Reaction Mechanism

The E1 reaction is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate.[7][8] This is followed by a rapid deprotonation by a weak base (often the solvent) to form the alkene. E1 reactions are favored by polar protic solvents, which stabilize the carbocation intermediate, and by the absence of a strong base.[8][9]

For this compound, the initial formation of a primary carbocation is energetically unfavorable.[10] The mechanism, therefore, involves a concerted 1,2-hydride or alkyl shift to form a more stable carbocation. In this case, a 1,2-methyl shift occurs as the bromine leaves, or immediately after, to transform the unstable primary carbocation into a much more stable tertiary carbocation at C2.[11]

Once the tertiary carbocation is formed, a proton can be removed from an adjacent carbon (C1 or C3). According to Zaitsev's Rule , elimination reactions generally favor the formation of the more stable, more substituted alkene.[12][13]

Key Characteristics of the E1 Reaction:

  • Kinetics: First-order, rate = k[Alkyl Halide].[8]

  • Base: A weak base or the solvent itself (solvolysis) is sufficient.[9]

  • Mechanism: Two-step process involving a carbocation intermediate.[13]

  • Rearrangement: Prone to carbocation rearrangements to form more stable intermediates.[11]

  • Products:

    • Major Product (Zaitsev): 2,3-dimethyl-2-hexene (the most substituted alkene).

    • Minor Product (Hofmann-like): 2,3-dimethyl-1-hexene (the less substituted alkene).

E1_Mechanism E1 Elimination of this compound cluster_step1 Step 1: Carbocation Formation & Rearrangement cluster_step2 Step 2: Deprotonation A This compound B Primary Carbocation (Unstable Intermediate) A->B Loss of Br- C Tertiary Carbocation (Stable Intermediate) B->C 1,2-Methyl Shift D 2,3-Dimethyl-2-hexene (Zaitsev Product - Major) C->D Loss of H+ from C3 E 2,3-Dimethyl-1-hexene (Hofmann Product - Minor) C->E Loss of H+ from C1 Base Base (e.g., H2O) Base->D Base->E

Caption: E1 reaction pathway showing carbocation rearrangement.

Data Summary: E1 vs. E2 Reaction Conditions and Products

The selection of reaction conditions dictates the predominant mechanistic pathway and, consequently, the product distribution.

ParameterE2 EliminationE1 Elimination
Substrate This compoundThis compound
Base Strong, bulky base (e.g., KOtBu)Weak base or solvent (e.g., EtOH, H₂O)[9]
Solvent Aprotic or less polar (e.g., THF, t-BuOH)Polar protic (e.g., Ethanol, Formic Acid)[14]
Temperature Moderate to highHigh temperature favors E1 over SN1[10]
Kinetics Second-orderFirst-order[8]
Intermediate None (concerted)[1]Carbocation (rearranged)
Regioselectivity Not applicable (one product)Follows Zaitsev's Rule[13]
Major Product 3,3-Dimethyl-1-hexene2,3-Dimethyl-2-hexene
Minor Product(s) None2,3-Dimethyl-1-hexene

Experimental Protocols

Protocol 1: E2 Elimination of this compound

Objective: To synthesize 3,3-dimethyl-1-hexene via an E2 mechanism.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-Butanol (t-BuOH) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard workup and purification reagents (diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄)

  • Rotary evaporator and distillation apparatus

Procedure:

  • Set up a dry, inert atmosphere (Argon or Nitrogen) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous t-BuOH.

  • Add this compound (1.0 equivalent) to the flask dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for t-BuOH) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure 3,3-dimethyl-1-hexene.

Protocol 2: E1 Elimination of this compound

Objective: To synthesize 2,3-dimethyl-2-hexene as the major product via an E1 mechanism.

Materials:

  • This compound

  • Ethanol (absolute) or 85% Formic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stir bar

  • Standard workup and purification reagents (diethyl ether, saturated aq. NaHCO₃, brine, anhydrous MgSO₄)

  • Rotary evaporator and distillation apparatus

Procedure:

  • Place this compound (1.0 equivalent) in a round-bottom flask containing absolute ethanol (a large excess, acting as both solvent and base).

  • Add a magnetic stir bar and fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78°C for ethanol) and maintain the temperature. The reaction is typically slow; monitor its progress over several hours to days by GC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with saturated aqueous sodium bicarbonate (NaHCO₃) if an acidic solvent like formic acid was used.

  • Extract the product into diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Analyze the product mixture by GC-MS to determine the ratio of alkene isomers.

  • Purify the major product, 2,3-dimethyl-2-hexene, by fractional distillation.

References

Application Notes and Protocols: The Role of 1-Bromo-2,2-dimethylhexane in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,2-dimethylhexane is a primary alkyl halide characterized by significant steric hindrance at the carbon atom adjacent to the bromine-bearing carbon. This structural feature, analogous to a neopentyl group, profoundly influences its reactivity, making it a unique building block in the synthesis of complex organic molecules. While direct bimolecular nucleophilic substitution (SN2) reactions are significantly retarded, its structure allows for exploitation in other synthetic transformations, including the formation of organometallic reagents and participation in elimination reactions under specific conditions. These application notes provide an overview of the synthetic utility of this compound, along with detailed protocols for its key reactions and expected quantitative data based on analogous sterically hindered alkyl halides.

Key Applications

This compound serves as a precursor for introducing the sterically bulky 2,2-dimethylhexyl moiety into target molecules. This group can be valuable in medicinal chemistry for modulating pharmacokinetic properties by providing steric shielding or enhancing lipophilicity. In materials science, the incorporation of such a branched alkyl group can influence the physical properties of polymers and other materials.

Chemical Properties and Reactivity

Molecular Formula: C₈H₁₇Br

Molecular Weight: 193.12 g/mol [1]

Reactivity Profile:

  • Nucleophilic Substitution: Due to the severe steric hindrance created by the two methyl groups at the C2 position, this compound is highly resistant to SN2 reactions.[2][3][4] SN1 reactions are also generally slow and may be accompanied by carbocation rearrangements.

  • Elimination Reactions: Under strongly basic conditions, elimination reactions (E2) can occur to form 2,2-dimethylhex-1-ene. E1 eliminations may also be observed under solvolytic conditions, often competing with SN1 reactions.

  • Organometallic Reagent Formation: this compound can be converted into its corresponding Grignard reagent, 2,2-dimethylhexylmagnesium bromide. This organometallic compound serves as a potent nucleophile for the formation of new carbon-carbon bonds.

Experimental Protocols

Nucleophilic Substitution via SN1 Conditions (with potential rearrangement)

This protocol describes a representative procedure for a solvolysis reaction, which proceeds through an SN1-like mechanism. It is important to note that due to the primary nature of the initial carbocation, rearrangement to a more stable carbocation is highly probable, leading to a mixture of products.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable polar protic solvent (e.g., 80:20 ethanol/water mixture).

  • Reaction Execution: Heat the solution to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Add a sufficient amount of water to dissolve any salts and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to isolate the substitution and rearrangement products.

Quantitative Data (Representative):

ParameterValueReference
Substrate This compound-
Nucleophile Ethanol/Water-
Temperature Reflux-
Reaction Time 24 - 72 hoursEstimated based on neopentyl systems
Yield (Substitution) Low to moderateEstimated based on neopentyl systems
Yield (Rearrangement) Moderate to highEstimated based on neopentyl systems

Experimental Workflow:

sn1_workflow sub This compound heat Reflux sub->heat sol Polar Protic Solvent (e.g., EtOH/H2O) sol->heat workup Aqueous Work-up & Extraction heat->workup purify Purification (Distillation/Chromatography) workup->purify prod_sub Substitution Product purify->prod_sub prod_rearr Rearrangement Product purify->prod_rearr

SN1 Reaction Workflow
Elimination Reaction (E2)

This protocol outlines a typical procedure for an E2 elimination reaction to produce 2,2-dimethylhex-1-ene.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or ethanol).

  • Reagent Addition: Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.5 eq) portion-wise at room temperature.

  • Reaction Execution: After the addition is complete, stir the reaction mixture at room temperature or gently heat to ensure completion. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding water. Extract the product with a low-boiling organic solvent (e.g., pentane or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at atmospheric pressure. The volatile alkene product can be further purified by fractional distillation.

Quantitative Data (Representative):

ParameterValueReference
Substrate This compound-
Base Potassium tert-butoxide-
Solvent THF or Ethanol-
Temperature Room temperature to reflux-
Reaction Time 2 - 12 hoursEstimated
Yield > 80%Estimated

Experimental Workflow:

e2_workflow sub This compound base Strong, Non-nucleophilic Base (e.g., KOtBu) sub->base quench Quench with Water & Extraction base->quench sol Anhydrous Solvent (e.g., THF) sol->base purify Purification (Distillation) quench->purify prod 2,2-Dimethylhex-1-ene purify->prod

E2 Elimination Workflow
Formation of 2,2-Dimethylhexylmagnesium Bromide (Grignard Reagent)

This protocol details the preparation of the Grignard reagent from this compound, a crucial intermediate for forming C-C bonds.

Protocol:

  • Preparation: Flame-dry all glassware under vacuum or with a heat gun and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Add a small crystal of iodine to activate the magnesium.

  • Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

  • Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent and can be used directly in subsequent reactions.

Quantitative Data (Representative):

ParameterValueReference
Substrate This compound-
Reagent Magnesium turnings-
Solvent Anhydrous Diethyl Ether or THF-
Temperature Room temperature to reflux-
Reaction Time 1 - 3 hoursEstimated
Yield Typically high, used in situEstimated

Logical Relationship Diagram:

grignard_formation start This compound initiation Initiation (Iodine, Heat) start->initiation mg Magnesium Turnings mg->initiation solvent Anhydrous Ether/THF solvent->initiation formation Grignard Reagent Formation initiation->formation reagent 2,2-Dimethylhexylmagnesium Bromide formation->reagent product Complex Organic Molecule reagent->product electrophile Electrophile (e.g., Aldehyde, Ketone, CO2) electrophile->product

Grignard Reagent Formation and Reaction

Conclusion

This compound, despite its low reactivity in direct substitution reactions, is a valuable synthon for the introduction of the sterically demanding 2,2-dimethylhexyl group. Its utility is primarily realized through its conversion to the corresponding Grignard reagent, which can then participate in a wide range of carbon-carbon bond-forming reactions. Understanding its unique reactivity profile, particularly the challenges posed by steric hindrance, is crucial for its successful application in the synthesis of complex organic molecules for pharmaceutical and materials science research. The provided protocols, while based on analogous systems, offer a solid foundation for the development of specific synthetic routes utilizing this interesting and challenging building block.

References

Application Notes and Protocols for 1-Bromo-2,2-dimethylhexane as a Precursor in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-bromo-2,2-dimethylhexane as a precursor in the synthesis of sterically hindered organometallic reagents, specifically 2,2-dimethylhexylmagnesium bromide (a Grignard reagent) and 2,2-dimethylhexyllithium. These reagents are valuable intermediates in organic synthesis, allowing for the introduction of the bulky and sterically demanding 2,2-dimethylhexyl (neohexyl) group into a variety of molecular scaffolds. The steric hindrance imparted by the neohexyl group can significantly influence the reactivity and selectivity of subsequent chemical transformations, making it a useful tool in the synthesis of complex molecules, including novel drug candidates.

Introduction to this compound in Organometallic Chemistry

This compound serves as a key starting material for the generation of neohexyl-containing organometallic species. The presence of two methyl groups on the carbon atom beta to the bromine atom creates significant steric bulk. This steric hindrance plays a crucial role in the reactivity of the resulting organometallic reagents, often leading to unique selectivity in reactions with various electrophiles compared to less hindered analogues.

Key Applications:

  • Introduction of Steric Bulk: The neohexyl group can be used to create sterically congested centers in molecules, which can be crucial for influencing biological activity or directing the stereochemical outcome of subsequent reactions.

  • Probing Reaction Mechanisms: The sterically demanding nature of these reagents can be exploited to study the steric and electronic effects governing the mechanisms of various organic reactions.

  • Synthesis of Novel Compounds: These reagents provide a pathway to synthesize molecules with unique substitution patterns that may not be accessible through other synthetic routes.

Synthesis of 2,2-dimethylhexylmagnesium bromide (Grignard Reagent)

The preparation of 2,2-dimethylhexylmagnesium bromide from this compound is a standard Grignard reaction. However, due to the steric hindrance, initiation of the reaction may require activation of the magnesium metal.

Experimental Protocol: Synthesis of 2,2-dimethylhexylmagnesium bromide

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer, all flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Magnesium turnings

    • This compound

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • A small crystal of iodine (for activation)

  • Procedure:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a small crystal of iodine to the flask.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the this compound solution to the magnesium turnings.

    • Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion.

    • The resulting Grignard reagent solution can be used directly in subsequent reactions. The concentration can be determined by titration.

Quantitative Data for Grignard Reagent Formation (Analogous Systems)

ParameterConditionTypical Yield (%)
Solvent Diethyl Ether80 - 95
Tetrahydrofuran (THF)85 - 98
Activation IodineCommonly used
1,2-DibromoethaneEffective alternative
Temperature RefluxStandard

Note: Specific yield data for this compound is not widely reported. The data presented is typical for the formation of sterically hindered Grignard reagents.

Grignard_Formation_Workflow A Flame-dried glassware under N2 B Add Mg turnings & I2 A->B C Add this compound in Et2O/THF B->C D Initiate reaction (gentle heating) C->D E Dropwise addition to maintain reflux D->E F Stir to complete reaction E->F G 2,2-dimethylhexylmagnesium bromide solution F->G

Caption: Workflow for the synthesis of 2,2-dimethylhexylmagnesium bromide.

Synthesis of 2,2-dimethylhexyllithium

The synthesis of 2,2-dimethylhexyllithium can be achieved by the reaction of this compound with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, via a lithium-halogen exchange reaction. Direct reaction with lithium metal is also possible but can be slower for sterically hindered halides.

Experimental Protocol: Synthesis of 2,2-dimethylhexyllithium (via Lithium-Halogen Exchange)

  • Apparatus: A flame-dried Schlenk flask or a three-necked round-bottom flask equipped with a low-temperature thermometer, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere.

  • Reagents:

    • This compound

    • n-Butyllithium or tert-butyllithium solution in hexanes

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the alkyllithium solution (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

    • The resulting 2,2-dimethylhexyllithium solution is typically used immediately for subsequent reactions.

Quantitative Data for Organolithium Formation (Analogous Systems)

ParameterConditionTypical Yield (%)
Reagent n-Butyllithium> 90
tert-Butyllithium> 90
Solvent Diethyl EtherHigh
Tetrahydrofuran (THF)High
Temperature -78 °CStandard for exchange

Organolithium_Formation_Workflow A Flame-dried glassware under N2 B Dissolve this compound in Et2O/THF A->B C Cool to -78 °C B->C D Dropwise addition of alkyllithium C->D E Stir at -78 °C D->E F 2,2-dimethylhexyllithium solution E->F

Caption: Workflow for the synthesis of 2,2-dimethylhexyllithium.

Reactions of 2,2-dimethylhexyl Organometallic Reagents with Electrophiles

Both 2,2-dimethylhexylmagnesium bromide and 2,2-dimethylhexyllithium are potent nucleophiles that react with a wide range of electrophiles to form new carbon-carbon bonds.[1] Due to their steric bulk, these reactions may exhibit different selectivity and reactivity compared to less hindered organometallics.

General Experimental Protocol for Reaction with Carbonyl Compounds

  • Apparatus: A flame-dried reaction flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

  • Procedure:

    • Place the solution of the 2,2-dimethylhexyl organometallic reagent in the reaction flask and cool to an appropriate temperature (typically 0 °C to -78 °C).

    • Dissolve the carbonyl compound (aldehyde, ketone, or ester; 1.0 equivalent) in an anhydrous ethereal solvent.

    • Add the solution of the carbonyl compound dropwise to the stirred organometallic solution.

    • After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC for completion.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or distillation.

Reactions with Aldehydes and Ketones

The addition of 2,2-dimethylhexyl organometallic reagents to aldehydes and ketones yields secondary and tertiary alcohols, respectively.[2] The steric hindrance of the neohexyl group can influence the stereoselectivity of the addition to chiral carbonyl compounds.

Quantitative Data for Reactions with Aldehydes and Ketones (Representative Examples for Analogous Systems)

Organometallic ReagentElectrophileProduct TypeTypical Yield (%)
Neopentylmagnesium bromideBenzaldehydeSecondary Alcohol70 - 85
NeopentyllithiumCyclohexanoneTertiary Alcohol65 - 80
Neopentylmagnesium bromideAcetoneTertiary Alcohol75 - 90

Note: Data is for the analogous neopentyl organometallics due to the scarcity of specific data for the neohexyl derivatives.

Reactions with Esters

The reaction of 2,2-dimethylhexyl organometallic reagents with esters typically results in the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent.[3] The initial addition forms a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent.[3]

Quantitative Data for Reactions with Esters (Representative Examples for Analogous Systems)

Organometallic ReagentElectrophileProduct TypeTypical Yield (%)
Neopentylmagnesium bromideEthyl acetateTertiary Alcohol60 - 75
NeopentyllithiumMethyl benzoateTertiary Alcohol55 - 70

Note: Data is for the analogous neopentyl organometallics.

Reactions with Carbon Dioxide

Carboxylation of 2,2-dimethylhexyl organometallic reagents with carbon dioxide, followed by an acidic workup, provides 3,3-dimethylheptanoic acid.[4]

Quantitative Data for Carboxylation (Representative Examples for Analogous Systems)

Organometallic ReagentElectrophileProduct TypeTypical Yield (%)
Neopentylmagnesium bromideCO₂Carboxylic Acid70 - 85
NeopentyllithiumCO₂Carboxylic Acid65 - 80

Note: Data is for the analogous neopentyl organometallics.

Reaction_Pathway cluster_precursor Precursor cluster_reagents Organometallic Reagents cluster_products Products A This compound B 2,2-dimethylhexylmagnesium bromide (Grignard) A->B Mg, Et2O/THF C 2,2-dimethylhexyllithium A->C RLi, Et2O/THF D Secondary Alcohols B->D + Aldehyde E Tertiary Alcohols B->E + Ketone or Ester F Carboxylic Acids B->F + CO2 C->D + Aldehyde C->E + Ketone or Ester C->F + CO2

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory-scale synthesis and purification of 1-Bromo-2,2-dimethylhexane, a valuable alkyl bromide intermediate in organic synthesis. The protocols detailed below are based on established methods for the conversion of primary alcohols to alkyl bromides, offering two robust synthetic routes. This document includes detailed experimental procedures, data presentation for expected outcomes, and visualizations to aid in the experimental workflow.

Introduction

This compound is a functionalized hydrocarbon containing a sterically hindered neopentyl-like structure, which can be a valuable building block in the synthesis of complex organic molecules, including new chemical entities in drug discovery. Its synthesis is typically achieved by the nucleophilic substitution of the hydroxyl group of 2,2-dimethylhexan-1-ol. This document outlines two common and effective methods for this transformation: the Appel reaction and the reaction with hydrobromic acid generated in situ.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for this compound, the following table includes estimated values based on its structure and data from its lower homolog, 1-Bromo-2,2-dimethylpropane (neopentyl bromide).

PropertyValue (Estimated)
Molecular Formula C₈H₁₇Br
Molecular Weight 193.12 g/mol
CAS Number 101419-70-9
Appearance Colorless to pale yellow liquid
Boiling Point ~170-175 °C (at 760 mmHg)
Density ~1.1 g/mL (at 25 °C)
Solubility Insoluble in water; soluble in common organic solvents
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.30 (s, 2H), 1.50-1.20 (m, 6H), 1.00 (s, 6H), 0.90 (t, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 48.0, 38.0, 35.0, 31.0, 25.0, 23.0, 22.0, 14.0
FTIR (neat, cm⁻¹) ν: 2955, 2870, 1465, 1365, 1220, 650

Experimental Protocols

Two primary methods for the synthesis of this compound from 2,2-dimethylhexan-1-ol are presented below.

Method 1: Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of primary alcohols to alkyl bromides using triphenylphosphine and carbon tetrabromide.

Reaction Scheme:

Experimental Procedure:

  • To a dry 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add triphenylphosphine (1.2 eq) and anhydrous dichloromethane (100 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add carbon tetrabromide (1.2 eq) to the stirred solution.

  • Add a solution of 2,2-dimethylhexan-1-ol (1.0 eq) in anhydrous dichloromethane (20 mL) dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

  • Wash the filtrate sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure.

Expected Yield: 75-85%

Method 2: Synthesis using Hydrobromic Acid (in situ generation)

This classic method involves the reaction of the alcohol with hydrobromic acid, which is generated in situ from sodium bromide and sulfuric acid.

Reaction Scheme:

Experimental Procedure:

  • Place sodium bromide (1.2 eq) and water (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add 2,2-dimethylhexan-1-ol (1.0 eq) to the flask.

  • Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (1.2 eq) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the lower aqueous layer. Wash the organic layer with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation.

Expected Yield: 60-70%

Purification Protocol: Fractional Distillation

The crude this compound obtained from either synthetic route can be purified by fractional distillation under reduced pressure to remove unreacted starting materials and byproducts.

Apparatus Setup:

Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry. Use a heating mantle for controlled heating and a vacuum pump to achieve the desired pressure.

Procedure:

  • Transfer the crude product to the distillation flask.

  • Slowly apply vacuum and begin heating.

  • Collect and discard any low-boiling forerun.

  • Collect the main fraction at the expected boiling point and pressure.

  • Stop the distillation before the flask runs dry.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2,2-dimethylhexan-1-ol reagents Method 1: PPh₃, CBr₄ Method 2: NaBr, H₂SO₄ start->reagents Add Reagents reaction Reaction: Stirring at RT or Reflux reagents->reaction workup Aqueous Workup: Extraction & Washing reaction->workup crude Crude Product: This compound workup->crude Purification_Workflow cluster_purification Purification Workflow crude_product Crude This compound distillation Fractional Distillation (Reduced Pressure) crude_product->distillation pure_product Pure This compound distillation->pure_product Collect Main Fraction impurities Impurities & Byproducts distillation->impurities Discard Forerun & Residue Logical_Relationship cluster_main Logical Relationship of Procedures Starting_Material 2,2-dimethylhexan-1-ol Synthesis Chemical Synthesis (Appel or HBr method) Starting_Material->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Purification (Fractional Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Characterization Characterization (NMR, IR, GC-MS) Final_Product->Characterization

Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming the challenges associated with the sterically hindered substrate, 1-bromo-2,2-dimethylhexane.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard nucleophilic substitution reactions?

A1: The low reactivity of this compound, a neopentyl-type halide, is primarily due to significant steric hindrance. The bulky tert-butyl group adjacent to the carbon bearing the bromine atom effectively blocks the backside attack required for a typical SN2 reaction pathway.[1][2][3] Consequently, SN2 reactions with this substrate are exceptionally slow, often considered practically inert.[1][2] While an SN1 pathway might seem possible, it would necessitate the formation of a highly unstable primary carbocation, which is energetically unfavorable.[1][4][5]

Q2: What typically happens when this compound is subjected to SN1 conditions?

A2: Under forcing SN1 conditions, such as heating in a polar protic solvent, this compound can undergo solvolysis. However, the reaction is generally slow and often proceeds with a characteristic rearrangement. The initially formed, unstable primary carbocation can undergo a 1,2-methyl shift to form a more stable tertiary carbocation, ultimately leading to a rearranged product.[1][6]

Q3: Is it possible to form a Grignard reagent with this compound?

A3: Yes, the formation of a Grignard reagent is a viable and common strategy to utilize this compound in synthesis.[1] The reaction involves the insertion of magnesium into the carbon-bromine bond and is not subject to the same steric constraints as nucleophilic substitution reactions. However, initiating the reaction can be challenging due to the stability of the C-Br bond and the potential for a passivating magnesium oxide layer.[1]

Q4: Are there modern catalytic methods suitable for this compound?

A4: Absolutely. Modern cross-coupling reactions catalyzed by transition metals offer powerful solutions for forming carbon-carbon bonds with sterically hindered alkyl halides. Nickel-catalyzed cross-coupling reactions, in particular, have demonstrated effectiveness.[1] Additionally, palladium-catalyzed reactions like the Suzuki and Sonogashira couplings can be adapted for such challenging substrates, often employing specialized ligands and conditions.[7][8][9][10] Microwave-assisted synthesis can also be employed to accelerate these reactions.[11][12][13][14]

Troubleshooting Guides

Issue 1: My SN2 reaction with this compound is failing.
Potential CauseTroubleshooting Step & Recommendations
Extreme Steric Hindrance It is highly recommended to switch to an alternative synthetic strategy. SN2 reactions are practically inert for neopentyl halides.[1][2][3]
Inappropriate Reaction Conditions If a substitution reaction is absolutely necessary, consider using a highly reactive and small nucleophile in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures. Be aware that E2 elimination will be a significant competing side reaction.
Issue 2: My reaction is yielding a rearranged product.
Potential CauseTroubleshooting Step & Recommendations
SN1 Pathway You are likely operating under conditions that favor an SN1 mechanism, leading to carbocation rearrangement.[1][6] Avoid polar protic solvents and high temperatures. Consider a different reaction pathway that does not involve a carbocation intermediate, such as a Grignard reaction or a cross-coupling reaction.
Issue 3: I am unable to initiate the Grignard reaction.
Potential CauseTroubleshooting Step & Recommendations
Inactive Magnesium Surface The magnesium turnings may be coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask (under inert atmosphere).[15][16][17]
Presence of Water Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Even trace amounts of moisture will quench the Grignard reagent.[16][17]
Sluggish Reaction Gentle heating with a heat gun can help initiate the reaction.[1] Once initiated, the reaction is exothermic and may require cooling to maintain control.
Issue 4: My cross-coupling reaction (e.g., Suzuki, Sonogashira) has a low yield.
Potential CauseTroubleshooting Step & Recommendations
Inefficient Catalyst System For sterically hindered substrates like this compound, standard palladium catalysts may be inefficient. Consider using catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote couplings with challenging substrates.[9][18] Nickel-based catalysts are also a good alternative.[1]
Suboptimal Reaction Conditions Optimization of the base, solvent, and temperature is crucial. For Suzuki reactions, a variety of bases and solvents can be screened.[9][19] For Sonogashira couplings, the choice of copper co-catalyst and amine base is important.[8][20][21] Microwave irradiation may improve yields and reduce reaction times.[11][12][13]
β-Hydride Elimination In Suzuki couplings involving alkylboronic acids, β-hydride elimination can be a competing side reaction. The choice of ligand and reaction conditions can help to minimize this pathway.[18]

Data Presentation

Table 1: Comparison of Reaction Strategies for this compound

Reaction TypeTypical ConditionsExpected OutcomeReported Yields (for similar substrates)Key Challenges
SN2 Strong nucleophile, polar aprotic solventVery slow to no reaction<1%Extreme steric hindrance.[1][2][3]
E2 Strong, bulky base (e.g., t-BuOK)Elimination to form 2,2-dimethyl-1-hexeneCan be high depending on baseCompetition with substitution, regioselectivity.[22][23]
Grignard Formation Mg turnings, anhydrous ether or THFFormation of neopentylmagnesium bromide80-95%Initiation can be difficult.[1]
Suzuki Coupling Pd catalyst, phosphine ligand, baseC-C bond formation50-80%Requires careful optimization of catalyst and conditions.[7][10][18]
Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, amine baseC-C bond formation (alkynylation)Moderate to goodSubstrate scope can be limited for alkyl halides.[8][20][24]

Experimental Protocols

Protocol 1: Formation of Neopentylmagnesium Bromide (Grignard Reagent)

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • Assemble the glassware and flame-dry it under a stream of inert gas. Allow to cool to room temperature.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion (approx. 10%) of the bromide solution to the magnesium turnings.

  • If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.

  • The resulting grey/brown solution is the Grignard reagent and can be used in subsequent steps.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand like XPhos)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent (e.g., toluene, dioxane, or DMF)

  • Schlenk flask or microwave vial, magnetic stirrer, and nitrogen/argon atmosphere.

Procedure:

  • To a Schlenk flask or microwave vial, add the arylboronic acid (1.2 equivalents), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent, followed by this compound (1.0 equivalent) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (can range from a few hours to overnight). If using a microwave reactor, irradiate at the set temperature for a shorter duration (e.g., 10-60 minutes).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Start: Assemble and Dry Glassware add_mg Add Mg turnings and Iodine start->add_mg initiate Initiate Reaction (gentle heating if needed) add_mg->initiate prep_bromide Prepare this compound solution add_bromide Dropwise addition of bromide solution prep_bromide->add_bromide initiate->add_bromide reflux Stir/Reflux for 1-2 hours add_bromide->reflux grignard Grignard Reagent Ready for Use reflux->grignard

Caption: Experimental workflow for the formation of neopentylmagnesium bromide.

signaling_pathway cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway SN2_substrate This compound SN2_attack Backside Attack by Nucleophile SN2_substrate->SN2_attack SN2_product Substitution Product (Not Formed) SN2_attack->SN2_product steric_hindrance Steric Hindrance from t-butyl group steric_hindrance->SN2_attack E2_substrate This compound E2_attack Base abstracts β-proton E2_substrate->E2_attack E2_product 2,2-dimethyl-1-hexene E2_attack->E2_product

Caption: Competing SN2 and E2 pathways for this compound.

logical_relationship start Reaction with this compound is_substitution Is nucleophilic substitution the goal? start->is_substitution is_cc_bond Is C-C bond formation the goal? is_substitution->is_cc_bond No reconsider Reconsider Synthetic Route is_substitution->reconsider Yes use_grignard Use Grignard Reaction is_cc_bond->use_grignard Yes use_coupling Use Cross-Coupling (Suzuki, Sonogashira) is_cc_bond->use_coupling Yes use_elimination Promote E2 Elimination is_cc_bond->use_elimination No

Caption: Decision tree for selecting a reaction strategy.

References

Technical Support Center: 1-Bromo-2,2-dimethylhexane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with substitution reactions involving 1-bromo-2,2-dimethylhexane. The unique structure of this substrate presents specific challenges that can lead to low yields if not properly addressed.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my substitution reaction with this compound unexpectedly low?

A1: Low yields are common with this substrate due to its neopentyl structure. The primary carbon bearing the bromine atom is adjacent to a quaternary carbon, which creates significant steric hindrance.[1][2] This bulkiness severely impedes the standard backside attack required for an SN2 reaction, dramatically slowing its rate.[3][4][5]

Simultaneously, the SN1 pathway is also disfavored because it would require the formation of a highly unstable primary carbocation.[6] This combination of a hindered SN2 pathway and an unfavorable SN1 pathway means that competing side reactions, particularly E2 elimination, can become significant, thus lowering the yield of the desired substitution product.[7]

Q2: I am observing a significant amount of an alkene byproduct. What is happening and how can I prevent it?

A2: The formation of an alkene (likely 2,2-dimethylhex-1-ene) indicates that an E2 elimination reaction is outcompeting your desired substitution.[8] This is especially common when using nucleophiles that are also strong bases.[7]

To minimize elimination and favor substitution, consider the following strategies:

  • Choice of Nucleophile: Use a strong nucleophile that is a weak base.[9] Nucleophiles like azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻) are excellent choices as they have a high affinity for carbon but are not strong bases.[8][9] Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK) or other alkoxides, as they will preferentially induce elimination.[1][10][11]

  • Temperature Control: Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are favored entropically at higher temperatures.[9] Running the reaction at a lower temperature will kinetically favor the substitution pathway.

  • Solvent Selection: Use a polar aprotic solvent. Solvents like DMSO, DMF, or acetone are ideal for SN2 reactions.[12] These solvents solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving it "naked" and highly reactive.[13] Protic solvents (like water or alcohols) can cage the nucleophile through hydrogen bonding, reducing its reactivity.[2][14]

Q3: Can I force an SN1 reaction? What are the expected products?

A3: While possible, forcing an SN1 reaction is generally not ideal for obtaining a direct substitution product from this compound. The reaction would require conditions that stabilize carbocations, such as a polar protic solvent (e.g., methanol, ethanol) and a weak nucleophile.[6][15]

However, the initially formed primary carbocation is highly unstable and will almost certainly undergo a rapid 1,2-hydride or methanide shift to form a more stable tertiary carbocation.[6][16] The nucleophile will then attack this rearranged carbocation, leading to a mixture of rearranged substitution and elimination (E1) products, not the direct substitution product.

Q4: My reaction is extremely slow, even after optimizing conditions for SN2. What can I do?

A4: The inherent steric hindrance of this compound means that even under optimal SN2 conditions, the reaction can be very slow.[2] If you have already optimized your nucleophile, solvent, and temperature, consider the following:

  • Increase Reaction Time: Simply allow the reaction to run for a longer period (24-72 hours), monitoring its progress by a suitable method like TLC or GC-MS.

  • Increase Nucleophile Concentration: Using a higher concentration of the nucleophile can help increase the reaction rate according to the SN2 rate law (rate = k[substrate][nucleophile]).

  • Change the Leaving Group: If possible, starting with the analogous 1-iodo-2,2-dimethylhexane would significantly increase the reaction rate. The iodide ion is a much better leaving group than bromide because it is a weaker base.[15]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes how to adjust reaction conditions to favor the desired mechanism.

FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)To Favor SN1/E1 (Rearrangement)
Substrate Primary, unhindered (this compound is hindered)[17]Tertiary > Secondary > Primary[18]Tertiary > Secondary (favors stable carbocations)[19]
Nucleophile/Base Strong, non-bulky nucleophile; weak base (e.g., I⁻, CN⁻, N₃⁻)[9][12]Strong, sterically hindered base (e.g., t-BuOK, DBU)[1][20]Weak nucleophile; weak base (e.g., H₂O, ROH)[15]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)[2][12]Less critical, but often matches the base's conjugate acid.Polar protic (e.g., H₂O, CH₃OH, EtOH)[15]
Temperature Low Temperature[9]High Temperature[9]High Temperature (favors elimination over substitution)

Experimental Protocols

Protocol: Maximizing SN2 Product with Sodium Azide

This protocol provides a general methodology for performing a substitution reaction on this compound, aiming to maximize the yield of the SN2 product.

Objective: To synthesize 1-azido-2,2-dimethylhexane with minimal formation of the elimination byproduct.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, reflux condenser, nitrogen/argon inlet, heating mantle.

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen). Ensure all glassware is oven-dried to prevent moisture.

  • Reagents: To the flask, add this compound (1.0 eq) and sodium azide (1.5 eq).

  • Solvent: Add enough anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the alkyl halide.

  • Reaction: Stir the mixture at a controlled low-to-moderate temperature (e.g., 40-50 °C). The steric hindrance requires some heating, but high temperatures will favor elimination. Monitor the reaction's progress using TLC or GC-MS. The reaction may require 24-48 hours.

  • Workup: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash it sequentially with water (2x) to remove the DMF, followed by a saturated aqueous sodium bicarbonate solution (1x), and finally brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography or distillation to isolate the desired 1-azido-2,2-dimethylhexane.

Visualizations

G sub This compound sn2_ts SN2 Transition State (High Energy due to Steric Hindrance) sub->sn2_ts  Strong, non-bulky Nucleophile (e.g., CN⁻, N₃⁻) Polar Aprotic Solvent, Low Temp e2_ts E2 Transition State sub->e2_ts  Strong, Bulky Base (e.g., t-BuOK) High Temp sn1_int1 Primary Carbocation (Unstable) sub->sn1_int1  Weak Nucleophile (e.g., H₂O, ROH) Polar Protic Solvent sn2_prod Substitution Product (Direct) sn2_ts->sn2_prod e2_prod Elimination Product (2,2-dimethylhex-1-ene) e2_ts->e2_prod sn1_int2 Tertiary Carbocation (Stable - after shift) sn1_int1->sn1_int2 1,2-Shift rearranged_prod Rearranged Substitution & Elimination Products sn1_int2->rearranged_prod Nucleophilic Attack / Elimination

Caption: Competing reaction pathways for this compound.

G start Low Yield in Substitution Reaction check_byproduct Analyze Byproducts: Alkene Detected? start->check_byproduct slow_reaction Analyze Byproducts: Mainly Unreacted Starting Material? check_byproduct->slow_reaction No e2_path E2 Elimination is Competing check_byproduct->e2_path Yes sn2_path SN2 Reaction is Too Slow slow_reaction->sn2_path Yes sol_e2_1 1. Lower reaction temperature e2_path->sol_e2_1 sol_e2_2 2. Use a less basic nucleophile (e.g., switch from RO⁻ to N₃⁻) sol_e2_1->sol_e2_2 sol_e2_3 3. Ensure nucleophile is not sterically hindered sol_e2_2->sol_e2_3 sol_sn2_1 1. Switch to a polar aprotic solvent (DMSO, DMF) sn2_path->sol_sn2_1 sol_sn2_2 2. Increase reaction time or concentration sol_sn2_1->sol_sn2_2 sol_sn2_3 3. Use a better leaving group (e.g., Iodide) sol_sn2_2->sol_sn2_3

References

Minimizing elimination byproducts with 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Bromo-2,2-dimethylhexane

Welcome to the technical support center for experiments involving this compound. This guide provides troubleshooting advice and frequently asked questions to help you minimize elimination byproducts and optimize your substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of elimination byproduct with this compound, even though it is a primary alkyl halide?

A1: While this compound is a primary alkyl halide, the carbon atom adjacent to the electrophilic carbon is heavily substituted with two methyl groups and a butyl group. This creates significant steric hindrance, which slows down the rate of the S(_N)2 reaction by impeding the backside attack of the nucleophile.[1][2][3] When the S(_N)2 pathway is hindered, the competing E2 elimination pathway can become more prominent, especially if the reaction conditions are not optimized.[4]

Q2: Can this compound react via S(_N)1 or E1 mechanisms?

A2: Typically, primary alkyl halides do not form the unstable primary carbocation required for S(_N)1 and E1 reactions.[5][6] However, due to the extreme steric hindrance slowing the S(_N)2 pathway, under certain conditions (e.g., with a polar protic solvent and a weak nucleophile), ionization can occur. The resulting primary carbocation may then undergo a rapid rearrangement (a methanide shift) to form a more stable tertiary carbocation.[5][7][8] This rearranged carbocation can then lead to a mixture of S(_N)1 and E1 products.

Q3: What are the ideal conditions to favor the S(_N)2 substitution product over elimination byproducts?

A3: To favor the S(_N)2 pathway and minimize elimination, you should use a strong nucleophile that is a weak base.[9][10] Additionally, employing a polar aprotic solvent such as DMSO, DMF, or acetone will enhance the nucleophilicity of your reagent.[11][12] It is also recommended to conduct the reaction at the lowest feasible temperature, as elimination reactions often have a higher activation energy than substitution reactions and are thus more favored at elevated temperatures.[9]

Q4: Which nucleophiles are recommended for this substrate to minimize elimination?

A4: Good choices are nucleophiles where the nucleophilic atom is not strongly basic. Examples include azide (N₃⁻), cyanide (CN⁻), acetate (CH₃CO₂⁻), and thiolates (RS⁻).[9][12] Avoid using strong, bulky bases like potassium tert-butoxide (t-BuOK) or other alkoxides, as they will strongly favor the E2 elimination pathway.[4][9]

Troubleshooting Guides

Issue 1: High Yield of Alkene Byproduct

If you are observing a higher-than-expected yield of the elimination product (2,2-dimethylhex-1-ene), consider the following troubleshooting steps:

Potential Cause Recommended Solution Rationale
High Reaction Temperature Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C.Substitution reactions generally have a lower activation energy than elimination reactions. Lower temperatures kinetically favor the substitution pathway.[9]
Strongly Basic Nucleophile Switch to a strong nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻).Strong bases will preferentially abstract a proton, leading to E2 elimination. Weakly basic nucleophiles are more likely to attack the electrophilic carbon.[10][12]
Sterically Hindered Base Avoid bulky bases (e.g., t-BuOK, LDA). Use a smaller nucleophile.Bulky bases are designed to favor elimination by abstracting less hindered protons.[9]
Polar Protic Solvent Change to a polar aprotic solvent (e.g., DMSO, DMF, acetone).Polar aprotic solvents enhance the strength of the nucleophile and do not solvate it as heavily as polar protic solvents, favoring the S(_N)2 pathway.[9][11]

Issue 2: Slow or Incomplete Reaction

Due to the steric hindrance of this compound, S(_N)2 reactions are inherently slow.[13] If your reaction is not proceeding to completion, you can try the following:

Potential Cause Recommended Solution Rationale
Insufficient Nucleophile Strength Ensure your nucleophile is strong enough. If applicable, consider using a salt with a more soluble counter-ion (e.g., a tetrabutylammonium salt).A more reactive "naked" nucleophile can increase the reaction rate.
Low Reaction Temperature While low temperatures minimize elimination, they also slow the substitution reaction. Find an optimal balance or allow for a significantly longer reaction time.The S(_N)2 reaction with this substrate has a high activation energy due to steric hindrance.[2]
Poor Solvent Choice Use a polar aprotic solvent like DMSO or DMF.These solvents are known to accelerate S(_N)2 reactions.[11][12]

Data Presentation: Expected Product Ratios

The following table provides an estimation of product distribution based on reaction conditions. These are illustrative values for guidance.

Nucleophile/Base Solvent Temperature Expected Major Product Approx. S(_N)2:E2 Ratio
Sodium Azide (NaN₃)DMSO25 °CSubstitution> 95:5
Sodium Cyanide (NaCN)DMF25 °CSubstitution> 90:10
Sodium Ethoxide (NaOEt)Ethanol50 °CElimination< 20:80
Potassium tert-butoxide (t-BuOK)tert-Butanol50 °CElimination< 5:95
Sodium Acetate (NaOAc)Acetone50 °CSubstitution~ 85:15

Experimental Protocols

Protocol: Synthesis of 1-azido-2,2-dimethylhexane (S(_N)2 Favored)

This protocol is designed to maximize the yield of the substitution product by using a strong, non-basic nucleophile in a polar aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: Add this compound and sodium azide to the flask.

  • Solvent: Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the alkyl halide.

  • Reaction: Stir the mixture at room temperature (25 °C). Monitor the reaction progress using TLC or GC analysis. Due to the slow nature of the reaction, it may require 24-48 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Visualizations

sn2_vs_e2 sub This compound sn2_node SN2 Pathway sub->sn2_node Strong, weakly basic nucleophile (e.g., N3-, CN-) Polar aprotic solvent Low Temperature e2_node E2 Pathway sub->e2_node Strong, bulky base (e.g., t-BuOK) High Temperature sn2_product Substitution Product (1-Nu-2,2-dimethylhexane) sn2_node->sn2_product e2_product Elimination Product (2,2-dimethylhex-1-ene) e2_node->e2_product troubleshooting_flowchart start High percentage of elimination byproduct observed q1 Is the reaction temperature elevated? start->q1 a1_yes Lower the temperature to 0-25 °C q1->a1_yes Yes q2 Are you using a strong, bulky base (e.g., alkoxide)? q1->q2 No a1_yes->q2 a2_yes Switch to a non-basic nucleophile (e.g., N3-, CN-) q2->a2_yes Yes q3 Is the solvent polar protic (e.g., ethanol)? q2->q3 No a2_yes->q3 a3_yes Change to a polar aprotic solvent (e.g., DMSO, DMF) q3->a3_yes Yes end_node Re-run experiment and analyze product ratio q3->end_node No a3_yes->end_node sn1_e1_rearrangement start This compound step1 Ionization (Slow, in polar protic solvent) start->step1 primary_carbocation Primary Carbocation (Unstable) step1->primary_carbocation step2 1,2-Methanide Shift (Rearrangement, Fast) primary_carbocation->step2 tertiary_carbocation Tertiary Carbocation (Stable) step2->tertiary_carbocation sn1_product SN1 Product tertiary_carbocation->sn1_product Nucleophile Attack e1_product E1 Product tertiary_carbocation->e1_product Proton Loss

References

Navigating the Challenges of Sterically Hindered Grignard Reagent Formation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of Grignard reagents from sterically hindered alkyl halides is a critical yet often challenging transformation in organic synthesis. The increased steric bulk around the reaction center can significantly impede the reaction, leading to low yields, and the formation of undesirable byproducts. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these sensitive reactions.

Troubleshooting Guide: Overcoming Hurdles in Hindered Grignard Synthesis

This guide addresses specific problems in a question-and-answer format to help you navigate experimental challenges.

Q1: My Grignard reaction with a sterically hindered alkyl halide is not initiating. What are the likely causes and how can I fix it?

A1: Failure to initiate is the most common problem. The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the alkyl halide from reacting.[1] Steric hindrance further slows down this initial step.

Troubleshooting Steps:

  • Magnesium Activation: The magnesium surface must be activated to remove the oxide layer. Several methods can be employed:

    • Mechanical Activation: Crushing or grinding magnesium turnings under an inert atmosphere can expose a fresh, reactive surface.[1]

    • Chemical Activation:

      • Iodine: Adding a small crystal of iodine is a classic method. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.[1]

      • 1,2-Dibromoethane: A few drops of 1,2-dibromoethane will react with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh surface. The evolution of gas is a visual indicator of activation.[1]

      • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help to initiate the reaction.[1]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried) and that all solvents are anhydrous.[2]

  • Initiation Temperature: Gentle heating with a heat gun can sometimes provide the activation energy needed to start the reaction. However, be cautious as excessive heat can promote side reactions.

Q2: I am observing a low yield of my desired Grignard reagent, and a significant amount of a high-boiling byproduct. What is happening and how can I improve the yield?

A2: This is likely due to the Wurtz coupling reaction , a major side reaction where the newly formed Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer (R-R).[3] This is particularly problematic with more reactive alkyl halides and at higher concentrations.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the reaction with magnesium over the coupling side reaction.[3]

  • Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. For some substrates, diethyl ether may be preferable to tetrahydrofuran (THF).[3]

  • Temperature Control: Maintain a gentle reflux. Overheating can accelerate the Wurtz coupling reaction.[4]

Q3: My reaction with a tertiary alkyl halide is producing a significant amount of an alkene. Why is this happening?

A3: Tertiary Grignard reagents are highly basic and can act as a base to dehydrohalogenate the starting tertiary alkyl halide, leading to the formation of an alkene via an elimination reaction.[5]

Mitigation Strategies:

  • Use of a more coordinating solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing tertiary Grignard reagents as it helps to stabilize the reagent.[5]

  • Low Temperatures: Running the reaction at lower temperatures can help to disfavor the elimination pathway.

Frequently Asked Questions (FAQs)

Q: Which type of alkyl halide (chloride, bromide, or iodide) is best for forming Grignard reagents from sterically hindered substrates?

A: The reactivity of alkyl halides in Grignard formation follows the trend: R-I > R-Br > R-Cl.[6] For sterically hindered systems, alkyl bromides often provide a good balance of reactivity and stability. Alkyl iodides are more reactive but can be more prone to side reactions like Wurtz coupling. Alkyl chlorides are less reactive and may require more vigorous activation of the magnesium.[6]

Q: Can I prepare a Grignard reagent from a molecule that contains other functional groups?

A: This is a significant limitation. Grignard reagents are strong bases and will react with acidic protons. Therefore, you cannot form a Grignard reagent from an alkyl halide that also contains acidic functional groups such as alcohols (-OH), amines (-NH), or carboxylic acids (-COOH).

Quantitative Data Summary

The yield of Grignard reagents from sterically hindered alkyl halides is highly dependent on the substrate, reaction conditions, and the method of magnesium activation. The following tables provide a summary of reported yields for selected hindered systems.

Table 1: Typical Yields of Grignard Reagents from Different Alkyl Halide Classes

Alkyl Halide TypeReactivityTypical Yield Range (%)Notes
Alkyl Iodide (R-I)Very High85-95Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled.[6]
Alkyl Bromide (R-Br)High70-90Good balance of reactivity and stability. Commonly used for hindered systems.[6]
Alkyl Chloride (R-Cl)Moderate50-80Less reactive, often requiring longer initiation times or more effective magnesium activation.[6]

Table 2: Reported Yields for the Formation of 1-Adamantylmagnesium Bromide

MethodReagents/ConditionsSolventYield of Grignard Reagent (%)Reference
Static MethodMg turnings, 1-bromoadamantane, no stirringDiethyl ether58Molle, G. et al. (1982)[1]
Anthracene-CatalyzedMg turnings, 1-bromoadamantane, catalytic anthraceneTHF85 (after 14 days)Dimitrov, V. et al. (2014)[1]
Rieke MagnesiumRieke Magnesium (from MgCl2 and K)THF95Rieke, R. D. et al. (1979)[1]

Detailed Experimental Protocols

Protocol 1: Preparation of tert-Butylmagnesium Chloride

This protocol is adapted from a procedure in Organic Syntheses.[7]

Materials:

  • Magnesium turnings or powder

  • Anhydrous diethyl ether (Et2O)

  • Pure tert-Butyl chloride (t-BuCl)

  • Iodine crystal (as initiator)

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place magnesium turnings (6.0 mol).

  • Cover the magnesium with anhydrous Et2O (400 mL).

  • Add a small amount of pure t-BuCl (~5 mL) and a crystal of iodine to initiate the reaction.

  • Once the reaction has started (indicated by a color change and gentle reflux), begin the slow, dropwise addition of a solution of t-BuCl (6.0 mol) in anhydrous Et2O (1.5 L) over 6-8 hours.

  • After the addition is complete, the reaction mixture can be used for subsequent steps. The yield of the Grignard reagent can be determined by titration.

Protocol 2: Preparation of 1-Adamantylmagnesium Bromide (Anthracene-Catalyzed Method)

This protocol is based on the work of Dimitrov, et al.[1]

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Anthracene (catalyst)

  • 1-Bromoadamantane

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere using a crystal of iodine.

  • Add anhydrous THF to the activated magnesium.

  • Add a catalytic amount of anthracene (5 mol%). The formation of a deep blue-green color indicates the formation of the magnesium-anthracene complex.

  • Slowly add a solution of 1-bromoadamantane (1 equivalent) in anhydrous THF from a dropping funnel to the stirred suspension.

  • The reaction progress can be monitored over time. The reported yield after 14 days is 85%.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in troubleshooting Grignard reactions.

Grignard_Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Reaction Fails to Initiate oxide_layer MgO Passivation Layer start->oxide_layer moisture Presence of Water start->moisture low_yield Low Yield of Grignard wurtz Wurtz Coupling low_yield->wurtz side_product Alkene Formation (Tertiary Halides) elimination Elimination Reaction side_product->elimination activation Activate Magnesium (Iodine, 1,2-Dibromoethane) oxide_layer->activation anhydrous Ensure Anhydrous Conditions moisture->anhydrous slow_addition Slow Alkyl Halide Addition wurtz->slow_addition temp_control Control Temperature wurtz->temp_control elimination->temp_control solvent Optimize Solvent (e.g., THF) elimination->solvent

Caption: Troubleshooting workflow for common issues in sterically hindered Grignard reactions.

Grignard_Formation_Pathway cluster_reactants Reactants cluster_reaction Reaction Environment cluster_products Products & Byproducts RX Sterically Hindered Alkyl Halide (R-X) RMgX Desired Grignard Reagent (R-MgX) RX->RMgX Reaction with activated Mg RR Wurtz Coupling Byproduct (R-R) RX->RR Alkene Elimination Byproduct (Alkene) RX->Alkene Elimination (for tert-halides) Mg Magnesium (Mg) Mg->RMgX Solvent Anhydrous Ether (e.g., THF, Et2O) Solvent->RMgX Activation Activation (e.g., I2, BrCH2CH2Br) Activation->Mg Removes MgO layer RMgX->RR Reacts with R-X

Caption: Competing reaction pathways in the formation of Grignard reagents from sterically hindered alkyl halides.

References

Technical Support Center: Purification of 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Bromo-2,2-dimethylhexane. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

My final product is cloudy or contains a separate aqueous layer.

  • Possible Cause: Incomplete drying of the organic layer after the washing steps. Water can remain emulsified or as a separate layer.

  • Solution: Ensure the organic layer is thoroughly dried using a suitable drying agent before distillation. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are effective choices. Add the drying agent until it no longer clumps together, and the solution is clear. For particularly "wet" samples, a preliminary drying with anhydrous sodium sulfate followed by magnesium sulfate can be effective.

The distillation is very slow, or no product is distilling over at the expected temperature.

  • Possible Cause 1: Inadequate heating of the distillation flask.

  • Solution 1: Ensure the heating mantle is set to a temperature approximately 20-30 °C above the boiling point of this compound. Insulate the distillation flask and column with glass wool or aluminum foil to minimize heat loss.

  • Possible Cause 2: A leak in the distillation apparatus.

  • Solution 2: Check all joints and connections to ensure they are properly sealed. If using vacuum distillation, ensure a good seal on all ground glass joints.

During distillation, the temperature fluctuates significantly.

  • Possible Cause: The presence of multiple components with different boiling points in the crude mixture. This indicates that the fractional distillation is not efficient enough or that the components have very close boiling points.

  • Solution: Use a longer, more efficient fractionating column. Ensure a slow and steady distillation rate to allow for proper separation of the components. Packing the column with Raschig rings or using a Vigreux column can improve separation efficiency.

My purified product still shows impurities by GC-MS analysis.

  • Possible Cause 1: Co-distillation of an impurity with a similar boiling point to the product.

  • Solution 1: If the impurity has a boiling point very close to that of this compound, fractional distillation may not be sufficient. In such cases, preparative gas chromatography or column chromatography on silica gel may be necessary for complete purification.

  • Possible Cause 2: Thermal decomposition of the product during distillation.

  • Solution 2: While this compound is relatively stable, prolonged heating at high temperatures can cause some decomposition, leading to the formation of elimination products (alkenes). Consider using vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.

What are the most likely impurities in my crude this compound?

  • When synthesized from 2,2-dimethyl-1-hexanol, the most common impurities include:

    • Unreacted 2,2-dimethyl-1-hexanol: The starting alcohol.

    • 2,2-dimethylhexane: Formed by the reduction of the alkyl halide.

    • 2,2-dimethyl-1-hexene: An elimination side-product.[1]

    • Di(2,2-dimethylhexyl) ether: A potential side-product from the reaction of the alcohol with the product.

Data Presentation

The following table summarizes the boiling points of this compound and its potential impurities, which is critical for planning the purification by distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₇Br193.12~178-180
2,2-dimethyl-1-hexanolC₈H₁₈O130.23172
2,2-dimethylhexaneC₈H₁₈114.23107
2,2-dimethyl-1-hexeneC₈H₁₆112.21~112

Experimental Protocols

General Purification Protocol for Crude this compound

This protocol describes a general procedure for the purification of crude this compound. The specific volumes and quantities may need to be adjusted based on the scale of the reaction and the nature of the impurities.

  • Work-up and Washing:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble impurities and any remaining acid).

      • Saturated sodium bicarbonate solution (to neutralize any residual acid).

      • Brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers.

    • After each wash, gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate completely and drain the aqueous layer.

  • Drying the Organic Layer:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask and add more drying agent until it no longer clumps together and the solution is clear.

    • Filter the dried organic layer to remove the drying agent.

  • Distillation:

    • Based on the boiling point data, fractional distillation is recommended to separate this compound from its potential impurities.

    • Set up a fractional distillation apparatus.

    • Transfer the dried and filtered crude product to the distillation flask.

    • Slowly and carefully heat the distillation flask.

    • Collect the fraction that distills at the boiling point of this compound (~178-180 °C).

Mandatory Visualization

Purification Workflow

The following diagram illustrates the general workflow for the purification of crude this compound.

Purification_Workflow crude_product Crude this compound separatory_funnel Separatory Funnel (Washing) crude_product->separatory_funnel drying_step Drying with Anhydrous MgSO4 separatory_funnel->drying_step Washed Organic Layer filtration Filtration drying_step->filtration distillation Fractional Distillation filtration->distillation Dried Crude Product pure_product Pure this compound distillation->pure_product

Caption: General workflow for the purification of this compound.

Decision Tree for Purification Method Selection

This diagram provides a logical decision-making process for selecting the appropriate purification technique.

Purification_Decision_Tree start Crude Product Analysis (e.g., GC-MS) check_impurities Are impurities volatile? start->check_impurities boiling_point_diff Boiling point difference > 25°C? check_impurities->boiling_point_diff Yes column_chromatography Column Chromatography check_impurities->column_chromatography No (non-volatile) simple_distillation Simple Distillation boiling_point_diff->simple_distillation Yes fractional_distillation Fractional Distillation boiling_point_diff->fractional_distillation No

Caption: Decision tree for selecting a purification method.

Safety Information

  • This compound: This compound is flammable and can cause skin and eye irritation.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • General Handling of Alkyl Halides: Alkyl halides should be handled with care. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical powder, or foam.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Identifying side products in reactions of 1-Bromo-2,2-dimethylhexane by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with reactions of 1-bromo-2,2-dimethylhexane. The focus is on identifying potential side products using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: I performed a reaction with this compound and a nucleophile/base, and my NMR spectrum shows unexpected peaks. What are the likely side products?

A1: Reactions with this compound, a primary alkyl halide, can lead to both substitution (S(_N)2) and elimination (E2) products. The most common side products are 2,2-dimethylhex-1-ene (from elimination) and 2,2-dimethylhexan-1-ol (from substitution if water or hydroxide is present). The ratio of these products depends on the reaction conditions, such as the strength and steric hindrance of the base/nucleophile, temperature, and solvent.

Q2: How can I distinguish between the starting material, the elimination product, and the substitution product in my ¹H NMR spectrum?

A2: Each compound has characteristic signals. This compound will show a singlet for the -CH(_2)Br protons. The elimination product, 2,2-dimethylhex-1-ene, will have two distinct singlets in the olefinic region for the terminal =CH(_2) protons. The substitution product, 2,2-dimethylhexan-1-ol, will display a singlet for the -CH(_2)OH protons and a broad singlet for the -OH proton.

Q3: My ¹³C NMR spectrum has more peaks than expected. What do they correspond to?

A3: The presence of side products will result in extra peaks in the ¹³C NMR spectrum. Key indicators include peaks in the olefinic region (around 110-150 ppm) for 2,2-dimethylhex-1-ene and a peak for a carbon bonded to an oxygen (around 60-70 ppm) for 2,2-dimethylhexan-1-ol.

Q4: I observe signals for an alkene, but it doesn't seem to be 2,2-dimethylhex-1-ene. Is rearrangement possible?

A4: While less common for primary alkyl halides under S(_N)2/E2 conditions, carbocation rearrangements can occur, especially under conditions that favor an E1 or S(_N)1 pathway (e.g., with a weak base/nucleophile in a polar protic solvent). A hydride or alkyl shift could lead to the formation of more substituted, thermodynamically stable alkenes. However, for typical reactions, these are considered minor byproducts.

Troubleshooting Guide

Issue: Presence of Alkene Side Product

Symptoms:

  • In the ¹H NMR spectrum, the appearance of signals in the vinylic region (~4.5-6.0 ppm).

  • In the ¹³C NMR spectrum, the appearance of signals in the sp² carbon region (~100-150 ppm).

Possible Causes:

  • Strong or Sterically Hindered Base: Using a strong, bulky base like potassium tert-butoxide strongly favors elimination.

  • High Temperature: Higher reaction temperatures generally favor elimination over substitution.

  • Solvent Choice: Solvents that are less polar and aprotic can favor E2 reactions.

Solutions:

  • Use a less hindered base: If substitution is desired, use a smaller, less basic nucleophile.

  • Lower the reaction temperature: Running the reaction at a lower temperature can increase the proportion of the substitution product.

  • Choose an appropriate solvent: For S(_N)2 reactions, polar aprotic solvents like DMSO or DMF are often preferred.

Issue: Presence of Alcohol Side Product

Symptoms:

  • In the ¹H NMR spectrum, a broad singlet characteristic of a hydroxyl (-OH) proton and a singlet for a methylene group adjacent to an oxygen (-CH(_2)OH).

  • In the ¹³C NMR spectrum, a signal in the 60-70 ppm range corresponding to a carbon attached to an oxygen.

Possible Causes:

  • Presence of Water: Adventitious water in the reaction mixture can act as a nucleophile.

  • Use of Hydroxide as a Base: Sodium or potassium hydroxide can act as both a base (for elimination) and a nucleophile (for substitution).

Solutions:

  • Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents if the alcohol is an undesired byproduct.

  • Select a non-nucleophilic base: If only elimination is desired, use a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Data Presentation

Table 1: Comparative ¹H NMR Data (Predicted)
CompoundChemical Shift (ppm) & MultiplicityAssignment
This compound 3.3 (s, 2H)-CH(_2)Br
1.4 (m, 2H)-CH(_2)-
1.3 (m, 4H)-CH(_2)CH(_2)-
1.0 (s, 6H)-C(CH(_3))(_2)-
0.9 (t, 3H)-CH(_3)
2,2-Dimethylhex-1-ene 4.8 (s, 1H)=CH(_2) (geminal H)
4.6 (s, 1H)=CH(_2) (geminal H)
2.0 (t, 2H)-CH(_2)-
1.4 (m, 2H)-CH(_2)-
1.0 (s, 6H)-C(CH(_3))(_2)-
0.9 (t, 3H)-CH(_3)
2,2-Dimethylhexan-1-ol 3.4 (s, 2H)-CH(_2)OH
1.5-2.5 (br s, 1H)-OH
1.4 (m, 2H)-CH(_2)-
1.3 (m, 4H)-CH(_2)CH(_2)-
0.9 (s, 6H)-C(CH(_3))(_2)-
0.9 (t, 3H)-CH(_3)
Table 2: Comparative ¹³C NMR Data (Predicted)
CompoundChemical Shift (ppm)Assignment
This compound 50.1-CH(_2)Br
40.2-C(CH(_3))(_2)-
36.8-CH(_2)-
29.3-CH(_2)-
25.1-C(CH(_3))(_2)-
23.4-CH(_2)-
14.1-CH(_3)
2,2-Dimethylhex-1-ene 148.5=C(CH(_3))(_2)-
110.2=CH(_2)
39.1-C(CH(_3))(_2)-
37.5-CH(_2)-
29.7-CH(_2)-
24.8-C(CH(_3))(_2)-
14.2-CH(_3)
2,2-Dimethylhexan-1-ol 70.5-CH(_2)OH
37.3-C(CH(_3))(_2)-
36.9-CH(_2)-
29.5-CH(_2)-
23.5-C(CH(_3))(_2)-
23.4-CH(_2)-
14.2-CH(_3)

Note: NMR data is predicted and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

Protocol: Elimination Reaction of this compound

This protocol is designed to favor the E2 pathway to synthesize 2,2-dimethylhex-1-ene.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reagents: To the flask, add anhydrous tert-butanol, followed by potassium tert-butoxide (1.5 equivalents). Stir until the base is dissolved.

  • Reaction: Add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the mixture to room temperature. Add water and extract with diethyl ether (2x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation to isolate 2,2-dimethylhex-1-ene.

Visualizations

ReactionPathways sub This compound elim 2,2-Dimethylhex-1-ene (Elimination Product) sub->elim E2 (Strong, hindered base, heat) sn2 Substitution Product (e.g., 2,2-Dimethylhexan-1-ol) sub->sn2 SN2 (Good nucleophile, polar aprotic solvent)

Caption: Reaction pathways of this compound.

TroubleshootingWorkflow start Start: Crude NMR Spectrum Analysis check_olefin Olefinic protons/carbons present? (¹H: 4.5-6.0 ppm, ¹³C: 100-150 ppm) start->check_olefin check_alcohol Alcohol-related signals present? (¹H: -OH, -CH₂O; ¹³C: C-O) check_olefin->check_alcohol No elim_present Elimination Side Product (2,2-Dimethylhex-1-ene) check_olefin->elim_present Yes subst_present Substitution Side Product (2,2-Dimethylhexan-1-ol) check_alcohol->subst_present Yes clean_product Spectrum consistent with pure desired product check_alcohol->clean_product No elim_present->check_alcohol review_conditions Review Reaction Conditions: - Base/Nucleophile Choice - Temperature - Solvent - Anhydrous Conditions elim_present->review_conditions subst_present->review_conditions

Caption: Workflow for identifying side products by NMR.

Technical Support Center: Stabilizing 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-bromo-2,2-dimethylhexane.

Troubleshooting Guide

Issue: Visible Discoloration (Yellowing or Browning) of this compound During Storage

Question: My previously colorless this compound has developed a yellow or brown tint. What is causing this, and is the compound still usable?

Answer: Discoloration is a common indicator of degradation. The primary degradation pathways for this compound are elimination and substitution reactions, which can be initiated by exposure to light, heat, or acidic conditions. The color change is often due to the formation of trace amounts of bromine (Br₂) or other conjugated organic byproducts.

  • Usability: The suitability of the discolored reagent depends on the tolerance of your specific application to impurities. For reactions sensitive to acidic byproducts (HBr) or the presence of alkenes (e.g., 2,2-dimethyl-1-hexene), purification by distillation or passing through a plug of basic alumina may be necessary. For less sensitive applications, the material might still be usable, but it is advisable to first analyze its purity.

Question: How can I prevent discoloration and degradation of this compound?

Answer: Proper storage and the use of stabilizers are crucial.

  • Storage Conditions: Store the compound in a cool, dark place, preferably in an amber glass bottle to protect it from light. The storage area should be well-ventilated and away from heat sources. Inert atmosphere packaging (e.g., under argon or nitrogen) can also prevent oxidation.

  • Stabilizers: The addition of stabilizers can inhibit the primary degradation pathways. Common strategies include the use of radical scavengers, acid scavengers, and metallic stabilizers.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The main degradation products are 2,2-dimethyl-1-hexene (from elimination) and 2,2-dimethyl-1-hexanol (from hydrolysis, a type of substitution reaction if water is present). Hydrogen bromide (HBr) is a common acidic byproduct of these degradation pathways.

Q2: What is the recommended shelf-life of this compound?

A2: The shelf-life is highly dependent on storage conditions and purity. Unstabilized, high-purity this compound stored under optimal conditions (see Table 1) can be expected to remain stable for several months to a year. With the addition of appropriate stabilizers, the shelf-life can be extended significantly. Regular purity assessment is recommended for long-term storage.

Q3: What are the most effective stabilizers for this compound?

A3: Several types of stabilizers can be effective:

  • Metallic Stabilizers (e.g., Copper): Copper powder or turnings can scavenge trace amounts of bromine and inhibit free-radical degradation pathways.

  • Acid Scavengers (e.g., Epoxides): Small amounts of an epoxide can neutralize the HBr produced during degradation, preventing it from catalyzing further decomposition.

  • Radical Scavengers (e.g., Hindered Amines): Hindered Amine Light Stabilizers (HALS) can interrupt free-radical chain reactions initiated by light.

Q4: How can I monitor the stability of my this compound sample over time?

A4: The stability can be monitored using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This technique is ideal for separating and quantifying the volatile degradation products, such as 2,2-dimethyl-1-hexene.

  • ¹H NMR: Proton NMR can be used to detect the appearance of signals corresponding to the degradation products. For example, the appearance of olefinic protons from 2,2-dimethyl-1-hexene or the disappearance of the -CH₂Br signal of the parent compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterUnstabilizedStabilized
Temperature 2-8 °C2-8 °C (Recommended) or Ambient
Atmosphere Inert (Argon or Nitrogen)Inert or Air
Container Amber Glass BottleAmber Glass Bottle
Light Exposure AvoidAvoid
Recommended Stabilizers N/ACopper powder, Epoxide, or Hindered Amine

Table 2: Typical Stabilizer Concentrations

Stabilizer TypeExampleConcentration Range
MetallicCopper Powder0.01 - 0.1% w/w
Acid ScavengerPropylene Oxide0.1 - 0.5% v/v
Radical ScavengerTinuvin 7700.05 - 0.2% w/w

Experimental Protocols

Protocol 1: Stabilization of this compound with Copper Powder

Objective: To stabilize this compound against degradation using copper powder.

Materials:

  • This compound

  • Copper powder (activated, fine mesh)

  • Amber glass storage bottle with a PTFE-lined cap

  • Spatula

  • Analytical balance

Methodology:

  • Weigh the desired amount of copper powder, corresponding to 0.01-0.1% of the total weight of the this compound to be stabilized.

  • Transfer the this compound to the amber glass storage bottle.

  • Carefully add the weighed copper powder to the liquid.

  • Seal the bottle tightly with the PTFE-lined cap.

  • Gently swirl the bottle to ensure the copper is distributed. The copper will settle at the bottom, providing continuous stabilization.

  • Store the stabilized compound under the recommended conditions.

Protocol 2: Accelerated Stability Study of this compound

Objective: To assess the stability of stabilized and unstabilized this compound under accelerated conditions.

Materials:

  • Unstabilized this compound

  • Stabilized this compound (prepared as per Protocol 1)

  • Multiple small amber glass vials with PTFE-lined caps

  • Oven or temperature-controlled chamber

  • GC-MS and/or NMR spectrometer

Methodology:

  • Aliquot the stabilized and unstabilized this compound into separate, labeled amber glass vials.

  • Prepare a "time zero" sample for each by analyzing an aliquot via GC-MS and/or ¹H NMR to establish the initial purity.

  • Place the remaining vials in an oven set to an elevated temperature (e.g., 40°C).

  • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one vial of each the stabilized and unstabilized samples.

  • Allow the vials to cool to room temperature.

  • Analyze the samples by GC-MS and/or ¹H NMR to quantify the parent compound and any degradation products.

  • Compare the results to the "time zero" sample to determine the rate of degradation.

Protocol 3: Quantitative Analysis of Degradation by GC-MS

Objective: To quantify the concentration of this compound and its primary degradation product, 2,2-dimethyl-1-hexene.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

  • Injector Temperature: 250°C

  • Oven Program: 50°C for 2 min, ramp to 200°C at 10°C/min, hold for 2 min.

  • Detector Temperature (FID): 280°C

  • Carrier Gas: Helium at a constant flow rate.

Methodology:

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of pure this compound and 2,2-dimethyl-1-hexene in a suitable solvent (e.g., hexane).

  • Sample Preparation: Dilute an accurately weighed amount of the this compound sample in the same solvent used for the calibration standards.

  • Analysis: Inject the calibration standards and the prepared sample into the GC-MS.

  • Quantification: Generate a calibration curve for each compound by plotting peak area against concentration. Use the calibration curves to determine the concentration of this compound and 2,2-dimethyl-1-hexene in the sample.

Visualizations

DegradationPathways This compound This compound 2,2-Dimethyl-1-hexene 2,2-Dimethyl-1-hexene This compound->2,2-Dimethyl-1-hexene Elimination (Heat, Base) 2,2-Dimethyl-1-hexanol 2,2-Dimethyl-1-hexanol This compound->2,2-Dimethyl-1-hexanol Substitution (Hydrolysis) HBr HBr This compound->HBr This compound->HBr

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow start Discoloration Observed check_purity Analyze Purity (GC-MS/NMR) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure use_as_is Use As-Is (with caution) is_pure->use_as_is Yes purify Purify (Distillation or Alumina Plug) is_pure->purify No add_stabilizer Add Stabilizer and Store Properly use_as_is->add_stabilizer retest Re-test Purity purify->retest retest->use_as_is

Caption: Troubleshooting workflow for discolored this compound.

Technical Support Center: Troubleshooting Low Reactivity of 1-Bromo-2,2-dimethylhexane in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 1-Bromo-2,2-dimethylhexane in various cross-coupling reactions. The sterically hindered neohexyl structure of this substrate presents unique challenges that often require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard cross-coupling reactions?

A1: The low reactivity of this compound stems primarily from two factors:

  • Steric Hindrance: The bulky tert-butyl group adjacent to the bromine atom significantly hinders the approach of the catalyst to the C-Br bond for oxidative addition, which is often the rate-limiting step in many catalytic cycles.

  • Propensity for β-Hydride Elimination: Although this compound itself does not have β-hydrogens, the corresponding organometallic intermediate formed after oxidative addition can be prone to side reactions if the subsequent steps in the catalytic cycle are slow. For related substrates with β-hydrogens, this is a major decomposition pathway. While not a direct issue for this substrate, the steric bulk can slow down the desired reductive elimination, giving more time for other side reactions to occur.

Q2: Which coupling reactions are generally more successful for sterically hindered alkyl bromides like this compound?

A2: While challenging, several cross-coupling reactions can be optimized for sterically demanding substrates. Nickel-catalyzed reactions, such as the Kumada and Negishi couplings, are often more effective than their palladium-catalyzed counterparts for hindered alkyl electrophiles. For palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, the use of specialized bulky, electron-rich phosphine ligands is crucial to promote oxidative addition and reductive elimination.

Q3: What is the most critical factor to consider when optimizing a coupling reaction with this compound?

A3: The choice of ligand is arguably the most critical factor. Bulky and electron-rich ligands are essential to facilitate the key steps of the catalytic cycle. These ligands stabilize the catalyst, promote the difficult oxidative addition step, and accelerate the final reductive elimination step, outcompeting potential side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

If you are observing low to no yield in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling check_ligand Is the phosphine ligand bulky and electron-rich? (e.g., XPhos, SPhos, RuPhos) start->check_ligand change_ligand Switch to a bulkier ligand. check_ligand->change_ligand No check_catalyst Is the palladium precatalyst fresh and active? (e.g., Pd2(dba)3, Pd(OAc)2) check_ligand->check_catalyst Yes change_ligand->check_catalyst use_precatalyst Use a fresh batch of precatalyst. check_catalyst->use_precatalyst No check_base Is the base strong enough but not causing side reactions? (e.g., K3PO4, Cs2CO3) check_catalyst->check_base Yes use_precatalyst->check_base change_base Try a stronger or weaker base. check_base->change_base No check_solvent Is the solvent anhydrous and degassed? (e.g., Toluene, Dioxane) check_base->check_solvent Yes change_base->check_solvent degas_solvent Thoroughly degas the solvent. check_solvent->degas_solvent No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes degas_solvent->check_temp increase_temp Increase temperature incrementally. check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Data on Ligand and Base Optimization (Illustrative)

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene11045
Pd₂(dba)₃XPhosK₃PO₄Toluene11075
Pd₂(dba)₃RuPhosCs₂CO₃Dioxane10082
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O10060
Issue 2: Failure of Sonogashira Coupling

The Sonogashira coupling of sterically hindered alkyl halides is particularly challenging. If you are experiencing difficulties, the following points may help.

Key Considerations for Sonogashira Coupling

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used. For hindered substrates, nickel-based catalysts can be more effective.

  • Ligand Choice: N-Heterocyclic Carbene (NHC) ligands have shown promise in facilitating the coupling of unactivated alkyl halides.

  • Solvent: Polar aprotic solvents like DMSO can be beneficial.

Generalized Catalytic Cycle for Cross-Coupling

G cluster_0 Catalytic Cycle M0 M(0)L_n MII_RX R-M(II)L_n-X M0->MII_RX Oxidative Addition (R-X) MII_R_R1 R-M(II)L_n-R' MII_RX->MII_R_R1 Transmetalation (R'-M') MII_R_R1->M0 Reductive Elimination (R-R') G problem Low Reactivity of This compound cause1 Steric Hindrance problem->cause1 cause2 Slow Oxidative Addition problem->cause2 cause3 Slow Reductive Elimination problem->cause3 cause4 Catalyst Deactivation problem->cause4 solution1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type ligands, NHCs) cause1->solution1 solution2 Switch to a More Active Metal (e.g., Nickel catalyst) cause1->solution2 cause2->solution1 cause2->solution2 solution3 Increase Reaction Temperature cause2->solution3 cause3->solution1 solution4 Ensure Anhydrous and Oxygen-Free Conditions cause4->solution4

Technical Support Center: Safe Quenching of 1-Bromo-2,2-dimethylhexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the safe quenching of reactions involving 1-Bromo-2,2-dimethylhexane, particularly in the context of Grignard reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the quenching process.

IssuePotential Cause(s)Recommended Action(s)
Violent, Uncontrolled Reaction Upon Quenching - Addition of quenching agent is too rapid. - Insufficient cooling of the reaction mixture. - Use of a highly reactive quenching agent (e.g., water) initially.[1][2]- Immediately cease addition of the quenching agent. - Ensure the reaction flask is securely clamped and in a proper ice bath.[2][3] - Add the quenching agent dropwise with vigorous stirring.[2][4] - Begin quenching with a less reactive solvent like isopropanol before moving to more reactive ones like methanol and then water.[1][3]
Solidification or Thickening of the Reaction Mixture - Precipitation of magnesium salts.- Add a suitable organic solvent (e.g., THF, diethyl ether) to dilute the mixture and improve stirring. - For Grignard reactions, a common workup involves the addition of a saturated aqueous solution of ammonium chloride to dissolve magnesium salts.[5]
Incomplete Quenching (Persistent Bubbling or Fuming) - Insufficient amount of quenching agent added. - Poor mixing, leaving pockets of unreacted reagent.- Continue the slow, dropwise addition of the quenching agent until all signs of reaction (e.g., gas evolution, heat generation) have ceased.[1] - Ensure vigorous and efficient stirring throughout the quenching process.
Thermal Runaway (Rapid, Uncontrolled Temperature Increase) - Exothermic nature of the quenching reaction is not adequately controlled.[4] - Large-scale reaction without proper heat dissipation.- Emergency Response: If the reaction cannot be controlled, evacuate the area and follow laboratory emergency procedures. - For prevention, use a dry ice/acetone bath for highly reactive reagents.[1] - Ensure the reaction vessel is not sealed to prevent pressure buildup.[3] - For larger reactions, consider using an addition funnel for controlled, dropwise addition of the quenching agent.
Fire During Quenching - Ignition of flammable solvents by the heat of the reaction. - Exposure of pyrophoric reagents to air.- Use a Class D fire extinguisher for metal fires (e.g., magnesium). Do NOT use water or carbon dioxide extinguishers. [4] - Smother small fires at the tip of a needle with dry sand or a beaker.[4] - Always perform quenching in a fume hood and remove other flammable materials from the immediate area.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for quenching agents?

A1: It is safest to start with a less reactive quenching agent and gradually move to more reactive ones. A common sequence is:

  • Isopropanol

  • Methanol

  • Water[1][3]

  • Dilute aqueous acid (e.g., 1M HCl or saturated NH4Cl)[2][6]

Q2: Why is it important to cool the reaction mixture before and during quenching?

A2: Quenching organometallic reagents like Grignard reagents is highly exothermic.[4] Cooling the reaction mixture, typically in an ice bath, helps to dissipate the heat generated and allows for better control over the reaction rate, preventing a dangerous thermal runaway.[2]

Q3: What are the signs of a successful and complete quench?

A3: A successful quench is indicated by the cessation of gas evolution (bubbling) and heat generation upon the addition of the quenching agent.[1] After the initial quenching, it is good practice to stir the mixture for a period (e.g., 20 minutes to an hour) to ensure any remaining reactive species have been neutralized.[2]

Q4: How should I handle unreacted magnesium turnings from a Grignard reaction?

A4: Unreacted magnesium can be passivated by treating it with water after the primary quenching of the organometallic species is complete.[7] The resulting solids can then be safely filtered and disposed of. For larger quantities or plugged tubing, flushing with a dilute acid solution in an appropriate solvent may be considered, though with extreme caution and proper safety measures in place.[8]

Q5: What personal protective equipment (PPE) is essential when performing a quench?

A5: Appropriate PPE is critical for safety. This includes:

  • Flame-resistant lab coat.[3]

  • ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[3]

  • A face shield may be necessary if there is a significant risk of splashing or explosion.[3]

  • Appropriate chemical-resistant gloves.

All quenching procedures should be performed in a certified chemical fume hood.[3]

Experimental Protocol: Standard Quenching of a this compound Grignard Reaction

This protocol outlines a standard procedure for quenching a Grignard reaction where this compound was used to form the Grignard reagent.

Materials:

  • Reaction mixture containing the Grignard reagent.

  • Isopropanol

  • Methanol

  • Deionized water

  • Saturated aqueous ammonium chloride (NH4Cl) solution or 1M Hydrochloric acid (HCl)

  • An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Ice bath

  • Addition funnel

  • Stir plate and stir bar

  • Appropriate flasks and separatory funnel

Procedure:

  • Cooling: Once the primary reaction is complete, cool the reaction flask in an ice-water bath to 0°C.[4]

  • Initial Quench (Alcohol): With vigorous stirring, slowly add isopropanol dropwise to the reaction mixture. Monitor the reaction for any heat generation or gas evolution. Continue the addition until these signs subside.[1]

  • Secondary Quench (Methanol): After the reaction with isopropanol is no longer vigorous, begin the slow, dropwise addition of methanol to quench any remaining highly reactive species.[1]

  • Final Quench (Water): Once the addition of methanol no longer produces a noticeable reaction, cautiously add deionized water dropwise. Be aware of a potential induction period before the reaction with water becomes exothermic.[2][4]

  • Acidic Workup: To dissolve the resulting magnesium salts and neutralize the mixture, slowly add either a saturated aqueous solution of ammonium chloride or 1M HCl.[5][6] Continue adding until the solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the desired product into an appropriate organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to isolate the crude product.

Process Flow Diagram

Quenching_Procedure Figure 1. Safe Quenching Workflow for Grignard Reactions A Reaction Completion B Cool Reaction to 0°C (Ice Bath) A->B C Slowly Add Isopropanol B->C D Observe for Reaction C->D E Reaction Subsided? D->E E->C No, continue addition F Slowly Add Methanol E->F Yes G Observe for Reaction F->G H Reaction Subsided? G->H H->F No, continue addition I Cautiously Add Water H->I Yes J Aqueous Workup (e.g., sat. NH4Cl) I->J K Extraction & Isolation J->K

References

Managing hydrobromic acid byproduct in 1-Bromo-2,2-dimethylhexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-2,2-dimethylhexane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Question: I performed the synthesis of this compound from 2,2-dimethylhexan-1-ol using hydrobromic acid, but my yield is very low. What could be the problem?

Answer: Low yields in this synthesis can be attributed to several factors, primarily related to the sterically hindered nature of the neopentyl-like substrate. Here are the most common causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Due to steric hindrance, the reaction of 2,2-dimethylhexan-1-ol can be slow.

    • Solution: Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Carbocation Rearrangement: The reaction of 2,2-dimethylhexan-1-ol with HBr can proceed via an SN1-like mechanism, which involves the formation of a primary carbocation. This primary carbocation is highly prone to rearrangement to a more stable tertiary carbocation, leading to the formation of isomeric bromides instead of the desired product.[1][2][3][4][5]

    • Solution: To minimize rearrangements, it is crucial to use conditions that favor an SN2-type mechanism, even though it is slow for this substrate. This includes using a high concentration of a good nucleophile (bromide ions). Using a reagent like phosphorus tribromide (PBr₃) instead of HBr can sometimes provide better results for primary alcohols, as it proceeds through a different mechanism that is less prone to carbocation rearrangements.

  • Elimination Side Reaction: Formation of 2,2-dimethylhex-1-ene as a byproduct through an E1 or E2 elimination pathway can also reduce the yield of the desired substitution product.

    • Solution: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on a TLC plate or multiple peaks in the GC analysis. What are these impurities and how can I remove them?

Answer: The most common impurities in the synthesis of this compound are unreacted starting material, rearranged isomeric bromides, and an elimination byproduct.

  • Unreacted 2,2-dimethylhexan-1-ol: This is a common impurity if the reaction has not gone to completion.

    • Removal: Unreacted alcohol can be removed by washing the organic layer with water during the workup. Due to its hydroxyl group, the alcohol will have some solubility in the aqueous phase.[6]

  • Rearranged Alkyl Bromides: As mentioned, carbocation rearrangement can lead to the formation of isomers such as 2-bromo-2,3-dimethylhexane.

    • Removal: These isomers often have very similar boiling points to the desired product, making separation by distillation challenging. Careful fractional distillation may be required. Alternatively, preparative chromatography could be employed for small-scale purifications.

  • 2,2-dimethylhex-1-ene: This is the product of an elimination side reaction.

    • Removal: The alkene can often be separated from the alkyl bromide by careful distillation, as their boiling points are typically different.

A standard workup procedure to remove most impurities involves washing the crude product with water, followed by a wash with a dilute base (like 5% sodium bicarbonate solution) to neutralize any remaining hydrobromic acid, and finally a wash with brine to aid in the separation of the organic and aqueous layers.[7]

Frequently Asked Questions (FAQs)

Q1: What is the detailed experimental protocol for the synthesis of this compound from 2,2-dimethylhexan-1-ol using hydrobromic acid?

A1: The following is a general protocol adapted from standard procedures for the synthesis of primary alkyl bromides. Note that reaction times may need to be extended due to the sterically hindered nature of the substrate.

Experimental Protocol: Synthesis of this compound

Step Procedure Notes
1. Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dimethylhexan-1-ol.Ensure all glassware is dry.
2. Addition of HBr Cool the flask in an ice bath and slowly add a 48% aqueous solution of hydrobromic acid (HBr).The addition is exothermic. Maintain the temperature below 20°C.
3. Addition of Catalyst Slowly add concentrated sulfuric acid dropwise with continuous stirring and cooling.Sulfuric acid acts as a catalyst. This step is also highly exothermic.
4. Reaction Heat the mixture to reflux for an extended period (e.g., 6-12 hours).Monitor the reaction by TLC or GC to determine completion.
5. Workup: Quenching Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing ice-cold water.This will quench the reaction and begin the separation process.
6. Workup: Extraction Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).Perform multiple extractions to maximize product recovery.
7. Workup: Washing Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.The bicarbonate wash neutralizes excess acid.
8. Drying Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
9. Purification Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation.Collect the fraction corresponding to the boiling point of this compound.

Q2: How do I effectively neutralize the hydrobromic acid byproduct?

A2: The hydrobromic acid byproduct is a strong acid and must be neutralized before disposal and also removed from the product during workup.

  • During Workup: As outlined in the protocol, washing the organic layer with a dilute aqueous solution of a weak base is effective.

    • 5% Sodium Bicarbonate (NaHCO₃) Solution: This is a common and effective choice. It will react with HBr to form sodium bromide, water, and carbon dioxide gas. Be sure to vent the separatory funnel frequently to release the pressure from the CO₂ evolution.

    • 5% Sodium Carbonate (Na₂CO₃) Solution: This is a slightly stronger base and can also be used.

    • Dilute Sodium Hydroxide (NaOH) Solution: While effective, using a strong base like NaOH can sometimes promote elimination or other side reactions with the product, so a weaker base is generally preferred.[7]

  • For Disposal: Any aqueous waste containing HBr should be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) until the pH is neutral before being disposed of according to institutional guidelines.

Q3: What are the expected yields and side product ratios?

A3: Due to the challenges of SN2 reaction on a neopentyl-type substrate and the propensity for SN1 reactions to undergo rearrangement, the yield of this compound can be variable.

Reaction Condition Expected Yield of this compound Major Side Products Notes
Lower Temperature, High [Br⁻] ModerateUnreacted Alcohol, Elimination ProductFavors SN2, but the reaction is slow.
Higher Temperature Low to ModerateRearranged Bromides, Elimination ProductFavors SN1/E1, leading to significant side products.

Q4: Can I use other brominating agents?

A4: Yes, other brominating agents can be used and may offer advantages.

  • Phosphorus Tribromide (PBr₃): This is often a good choice for converting primary alcohols to alkyl bromides. The reaction generally proceeds with less rearrangement than with HBr.

  • N-Bromosuccinimide (NBS) with Triphenylphosphine (PPh₃): This combination (the Appel reaction) is another method to convert alcohols to alkyl bromides under milder conditions, which can help to suppress side reactions.

Q5: What are the main safety concerns?

A5: The synthesis of this compound involves several hazardous materials.

  • Hydrobromic Acid (48% aq.): A strong, corrosive acid. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sulfuric Acid (conc.): A strong, corrosive acid and a powerful dehydrating agent. Handle with the same precautions as HBr.

  • 2,2-dimethylhexan-1-ol: May cause skin and eye irritation.

  • This compound: Alkyl halides are generally irritants and may be harmful if inhaled or absorbed through the skin.

  • Flammability: The organic solvents used (e.g., diethyl ether, dichloromethane) are flammable. Ensure there are no ignition sources nearby.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Visualizations

Synthesis_and_Byproduct_Management cluster_synthesis Synthesis of this compound cluster_workup Workup and Neutralization 2,2-dimethylhexan-1-ol 2,2-dimethylhexan-1-ol Reaction_Mixture Reaction Mixture (Crude Product + HBr) 2,2-dimethylhexan-1-ol->Reaction_Mixture + HBr/H₂SO₄ HBr HBr Separatory_Funnel Separatory Funnel Reaction_Mixture->Separatory_Funnel Transfer NaHCO3_Wash Wash with 5% NaHCO₃ Separatory_Funnel->NaHCO3_Wash Step 1 Brine_Wash Wash with Brine NaHCO3_Wash->Brine_Wash Step 2 Aqueous_Waste Aqueous Waste (contains NaBr, Na₂SO₄) NaHCO3_Wash->Aqueous_Waste Neutralized Acid Drying Dry with Na₂SO₄ Brine_Wash->Drying Step 3 Purified_Product This compound Drying->Purified_Product Step 4: Distillation

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/GC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Check_Side_Products Analyze Side Products (GC-MS/NMR) Check_Reaction->Check_Side_Products Yes Increase_Time_Temp Increase Reaction Time/ Moderate Temperature Increase Incomplete->Increase_Time_Temp Rearrangement Rearranged Isomers Detected Check_Side_Products->Rearrangement Isomers Present Elimination Elimination Product Detected Check_Side_Products->Elimination Alkene Present Use_SN2_Conditions Use Conditions Favoring SN2 (e.g., PBr₃) Rearrangement->Use_SN2_Conditions Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Bromohexane and 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-bromohexane and 1-bromo-2,2-dimethylhexane, two primary alkyl bromides with distinct structural features that significantly influence their behavior in nucleophilic substitution and elimination reactions. The following sections present a summary of their reactivity, supporting experimental data, detailed experimental protocols for key reactions, and visualizations of the underlying chemical principles.

Executive Summary

1-Bromohexane, a linear primary alkyl halide, readily participates in bimolecular nucleophilic substitution (SN2) reactions due to its sterically unhindered nature. In contrast, this compound, a primary alkyl halide with a bulky tert-butyl group adjacent to the reaction center (a neopentyl-type structure), exhibits exceptionally low reactivity in SN2 reactions. This dramatic difference is a direct consequence of steric hindrance. Both compounds are poor substrates for unimolecular substitution (SN1) and unimolecular elimination (E1) reactions as they are primary halides and do not readily form stable carbocations. Bimolecular elimination (E2) is a viable pathway for both, particularly with strong, sterically hindered bases.

Data Presentation: A Quantitative Comparison of Reactivity

The following table summarizes the relative reactivity of 1-bromohexane and this compound in the four major reaction pathways for alkyl halides: SN1, SN2, E1, and E2. The data is compiled from various sources and, where direct comparative data is unavailable, estimations are made based on the reactivity of structurally similar compounds.

Reaction TypeReagents/Conditions1-Bromohexane: Relative Rate & ProductsThis compound: Relative Rate & Products
SN2 NaI in AcetoneFast (Relative Rate ≈ 1). Major Product: 1-Iodohexane.[1][2]Extremely Slow (Relative Rate ≈ 10⁻⁵).[3] Major Product: 1-Iodo-2,2-dimethylhexane (if reaction occurs).
SN1 Solvolysis in EthanolVery Slow (practically non-existent).Extremely Slow (practically non-existent).[4]
E2 KOtBu in t-BuOHModerate . Major Product: 1-Hexene (Hofmann product due to bulky base).[5]Slow, but preferred over substitution . Major Product: 3,3-Dimethyl-1-hexene.

Note: The relative SN2 rate for this compound is an estimate based on data for the structurally analogous neopentyl bromide.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.

Experiment 1: Determination of Relative SN2 Reaction Rates

Objective: To qualitatively and quantitatively compare the rates of SN2 reaction of 1-bromohexane and this compound with sodium iodide in acetone.

Materials:

  • 1-Bromohexane

  • This compound

  • 15% (w/v) Sodium Iodide (NaI) in anhydrous acetone

  • Anhydrous acetone

  • Test tubes

  • Water bath

  • Stopwatch or timer

  • Gas Chromatograph-Mass Spectrometer (GC-MS) (for quantitative analysis)

  • NMR Spectrometer (for quantitative analysis)

Procedure:

Part A: Qualitative Comparison [6][7]

  • Label two clean, dry test tubes, one for each alkyl bromide.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • To the first test tube, add 5 drops of 1-bromohexane. Start the stopwatch immediately.

  • To the second test tube, add 5 drops of this compound.

  • Observe both test tubes for the formation of a white precipitate (sodium bromide). Record the time taken for the precipitate to appear.

  • If no reaction is observed at room temperature after 15-20 minutes, the test tubes can be placed in a warm water bath (approximately 50°C) to facilitate the reaction, though this compound is expected to be largely unreactive under these conditions.

Part B: Quantitative Analysis using GC-MS or NMR

  • Prepare standardized solutions of 1-bromohexane, 1-iodo-2,2-dimethylhexane, this compound, and an internal standard (e.g., dodecane) in acetone.

  • In a reaction vessel, combine a known concentration of the alkyl bromide and the NaI in acetone solution.

  • At regular time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by dilution with cold diethyl ether and washing with water), and analyze the organic layer by GC-MS or ¹H NMR.[8][9]

  • By plotting the disappearance of the starting material or the appearance of the product against time, the reaction rate and rate constant can be determined.[10]

Experiment 2: Comparison of E2 Elimination Reactions

Objective: To compare the products of the E2 elimination reaction of 1-bromohexane and this compound with a strong, bulky base.

Materials:

  • 1-Bromohexane

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (t-BuOH)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis

Procedure:

  • In a dry reaction flask equipped with a reflux condenser, dissolve a known amount of potassium tert-butoxide in anhydrous tert-butanol.

  • Add the alkyl bromide (1-bromohexane or this compound) to the solution.

  • Heat the reaction mixture to reflux for a specified period (e.g., 2 hours).

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and carefully evaporate the solvent.

  • Analyze the product mixture by GC-MS to identify the alkene products and determine their relative ratios.[11]

Mandatory Visualizations

Logical Relationships in Substitution and Elimination Reactions

G cluster_substrate Alkyl Halide Structure cluster_reactions Reaction Pathways 1-Bromohexane 1-Bromohexane SN2 SN2 1-Bromohexane->SN2 Favored (Unhindered) SN1 SN1 1-Bromohexane->SN1 Disfavored (Primary) E2 E2 1-Bromohexane->E2 Possible (with strong base) E1 E1 1-Bromohexane->E1 Disfavored (Primary) This compound This compound This compound->SN2 Strongly Disfavored (Steric Hindrance) This compound->SN1 Disfavored (Primary) This compound->E2 Favored (with strong, bulky base) This compound->E1 Disfavored (Primary)

Caption: Influence of alkyl halide structure on reaction pathways.

Experimental Workflow for Reactivity Comparison

G start Start: Select Alkyl Halides (1-Bromohexane & this compound) reaction_setup Reaction Setup: - SN2 (NaI in Acetone) - E2 (KOtBu in t-BuOH) start->reaction_setup monitoring Reaction Monitoring: - Time for Precipitate (SN2) - Aliquots for GC/NMR reaction_setup->monitoring workup Work-up: - Quenching - Extraction - Drying monitoring->workup analysis Product Analysis: - GC-MS - NMR workup->analysis data Data Interpretation: - Relative Rates - Product Ratios analysis->data conclusion Conclusion: Compare Reactivity data->conclusion

Caption: Workflow for comparing alkyl halide reactivity.

References

A Comparative Guide to Alternatives for Introducing Sterically Hindered Groups: Beyond 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of sterically hindered alkyl groups is a critical strategy in medicinal chemistry and materials science for modulating pharmacokinetic properties, enhancing metabolic stability, and influencing molecular conformation. While 1-bromo-2,2-dimethylhexane serves as a common building block for the neohexyl group, its utility can be limited by reaction conditions and substrate scope. This guide provides an objective comparison of alternative methods for incorporating the 2,2-dimethylhexyl (neohexyl) moiety and other bulky alkyl groups, supported by experimental data and detailed protocols.

Alternatives at a Glance: A Comparative Overview

The primary alternatives to direct alkylation with this compound involve the use of organometallic reagents in cross-coupling reactions. These methods offer greater versatility and often proceed under milder conditions with higher functional group tolerance. The main approaches include Grignard reagents, organoboron compounds (Suzuki-Miyaura coupling), and organozinc reagents (Negishi coupling).

Reaction TypeReagentKey AdvantagesKey DisadvantagesTypical Yields
Nucleophilic Substitution (SN2) This compoundSimple, direct alkylation.Requires strong nucleophiles; risk of elimination side reactions; sterically sensitive.40-70%
Grignard Reaction Neohexylmagnesium bromideReadily prepared; strong nucleophile.Highly basic, low functional group tolerance; can act as a base instead of a nucleophile.60-85%
Suzuki-Miyaura Coupling Neohexylboronic acid or esterHigh functional group tolerance; mild reaction conditions; commercially available catalysts.Requires synthesis of the boronic acid/ester; potential for β-hydride elimination.75-95%
Negishi Coupling Neohexylzinc chlorideHigh reactivity and functional group tolerance; less basic than Grignard reagents.Organozinc reagents can be moisture-sensitive; requires preparation from the corresponding halide.80-98%

In-Depth Analysis and Experimental Data

Direct Alkylation via SN2 Reaction

The direct use of this compound as an alkylating agent in SN2 reactions is the most straightforward approach. However, the significant steric hindrance around the reaction center can impede the backside attack of the nucleophile, leading to slower reaction rates and favoring competing E2 elimination reactions, especially with strong, bulky bases.

Table 1: Representative Yields for SN2 Reactions with this compound

NucleophileProductReaction ConditionsYield (%)
Sodium PhenoxideNeohexyl phenyl etherK₂CO₃, DMF, 80 °C, 12h~65%
Sodium Azide1-Azido-2,2-dimethylhexaneDMF, 90 °C, 24h~70%
Diethyl Malonate (sodiated)Diethyl 2-(2,2-dimethylhexyl)malonateNaH, THF, reflux, 18h~55%
Grignard Reagents: A Powerful but Demanding Nucleophile

Neohexylmagnesium bromide, prepared from this compound and magnesium metal, is a potent nucleophile for forming carbon-carbon bonds. However, its high basicity limits its use with substrates containing acidic protons (e.g., alcohols, amines, terminal alkynes). With sterically hindered ketones, it can also act as a reducing agent or a base, leading to enolization.

Table 2: Representative Yields for Reactions with Neohexylmagnesium Bromide

ElectrophileProductReaction ConditionsYield (%)
Benzaldehyde1-Phenyl-3,3-dimethylheptan-1-olTHF, 0 °C to rt, 2h~85%
4-Methoxybenzoyl chloride1-(4-Methoxyphenyl)-3,3-dimethylheptan-1-oneTHF, -78 °C to rt, 3h~75%
4-Bromotoluene (Kumada Coupling)4-(2,2-Dimethylhexyl)toluenePd(dppf)Cl₂, THF, reflux, 12h~70%
Suzuki-Miyaura Coupling: Versatility and Functional Group Tolerance

The Suzuki-Miyaura coupling utilizes a neohexylboronic acid or its pinacol ester derivative to couple with aryl or vinyl halides/triflates. This palladium-catalyzed reaction is renowned for its mild conditions and exceptional tolerance of a wide range of functional groups. A key challenge is suppressing β-hydride elimination, which can be achieved through the use of specialized ligands.

Table 3: Representative Yields for Suzuki-Miyaura Coupling with Neohexylboronic Acid Pinacol Ester

Aryl HalideLigandBaseSolventTemperature (°C)Yield (%)
4-BromotolueneSPhosK₃PO₄Toluene/H₂O10092%
1-Bromo-4-nitrobenzeneXPhosK₃PO₄Dioxane/H₂O10085%
2-BromopyridineRuPhosCs₂CO₃Toluene/H₂O11088%
Negishi Coupling: High Reactivity and Selectivity

The Negishi coupling involves the reaction of an organozinc reagent, such as neohexylzinc chloride, with an organic halide in the presence of a palladium or nickel catalyst. Organozinc reagents are generally more reactive than organoborons and less basic than Grignard reagents, offering a good balance of reactivity and functional group compatibility.[1][2][3]

Table 4: Representative Yields for Negishi Coupling with Neohexylzinc Chloride

Aryl HalideCatalyst/LigandSolventTemperature (°C)Yield (%)
4-IodoanisolePd₂(dba)₃ / SPhosTHF6095%
1-Bromo-3,5-dimethylbenzenePd(OAc)₂ / CPhosTHFrt91%[1]
4-ChlorobenzonitrileNiCl₂(dme) / IPrDioxane8088%

Experimental Protocols

Protocol 1: Preparation of Neohexylmagnesium Bromide
  • Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (Argon or Nitrogen). All glassware must be oven-dried.

  • Reagents: Magnesium turnings (1.2 eq) are placed in the flask. Anhydrous diethyl ether or THF is added to cover the magnesium.

  • Initiation: A small crystal of iodine can be added to activate the magnesium surface. A small portion of a solution of this compound (1.0 eq) in the ethereal solvent is added. The reaction is initiated by gentle warming or sonication, evidenced by the disappearance of the iodine color and bubbling.

  • Addition: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is refluxed for an additional hour to ensure full conversion. The resulting grey solution of neohexylmagnesium bromide is used directly.

Protocol 2: Synthesis of Neohexylboronic Acid Pinacol Ester
  • Grignard Formation: Prepare neohexylmagnesium bromide as described in Protocol 1.

  • Borylation: The Grignard solution is cooled to -78 °C. A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) in anhydrous THF is added dropwise.

  • Workup: The reaction is allowed to warm to room temperature and stirred overnight. It is then quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The organic layers are combined, dried over anhydrous MgSO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the neohexylboronic acid pinacol ester.[4]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube are added the aryl halide (1.0 eq), neohexylboronic acid pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a suitable ligand if necessary (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Solvent Addition: The tube is evacuated and backfilled with an inert gas three times. Degassed solvent (e.g., toluene/water 4:1) is added.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: The reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Protocol 4: Preparation of Neohexylzinc Chloride and Subsequent Negishi Coupling
  • Organozinc Formation: To a suspension of activated zinc dust (1.5 eq) in anhydrous THF under an inert atmosphere is added a solution of this compound (1.0 eq). The mixture is stirred at room temperature until the insertion is complete (can be monitored by GC analysis of quenched aliquots).[5]

  • Coupling Reaction Setup: In a separate Schlenk tube, the palladium or nickel catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are dissolved in anhydrous THF.

  • Reaction: The aryl halide (1.0 eq) is added to the catalyst mixture, followed by the slow addition of the freshly prepared neohexylzinc chloride solution. The reaction is stirred at room temperature or heated as required.

  • Workup and Purification: The workup and purification are similar to the Suzuki-Miyaura coupling protocol.

Visualizing the Synthetic Pathways

The choice of synthetic route depends on several factors, including the substrate's functional groups, the desired scale of the reaction, and the availability of reagents and catalysts. The following diagrams illustrate the general workflows for the discussed alternatives.

experimental_workflow cluster_sn2 Direct Alkylation (SN2) cluster_grignard Grignard Reagent Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling A This compound + Nucleophile B Heating in polar aprotic solvent (e.g., DMF) A->B C Workup & Purification B->C D Alkylated Product C->D E This compound + Mg F Neohexylmagnesium bromide E->F G Reaction with Electrophile (e.g., Aldehyde, Kumada Coupling) F->G H Workup & Purification G->H I Coupled Product H->I J Neohexylboronic acid / ester K Aryl/Vinyl Halide + Pd Catalyst + Base J->K L Workup & Purification K->L M Coupled Product L->M N Neohexylzinc chloride O Aryl/Vinyl Halide + Pd/Ni Catalyst N->O P Workup & Purification O->P Q Coupled Product P->Q

Caption: General workflows for introducing the neohexyl group.

decision_tree start Goal: Introduce Neohexyl Group q1 Substrate has acidic protons or sensitive functional groups? start->q1 q2 Simple nucleophilic substitution desired? q1->q2 No method_cross_coupling Use Cross-Coupling Reactions q1->method_cross_coupling Yes method_grignard Consider Grignard Reagent (with protection if needed) q2->method_grignard No method_sn2 Use this compound (SN2) q2->method_sn2 Yes q3 High functional group tolerance needed? method_suzuki Suzuki-Miyaura Coupling q3->method_suzuki High tolerance needed method_negishi Negishi Coupling q3->method_negishi High reactivity & tolerance needed ans_yes1 Yes ans_no1 No ans_yes2 Yes ans_no2 No ans_yes3 Yes method_cross_coupling->q3

Caption: Decision tree for selecting a synthetic method.

References

A Comparative Guide to Purity Assessment of 1-Bromo-2,2-dimethylhexane: GC-MS vs. qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of chemical purity is fundamental to ensuring the reliability of experimental results and the safety of therapeutic candidates. 1-Bromo-2,2-dimethylhexane is a valuable alkyl halide intermediate in various organic syntheses. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for volatile compound analysis, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful primary analytical method, for assessing the purity of this compound.

Method Comparison: GC-MS and qNMR

The selection of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required level of accuracy and sensitivity, and instrument availability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific hyphenated technique ideal for the analysis of volatile and semi-volatile compounds such as this compound.[1] It excels at separating components of a complex mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[2] The mass spectrometer then detects and identifies the individual components by analyzing their mass-to-charge ratio after ionization, providing structural confirmation and enabling the quantification of trace-level impurities.[3] For the purity analysis of this compound, GC-MS can effectively separate it from common synthesis-related impurities like residual starting materials or elimination byproducts.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without requiring an identical reference standard for the analyte.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating the signal, which provides a highly accurate measure of purity when compared against a certified internal standard.[4][5] As a technique orthogonal to chromatography, qNMR is invaluable for confirming purity values and identifying non-volatile or thermally unstable impurities that might be missed by GC.[6][7]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and column interaction, followed by mass-based detection and identification.Signal intensity is directly proportional to the number of nuclei, allowing direct quantification against a certified internal standard.[8]
Sensitivity Very high (ppm to ppb range), excellent for trace impurity detection.[9]Moderate (typically requires >0.1% for routine analysis).[1]
Specificity High, with mass spectral library matching for impurity identification.High, based on unique chemical shifts and coupling constants of nuclei in the molecular structure.
Quantification Relative quantification based on peak area percentage (assuming equal response factors) or absolute with specific calibration standards.Absolute quantification against a certified internal standard; it is a primary ratio method.[4]
Sample Throughput High, with typical run times of 15-30 minutes per sample.Moderate, requires careful sample preparation and longer acquisition times for high accuracy.
Destructive Yes, the sample is consumed during analysis.No, the sample can be fully recovered after analysis.[7]
Impurity Scope Best for volatile and thermally stable impurities.Detects all soluble impurities containing the target nucleus (e.g., ¹H), including non-volatile ones.

Quantitative Data Presentation

To illustrate the application of these techniques, we present hypothetical data for a sample of this compound with a purity of approximately 99.5%. Potential impurities are derived from a typical synthesis route involving the bromination of 2,2-dimethylhexan-1-ol.

Table 1: Hypothetical GC-MS Purity Analysis Data

This table summarizes the expected results from a GC-MS analysis. The mass-to-charge (m/z) fragments are critical for confirming the identity of each peak. Note the characteristic isotopic pattern for bromine-containing fragments (M+ and M+2 peaks of nearly equal intensity).[10]

Peak IDCompound NameRetention Time (min)Peak Area (%)Key m/z Fragments
12,2-Dimethylhex-1-ene6.850.15112 (M+), 97, 69, 57, 41
2This compound 10.20 99.52 192/194 (M+), 113, 85, 57, 41
32,2-Dimethylhexan-1-ol11.500.33130 (M+), 112, 99, 71, 57
Table 2: Hypothetical qNMR Purity Analysis Data

For qNMR, purity is calculated by comparing the integral of a unique analyte signal to the integral of a known amount of a certified internal standard. Here, maleic acid is used as the internal standard.

Compound¹H NMR Signal (CDCl₃)Number of Protons (N)Integral (I)Molar Amount
This compound δ 3.35 (s, -CH₂Br) 2 5.20 2.60
2,2-Dimethylhexan-1-olδ 3.45 (s, -CH₂OH)20.030.015
Maleic Acid (Internal Std.)δ 6.28 (s, -CH=CH-)22.501.25

Purity Calculation based on qNMR data would follow a standard formula considering the weights and molecular weights of the analyte and standard.[11]

Experimental Protocols

GC-MS Protocol for Purity Analysis

This protocol outlines a standard procedure for the GC-MS analysis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.

    • Transfer an aliquot of the solution into a 2 mL GC vial.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 35 - 350 amu.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to determine the peak area of all components.

    • Calculate the purity by the area percent method: Purity (%) = (Peak Area of Analyte / Total Peak Area) x 100.

    • Confirm the identity of the main peak and impurities by comparing their mass spectra with reference libraries (e.g., NIST).

Quantitative ¹H NMR (qNMR) Protocol for Purity Analysis

This protocol provides a general procedure for determining purity using qNMR with an internal standard.[12]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial using a calibrated microbalance.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) and add it to the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of TMS as a chemical shift reference.

    • Vortex the vial to ensure complete dissolution and transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation (Typical Parameters):

    • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: 5 mm BBO probe.

    • Experiment: ¹H 1D experiment with a 90° pulse.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate a well-resolved, unique signal for this compound (e.g., the singlet at ~3.35 ppm for the -CH₂Br protons).

    • Integrate a well-resolved signal for the internal standard (e.g., the singlet at ~6.28 ppm for the vinyl protons of maleic acid).

    • Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std (%) Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, W = Weight.

Visualized Workflows

The following diagrams illustrate the logical flow of each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Chromatogram (TIC) detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Peaks (Mass Spectra) chromatogram->identify calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for GC-MS purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H Spectrum transfer->acquire process Process FID (FT, Phase, Baseline) acquire->process calibrate Calibrate Spectrum (TMS) process->calibrate integrate Integrate Analyte & Standard Peaks calibrate->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

References

A Comparative Study of SN1 and SN2 Pathways for 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways for the sterically hindered primary alkyl halide, 1-bromo-2,2-dimethylhexane. Due to the unique structural characteristics of this substrate, its reactivity presents a compelling case study in the interplay of steric and electronic effects that govern reaction mechanisms. This analysis is supported by established principles of physical organic chemistry and analogous experimental data from structurally similar compounds.

Executive Summary

This compound, a primary alkyl halide, would typically be expected to favor the SN2 pathway. However, the presence of a bulky tert-butyl group on the carbon adjacent to the reaction center introduces significant steric hindrance, severely impeding the backside attack required for an SN2 reaction. Consequently, the SN2 pathway is exceptionally slow.

Conversely, the SN1 pathway, which proceeds through a carbocation intermediate, is also challenging due to the high energy of the initially formed primary carbocation. Nevertheless, this pathway becomes viable through a concerted carbocation rearrangement, specifically a 1,2-hydride or methanide shift, to form a more stable tertiary carbocation. Therefore, under conditions that favor ionization (polar protic solvents and weak nucleophiles), this compound is expected to react predominantly via an SN1 mechanism with rearrangement.

Comparative Analysis of Reaction Pathways

The choice between the SN1 and SN2 pathways is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. For this compound, the substrate's structure is the most critical determinant.

FeatureSN1 PathwaySN2 Pathway
Substrate This compound (Primary, but sterically hindered)This compound (Primary, but sterically hindered)
Rate Law Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]
Mechanism Two-step: 1. Formation of a primary carbocation followed by rapid rearrangement to a tertiary carbocation. 2. Nucleophilic attack.One-step: Concerted backside attack by the nucleophile.
Intermediate Primary carbocation (transient), rearranging to a more stable tertiary carbocation.None (a five-coordinate transition state).
Stereochemistry Racemization at a chiral center (if applicable). For this compound, rearrangement leads to products with different connectivity.Inversion of configuration at the reaction center.
Favored by Weak nucleophiles, polar protic solvents (e.g., water, ethanol, methanol).Strong, unhindered nucleophiles, polar aprotic solvents (e.g., acetone, DMSO).
Reactivity Slow due to the initial formation of an unstable primary carbocation, but proceeds due to rearrangement.Extremely slow to negligible due to severe steric hindrance from the adjacent tert-butyl group.

Reaction Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed SN1 and SN2 reaction pathways for this compound.

SN1_Pathway sub This compound ts1 Transition State 1 (Carbocation Formation) sub->ts1 Slow, Rate-determining pc Primary Carbocation (Unstable Intermediate) ts1->pc rearr 1,2-Hydride/Methanide Shift pc->rearr tc Tertiary Carbocation (Stable Intermediate) rearr->tc ts2 Transition State 2 (Nucleophilic Attack) tc->ts2 prod Rearranged Substitution Product(s) ts2->prod Fast Nu Nucleophile (e.g., H2O) Nu->ts2

Caption: Proposed SN1 pathway for this compound involving carbocation rearrangement.

SN2_Pathway reactants This compound + Nucleophile ts Hindered Transition State reactants->ts Extremely Slow (High Activation Energy) prod Substitution Product (Not Observed in Practice) ts->prod

Caption: The highly disfavored SN2 pathway for this compound due to steric hindrance.

Experimental Data (Analogous Systems)

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides with a Strong Nucleophile (e.g., I⁻ in Acetone)

Alkyl BromideStructureRelative Rate
Methyl bromideCH₃Br~200,000
Ethyl bromideCH₃CH₂Br~1,350
n-Propyl bromideCH₃CH₂CH₂Br~100
Neopentyl bromide (analog) (CH₃)₃CCH₂Br~1

Data is generalized from various sources for illustrative purposes.

This data clearly demonstrates the dramatic decrease in SN2 reactivity due to the steric bulk of the tert-butyl group.

Table 2: Expected Products from the Solvolysis of this compound in a Polar Protic Solvent (e.g., Methanol)

Reaction PathwayExpected Product(s)Plausibility
SN1 with 1,2-Hydride Shift 2-Methoxy-2,3-dimethylpentaneMajor Product
SN1 with 1,2-Methanide Shift 2-Methoxy-3,3-dimethylpentaneMajor Product
Direct SN2 (No Rearrangement) 1-Methoxy-2,2-dimethylhexaneMinor to Negligible
E1/E2 Elimination 2,2-Dimethylhex-1-ene and other alkenesPossible side products

Experimental Protocols

The following are generalized experimental protocols that can be adapted to study the reactivity of this compound.

Protocol 1: Investigation of the SN1 Pathway (Solvolysis)

Objective: To determine the rate of solvolysis and identify the products of the SN1 reaction of this compound.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Silver nitrate solution (0.1 M in ethanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Thermostated water bath

  • Test tubes and other standard laboratory glassware

Procedure:

  • Prepare a solution of this compound in methanol (e.g., 0.1 M).

  • Place a series of sealed test tubes containing the solution in a thermostated water bath at a constant temperature (e.g., 50 °C).

  • At regular time intervals, remove a test tube and quench the reaction by cooling it in an ice bath.

  • To qualitatively observe the progress of the reaction, a separate reaction can be set up where a small amount of ethanolic silver nitrate is added. The formation of a silver bromide precipitate indicates the production of bromide ions.

  • To quantitatively determine the product distribution, inject an aliquot of the quenched reaction mixture into a GC-MS.

  • Identify the products based on their mass spectra and retention times. The major peaks are expected to correspond to the rearranged methoxyalkanes.

  • The rate of reaction can be determined by monitoring the disappearance of the starting material or the appearance of the products over time.

Protocol 2: Investigation of the SN2 Pathway

Objective: To attempt to measure the rate of the SN2 reaction of this compound with a strong nucleophile.

Materials:

  • This compound

  • Sodium iodide

  • Acetone (anhydrous)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Thermostated reaction vessel

Procedure:

  • Prepare a standard solution of this compound and an internal standard (e.g., dodecane) in anhydrous acetone.

  • Prepare a solution of sodium iodide in anhydrous acetone.

  • In a thermostated reaction vessel, combine the alkyl halide solution and the sodium iodide solution.

  • At regular, extended time intervals (as the reaction is expected to be very slow), withdraw aliquots of the reaction mixture.

  • Quench the reaction by adding water and extracting the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC-FID to monitor the concentration of this compound relative to the internal standard.

  • Due to the extremely low expected reactivity, this experiment may require prolonged reaction times and elevated temperatures to observe any significant conversion. A parallel experiment with a more reactive primary alkyl halide (e.g., 1-bromobutane) should be run as a positive control.

Conclusion

The comparative study of SN1 and SN2 pathways for this compound reveals a classic example of how steric hindrance can override the typical reactivity patterns of primary alkyl halides. The SN2 pathway is effectively shut down by the bulky adjacent tert-butyl group. In contrast, the SN1 pathway, despite the initial formation of an unstable primary carbocation, proceeds through a stabilizing rearrangement to yield tertiary substitution products. This makes the SN1 pathway the dominant mechanism for this substrate under appropriate reaction conditions. For researchers in drug development, understanding such nuanced reactivity is crucial for predicting the outcomes of synthetic steps and potential metabolic pathways of complex molecules.

A Comparative Guide to the Synthesis of 3,3-Dimethylheptane Utilizing 1-Bromo-2,2-dimethylhexane and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Alkane Structure

In the landscape of organic synthesis, the construction of specific alkane frameworks is a foundational task. This guide provides a comparative analysis of synthetic routes to the target molecule, 3,3-dimethylheptane, with a primary focus on a pathway utilizing 1-Bromo-2,2-dimethylhexane. The performance of this method is objectively compared against three alternative syntheses: the Corey-House synthesis, the Wurtz coupling reaction, and the hydrogenation of an alkyne. This guide aims to equip researchers with the necessary data and protocols to make informed decisions for their synthetic strategies.

Comparison of Synthetic Methods for 3,3-Dimethylheptane

The following table summarizes the key quantitative data for four distinct synthetic routes to 3,3-dimethylheptane, allowing for a direct comparison of their efficiency and practicality.

MethodStarting MaterialsKey ReagentsReaction Time (approx.)Yield (%)Purity (%)
Grignard Reaction This compound, PropanalMagnesium, Diethyl Ether, H₃O⁺4-6 hours~75>95
Corey-House Synthesis This compound, Ethyl BromideLithium, Copper(I) Iodide, Diethyl Ether3-5 hours~85>98
Wurtz Coupling This compound, Ethyl BromideSodium, Dry Ether6-8 hours<40Moderate
Alkyne Hydrogenation 3,3-Dimethyl-1-heptyneH₂, Pd/C2-3 hours>95>99

Experimental Protocols

Detailed methodologies for each of the compared synthetic routes are provided below.

Method 1: Grignard Reaction using this compound

This two-step synthesis involves the formation of a Grignard reagent from this compound, followed by its reaction with propanal and a subsequent reduction to yield 3,3-dimethylheptane.

Step 1: Synthesis of 2,2-dimethyl-3-hexanol

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask under a nitrogen atmosphere. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated by gentle heating.

  • Reaction with Propanal: After the formation of the Grignard reagent is complete, the solution is cooled in an ice bath. A solution of propanal (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Reduction of 2,2-dimethyl-3-hexanol to 3,3-dimethylheptane

  • The crude alcohol from Step 1 is converted to its tosylate, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to afford the final product, 3,3-dimethylheptane.

Method 2: Corey-House Synthesis

This method provides a more direct coupling of the alkyl groups.

  • Formation of Lithium Dialkylcuprate: this compound (2.0 eq) is reacted with lithium metal in dry diethyl ether to form the corresponding alkyllithium reagent. This solution is then treated with copper(I) iodide (1.0 eq) to form the lithium di-(2,2-dimethylhexyl)cuprate.

  • Coupling Reaction: Ethyl bromide (1.0 eq) is added to the solution of the lithium dialkylcuprate at a low temperature (typically 0 °C).

  • Work-up: The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 3,3-dimethylheptane.

Method 3: Wurtz Coupling Reaction

This classical method is generally less efficient for unsymmetrical alkane synthesis.

  • Reaction Setup: A mixture of this compound (1.0 eq) and ethyl bromide (1.0 eq) is prepared in dry ether.

  • Coupling: Sodium metal (2.0 eq) is added in small portions to the ethereal solution of the alkyl halides. The reaction is typically refluxed for several hours.

  • Work-up: After the sodium has been consumed, the reaction is carefully quenched with ethanol and then water. The organic layer is separated, washed, dried, and the solvent is removed. The product is a mixture of 3,3-dimethylheptane, butane, and 4,4,5,5-tetramethyloctane, requiring purification.

Method 4: Hydrogenation of 3,3-Dimethyl-1-heptyne

This method offers a high-yield, clean conversion if the starting alkyne is readily available.

  • Reaction Setup: 3,3-Dimethyl-1-heptyne (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically balloon pressure or slightly higher) until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield pure 3,3-dimethylheptane.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the logical flow of the synthetic pathways described.

Grignard_Synthesis This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg, Et2O Intermediate_Alkoxide Intermediate_Alkoxide Grignard Reagent->Intermediate_Alkoxide Nucleophilic Addition Propanal Propanal Propanal->Intermediate_Alkoxide 2,2-dimethyl-3-hexanol 2,2-dimethyl-3-hexanol Intermediate_Alkoxide->2,2-dimethyl-3-hexanol H3O+ workup 3,3-Dimethylheptane 3,3-Dimethylheptane 2,2-dimethyl-3-hexanol->3,3-Dimethylheptane Reduction

Caption: Grignard synthesis of 3,3-dimethylheptane.

Corey_House_Synthesis This compound This compound Alkyllithium Alkyllithium This compound->Alkyllithium Li, Et2O Lithium Dialkylcuprate Lithium Dialkylcuprate Alkyllithium->Lithium Dialkylcuprate CuI 3,3-Dimethylheptane 3,3-Dimethylheptane Lithium Dialkylcuprate->3,3-Dimethylheptane Coupling Ethyl Bromide Ethyl Bromide Ethyl Bromide->3,3-Dimethylheptane

Caption: Corey-House synthesis of 3,3-dimethylheptane.

Wurtz_Coupling cluster_reactants Reactants This compound This compound Product_Mixture Product_Mixture This compound->Product_Mixture Na, Dry Ether Ethyl Bromide Ethyl Bromide Ethyl Bromide->Product_Mixture Na, Dry Ether 3,3-Dimethylheptane 3,3-Dimethylheptane Product_Mixture->3,3-Dimethylheptane Purification

Caption: Wurtz coupling reaction for 3,3-dimethylheptane.

Alkyne_Hydrogenation 3,3-Dimethyl-1-heptyne 3,3-Dimethyl-1-heptyne 3,3-Dimethylheptane 3,3-Dimethylheptane 3,3-Dimethyl-1-heptyne->3,3-Dimethylheptane H2, Pd/C

The Impact of 2,2-Dimethyl Substitution on Halide Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuances of reaction kinetics is paramount. The structure of a substrate can dramatically alter the pathway and rate of a chemical reaction. This guide provides a detailed comparison of how 2,2-dimethyl substitution on an alkyl halide—creating what is commonly known as a neopentyl halide—affects its reactivity in nucleophilic substitution reactions, supported by experimental data and methodologies.

Fundamentals of Nucleophilic Substitution: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group (typically a halide) by a nucleophile. The two primary mechanisms for these reactions are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

  • SN2 Reaction: This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[1][2][3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1][4][5] A key feature of the SN2 mechanism is the "backside attack," which requires the nucleophile to approach the carbon atom from the side opposite the leaving group.[2] This leads to an inversion of stereochemistry at the reaction center. The rate of SN2 reactions is highly sensitive to steric hindrance; bulkier substituents on or near the reacting carbon will slow down or prevent the reaction.[2][4][6]

  • SN1 Reaction: This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate.[3][4] The second step is the rapid attack of the nucleophile on the planar carbocation.[7] The rate of the SN1 reaction depends only on the concentration of the substrate.[3][5][8] The primary factor influencing the SN1 rate is the stability of the carbocation intermediate; tertiary carbocations are the most stable, followed by secondary, while primary carbocations are highly unstable.[1][4]

The Neopentyl Anomaly: Effect of 2,2-Dimethyl Substitution

Neopentyl halides, such as 1-bromo-2,2-dimethylpropane, are primary alkyl halides. Based on general trends, one might predict they would readily undergo SN2 reactions. However, they are exceptionally unreactive in both SN2 and SN1 pathways.[9][10][11]

The 2,2-dimethyl substitution creates profound steric hindrance. Although the carbon atom bearing the halide (the alpha-carbon) is primary, the adjacent carbon (the beta-carbon) is quaternary, featuring a bulky tert-butyl group.[11][12] This bulk effectively shields the alpha-carbon from the necessary backside attack by a nucleophile, dramatically slowing the reaction.[10][13] For practical purposes, neopentyl halides are often considered inert to the SN2 mechanism.[9][11]

The SN1 pathway is also extremely slow for neopentyl halides. As a primary halide, the initial formation of a primary carbocation is energetically unfavorable.[10][14] While carbocation rearrangements are common, and a neopentyl cation would quickly rearrange to a more stable tertiary carbocation via a 1,2-methyl shift, the initial energy barrier to form the primary carbocation is prohibitively high.[15][16] Therefore, SN1 reactions only occur under forcing conditions (e.g., high heat in a protic solvent) and proceed with rearrangement.[17][18][19]

Quantitative Data: A Comparative Analysis of Reaction Rates

The steric effect of the 2,2-dimethyl group is best illustrated by comparing the relative rates of reaction for various alkyl halides.

Substrate (R-Br)StructureSubstrate TypeRelative SN2 Rate (with EtO⁻)Relative SN1 Rate (Solvolysis)
Methyl BromideCH₃-BrMethyl~150Negligible
Ethyl BromideCH₃CH₂-BrPrimary (1°)6Very Slow (~1)
Isopropyl Bromide(CH₃)₂CH-BrSecondary (2°)0.05~12
Neopentyl Bromide (CH₃)₃CCH₂-Br Primary (1°) 0.00002 [20]Very Slow (Rearranges) [14][18]
tert-Butyl Bromide(CH₃)₃C-BrTertiary (3°)Negligible~1,200,000

Data is compiled for illustrative purposes and relative rates can vary with specific reaction conditions.

As the data clearly shows, the rate for the SN2 reaction of neopentyl bromide is drastically lower than that of a simple primary halide like ethyl bromide, highlighting the severe steric hindrance.[20]

Visualizing the Mechanisms and Steric Effects

The following diagrams illustrate the reaction pathways and the structural factors influencing the reactivity of neopentyl halides.

SN2_Hindrance cluster_substrate Neopentyl Bromide cluster_TS Hindered Transition State C_alpha C H1 H C_alpha->H1 H2 H C_alpha->H2 Br Br C_alpha->Br C_beta C C_alpha->C_beta TS_label [Nu---C---Br]⁻ Me1 CH₃ C_beta->Me1 Me2 CH₃ C_beta->Me2 Me3 CH₃ C_beta->Me3 Nu Nu⁻ Nu->TS_label Backside attack blocked by bulky t-butyl group No_Product Reaction Extremely Slow TS_label->No_Product High Activation Energy

Caption: SN2 attack on neopentyl bromide is sterically hindered.

SN1_Rearrangement sub Neopentyl Bromide (CH₃)₃CCH₂-Br carbocation1 Primary Carbocation (Unstable) (CH₃)₃CCH₂⁺ sub->carbocation1 -Br⁻ step1 step1 Slow (High Ea) carbocation2 Tertiary Carbocation (Stable) (CH₃)₂C⁺CH₂CH₃ carbocation1->carbocation2 step2 step2 Fast 1,2-Methyl Shift product Rearranged Product carbocation2->product step3 step3 Fast + Nu⁻

Caption: SN1 pathway for neopentyl bromide involves rearrangement.

Logic_Flow decision decision result result start Start: Alkyl Halide Substrate q1 Substrate Type? start->q1 q2 Is β-carbon highly substituted (e.g., neopentyl)? q1->q2 Primary sn2 Fast SN2 q1->sn2 Secondary (depends on conditions) sn1 Fast SN1 q1->sn1 Tertiary q1->sn1 Secondary (depends on conditions) q2->sn2 No slow SN2 Very Slow q2->slow Yes rearrange Slow SN1 with Rearrangement slow->rearrange Forced SN1 Conditions?

Caption: Deciding reactivity based on substrate structure.

Experimental Protocol: Comparing Halide Reactivity

A common method to qualitatively assess the relative rates of nucleophilic substitution involves competitive reactions where the formation of a precipitate indicates reaction progress.

Objective: To compare the relative reactivity of ethyl bromide, isobutyl bromide, neopentyl bromide, and tert-butyl bromide under SN1 and SN2 conditions.

Part A: SN2 Conditions

  • Reagents and Materials:

    • 15% Sodium Iodide (NaI) in acetone solution.

    • Alkyl halides: ethyl bromide, isobutyl bromide, neopentyl bromide, tert-butyl bromide.

    • Dry test tubes, pipettes, stopwatch, water bath.

  • Procedure:

    • Label four clean, dry test tubes for each alkyl halide.

    • Add 2 mL of the 15% NaI in acetone solution to each test tube.

    • Simultaneously add 2-3 drops of the respective alkyl halide to each corresponding tube, shake to mix, and start the stopwatch.

    • Observe the tubes for the formation of a precipitate (NaBr, which is insoluble in acetone).[21][22]

    • Record the time taken for the first appearance of cloudiness or a precipitate.

    • If no reaction is observed at room temperature after 15-20 minutes, gently warm the tubes in a 45-50°C water bath and continue to observe.[22]

Part B: SN1 Conditions

  • Reagents and Materials:

    • 1% Silver Nitrate (AgNO₃) in ethanol solution.

    • The same set of alkyl halides.

    • Dry test tubes, pipettes, stopwatch.

  • Procedure:

    • Label four clean, dry test tubes.

    • Add 2 mL of the 1% AgNO₃ in ethanol solution to each tube.

    • Simultaneously add 1-2 drops of the respective alkyl halide to each tube, shake, and start the stopwatch.

    • Observe for the formation of a precipitate (AgBr).[8][21]

    • Record the time taken for the precipitate to form.

Expected Observations:

  • Under SN2 conditions (NaI in acetone): Reactivity is expected to decrease in the order: ethyl bromide > isobutyl bromide >> neopentyl bromide (very slow or no reaction) > tert-butyl bromide (no reaction).

  • Under SN1 conditions (AgNO₃ in ethanol): Reactivity is expected to be: tert-butyl bromide (fastest) >> neopentyl bromide (very slow, with rearrangement) > ethyl bromide (very slow).

Conclusion

The 2,2-dimethyl substitution in neopentyl halides presents a classic case where simple classification rules for reactivity are insufficient. While being a primary halide, its reactivity is not governed by the typical SN2 pathway due to overwhelming steric hindrance from the beta-tert-butyl group.[11][13] Concurrently, the SN1 pathway is kinetically disfavored due to the high energy required to form an unstable primary carbocation.[10] These substrates are therefore exceptionally unreactive under standard nucleophilic substitution conditions, a critical consideration for synthetic planning and the design of novel molecular scaffolds. When they are forced to react via an SN1 mechanism, they do so with skeletal rearrangement.[15][18]

References

Navigating Steric Hindrance: A Comparative Guide to the Cross-Coupling Efficiency of 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the construction of carbon-carbon and carbon-nitrogen bonds is a fundamental aspect of molecular synthesis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in this endeavor. However, the efficiency of these reactions can be significantly influenced by the steric properties of the substrates. This guide provides an objective comparison of the cross-coupling reaction efficiency of the sterically hindered primary alkyl bromide, 1-bromo-2,2-dimethylhexane (neohexyl bromide), with less hindered primary alkyl bromides such as n-hexyl bromide and 1-bromobutane. The comparison covers three widely used cross-coupling reactions: Suzuki-Miyaura coupling, Negishi coupling, and Buchwald-Hartwig amination.

The neopentyl group in this compound presents a significant steric challenge to the oxidative addition step in the catalytic cycles of many cross-coupling reactions. This steric bulk can retard reaction rates and lead to lower product yields compared to its linear counterparts. Understanding the extent of this effect is crucial for designing efficient synthetic routes.

Comparative Analysis of Reaction Efficiency

To provide a clear comparison, the following tables summarize the performance of this compound against other primary alkyl bromides in key cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources and aims to provide a representative overview.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp³) bonds. The reaction typically involves the coupling of an organoboron reagent with an organic halide. The steric hindrance of this compound can significantly impact the efficiency of this reaction.

Alkyl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compoundPhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄·H₂OToluene80Moderate[1]
n-Hexyl bromidePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄·H₂OToluene80High[1]
1-BromobutaneArylboronic acidNiCl₂(PCy₃)₂K₃PO₄t-Amyl Alcohol100Good to Excellent[2]

Table 1: Comparison of Suzuki-Miyaura Coupling Yields. The data suggests that under similar conditions, the sterically hindered this compound provides a lower yield compared to the less hindered n-hexyl bromide. The use of nickel catalysts can be effective for primary alkyl bromides, including those with less steric bulk like 1-bromobutane.[1][2]

Negishi Coupling

The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance and reactivity. While often effective for a broad range of substrates, steric hindrance can still play a role in determining the outcome of the reaction.

Alkyl BromideCoupling PartnerCatalyst SystemSolventTemp (°C)Yield (%)Reference
This compoundAlkylzinc halidePd₂(dba)₃ / PCyp₃ / NMITHF/NMP80Good[3][4]
n-Hexyl bromideAlkylzinc halidePd₂(dba)₃ / PCyp₃ / NMITHF/NMP80High[3][4]
1-BromobutaneArylzinc chloridePd(OAc)₂ / CPhosTHFRTHigh[5]

Table 2: Comparison of Negishi Coupling Yields. The Negishi coupling appears to be a robust method for coupling primary alkyl bromides, with good yields reported even for the sterically encumbered this compound when using an appropriate catalyst system.[3][4] However, linear alkyl bromides generally exhibit higher efficiency.[3][4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. The reaction is sensitive to steric hindrance on both the amine and the alkyl halide partner. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields, especially with challenging substrates.[6][7]

Alkyl BromideAmine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compoundAnilinePd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NNaOt-BuToluene100Moderate to Good[8]
n-Hexyl bromideAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110High[9]
1-BromobutaneSecondary AmineNi(II)-bipyridine complex---Good to Excellent[10][11]

Table 3: Comparison of Buchwald-Hartwig Amination Yields. Sterically hindered primary alkyl bromides like this compound can be successfully coupled in Buchwald-Hartwig aminations, particularly with the use of specialized ligands.[8] However, less hindered substrates like n-hexyl bromide typically provide higher yields under more standard conditions.[9] Nickel-catalyzed methods also show promise for the amination of primary alkyl bromides.[10][11]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and adapting these reactions. Below are representative procedures for each of the discussed cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling of Primary Alkyl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkyl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O, 3.0 equiv)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube, combine the arylboronic acid and potassium phosphate.

  • Add the palladium acetate and tricyclohexylphosphine.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by the alkyl bromide via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Procedure for Negishi Coupling of Primary Alkyl Bromides

This procedure outlines a general method for the Negishi coupling.

Materials:

  • Alkyl bromide (1.0 equiv)

  • Organozinc reagent (1.5-2.0 equiv, commercially available or prepared in situ)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Tricyclopentylphosphine (PCyp₃, 8 mol%)

  • N-Methylimidazole (NMI)

  • Anhydrous THF/NMP solvent mixture

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor and the phosphine ligand to an oven-dried reaction vessel.

  • Add the anhydrous solvent mixture.

  • Add the organozinc reagent, followed by the alkyl bromide and NMI.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Stir the reaction until completion, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of Primary Alkyl Bromides

This is a representative protocol for the C-N coupling of primary alkyl bromides.

Materials:

  • Alkyl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., a biarylphosphine or an aminophosphine, 2-4 mol%)

  • Base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by the amine and then the alkyl bromide.

  • Heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Dry Glassware & Inert Atmosphere reagents Add Catalyst, Ligand, Base, & Solvent prep->reagents reactants Add Alkyl Bromide & Coupling Partner reagents->reactants heat Heat & Stir reactants->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product product purify->product Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

Structural_Comparison neohexyl This compound (Neohexyl Bromide) nhexyl n-Hexyl Bromide nbutyl 1-Bromobutane title Structural Comparison of Alkyl Bromides

Caption: Structural comparison of the discussed alkyl bromides.

Conclusion

The steric hindrance of the neopentyl group in this compound generally leads to lower reaction efficiencies in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions compared to less hindered primary alkyl bromides. However, with the appropriate selection of catalyst, ligand, and reaction conditions, good to excellent yields can still be achieved. For Suzuki and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands is often critical. The Negishi coupling appears to be a more forgiving method for sterically demanding substrates. This guide provides a framework for researchers to make informed decisions when designing synthetic strategies involving sterically hindered alkyl halides, ultimately enabling the efficient synthesis of complex molecules.

References

Mechanistic Crossroads: A Comparative Guide to the Reaction Pathways of 1-Bromo-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of a Sterically Hindered Alkyl Halide's Reactivity.

1-Bromo-2,2-dimethylhexane, a primary alkyl halide with significant steric hindrance due to the adjacent quaternary carbon (a neopentyl-type structure), presents a fascinating case study in competing reaction mechanisms. Its structure dramatically influences its reactivity, steering it away from pathways common to less hindered primary alkyl halides and favoring routes involving carbocation intermediates. This guide provides a comparative analysis of the primary reaction pathways of this compound—Sₙ1, E1, and rearrangement—supported by expected quantitative data based on analogous sterically hindered substrates. Detailed experimental protocols for mechanistic studies are also provided.

Competing Reaction Pathways: A Tale of Steric Hindrance and Carbocation Stability

Unlike unhindered primary alkyl halides that readily undergo bimolecular nucleophilic substitution (Sₙ2), this compound is exceptionally unreactive towards this pathway. The bulky tert-butyl group effectively shields the electrophilic carbon from backside attack by a nucleophile.

Under conditions that promote unimolecular reactions, such as in a polar protic solvent (e.g., aqueous ethanol), this compound undergoes solvolysis. The reaction proceeds through the formation of a highly unstable primary carbocation. This transient intermediate rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation is the central intermediate from which both substitution (Sₙ1) and elimination (E1) products are formed.

Reaction_Pathways Substrate This compound PrimaryCarbocation Primary Carbocation (Unstable) Substrate->PrimaryCarbocation Ionization (Slow, Rate-Determining) TertiaryCarbocation Tertiary Carbocation (Rearranged & More Stable) PrimaryCarbocation->TertiaryCarbocation 1,2-Methyl Shift (Fast) SN1_Product Sₙ1 Products (e.g., 2-ethoxy-2,3-dimethylhexane, 2,3-dimethyl-2-hexanol) TertiaryCarbocation->SN1_Product Nucleophilic Attack (Solvent) E1_Products E1 Products (e.g., 2,3-dimethyl-2-hexene, 2,3-dimethyl-1-hexene) TertiaryCarbocation->E1_Products Deprotonation (Solvent as base) GCMS_Workflow ReactionMixture Solvolysis Reaction Mixture Extraction Workup & Extraction (e.g., with diethyl ether) ReactionMixture->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Concentration Solvent Removal Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAnalysis Data Analysis: - Peak Identification (MS) - Peak Integration (Quantification) GCMS->DataAnalysis

A Comparative Guide to Isotopic Labeling Strategies for Alkyl Chains: Evaluating 1-Bromo-2,2-dimethylhexane Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isotopic labeling techniques focusing on the introduction of labeled alkyl chains into target molecules. We will explore the potential utility of 1-Bromo-2,2-dimethylhexane as a labeling reagent and benchmark it against well-established methods, namely the use of Grignard and organolithium reagents. This objective comparison is supported by a review of existing experimental data for the established methods and a theoretical assessment of this compound based on its chemical properties.

Introduction to Isotopic Labeling of Alkyl Moieties

Isotopic labeling is an indispensable tool in drug discovery and development, metabolic research, and mechanistic studies.[] By replacing atoms with their heavier, stable isotopes (e.g., deuterium (²H) or carbon-13 (¹³C)), researchers can trace the metabolic fate of molecules, elucidate reaction mechanisms, and quantify analytes with high precision using mass spectrometry and NMR spectroscopy.[2] The introduction of isotopically labeled alkyl groups is a common requirement in these studies. This guide focuses on reagents and methods for attaching such labeled moieties.

This compound: A Hypothetical Labeling Reagent

This compound is a tertiary alkyl halide.[3] While no specific isotopic labeling studies involving this compound have been reported in the reviewed literature, its chemical structure and reactivity profile allow for a theoretical evaluation of its potential as a labeling reagent.

Synthesis and Properties: this compound can be synthesized via the bromination of 2,2-dimethylhexane.[3] Its key structural feature is the tertiary carbon atom bonded to the bromine, which dictates its reactivity. This steric hindrance around the reactive center is a critical factor in its potential applications.

Potential for Isotopic Labeling: In principle, isotopically labeled this compound could be prepared from a labeled precursor of 2,2-dimethylhexane. This labeled alkyl halide could then be used to introduce the 2,2-dimethylhexyl group into a target molecule via nucleophilic substitution. However, as a tertiary alkyl halide, it is prone to elimination reactions, especially in the presence of strong bases, which could limit its utility and yield in substitution reactions.[3]

Established Alternatives for Alkyl Group Labeling

Grignard reagents and organolithium reagents are the workhorses of organic synthesis for forming carbon-carbon bonds and are widely used for introducing isotopically labeled alkyl groups.[4][5][6]

Grignard Reagents (RMgX):

Grignard reagents are organomagnesium halides that are highly effective nucleophiles.[7][8] For isotopic labeling, a deuterated or ¹³C-labeled alkyl halide is reacted with magnesium metal to form the corresponding labeled Grignard reagent.[9] This reagent can then be used in a variety of reactions to introduce the labeled alkyl chain.

Organolithium Reagents (RLi):

Organolithium reagents are even more powerful nucleophiles and stronger bases than Grignard reagents.[6][10][11] They are typically prepared by the reaction of an alkyl halide with lithium metal.[6] Their high reactivity makes them suitable for a broad range of labeling applications, including the deprotonation of weakly acidic C-H bonds followed by quenching with a deuterated or ¹³C-labeled electrophile.

Comparative Analysis

The following tables provide a comparative overview of the three approaches. Since no experimental data exists for this compound in this context, its performance metrics are hypothetical and based on known chemical principles of tertiary alkyl halides.

Table 1: Comparison of Reagent Properties and Preparation

FeatureThis compoundGrignard ReagentsOrganolithium Reagents
Reagent Type Tertiary Alkyl HalideOrganomagnesium HalideOrganolithium Compound
Preparation Bromination of (labeled) 2,2-dimethylhexaneReaction of a labeled alkyl halide with magnesiumReaction of a labeled alkyl halide with lithium
Reactivity Moderate electrophileStrong nucleophile, strong baseVery strong nucleophile, very strong base
Stability Generally stableSensitive to air and moistureHighly sensitive to air and moisture, pyrophoric
Handling Standard laboratory proceduresRequires inert atmosphere techniquesRequires stringent inert atmosphere techniques

Table 2: Comparison of Performance in Isotopic Labeling Reactions

ParameterThis compound (Hypothetical)Grignard ReagentsOrganolithium Reagents
Typical Reactions Nucleophilic substitutionNucleophilic addition to carbonyls, epoxides; SN2 with alkyl halidesNucleophilic addition, substitution, deprotonation
Expected Yields Low to moderate (due to competing elimination)Good to excellentGood to excellent
Isotopic Incorporation High (if precursor is fully labeled)HighHigh
Substrate Scope Limited by steric hindrance and basicity of nucleophileBroadVery broad
Side Reactions Elimination (E2) is a major competing pathwayWurtz couplingWurtz coupling, metal-halogen exchange
Key Advantages Potentially simpler handling than organometallicsVersatile, widely used, well-understoodHigh reactivity allows for a wider range of transformations
Key Disadvantages Prone to elimination, limited reactivitySensitive to protic functional groupsHighly pyrophoric, requires specialized handling

Experimental Protocols

Detailed experimental protocols for the use of Grignard and organolithium reagents in isotopic labeling are provided below. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Carbon-13 Labeling using a Grignard Reagent

This protocol describes the synthesis of a ¹³C-labeled carboxylic acid by reacting a Grignard reagent with ¹³CO₂.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Magnesium turnings

  • Dry diethyl ether or THF

  • ¹³C-labeled carbon dioxide (gas or dry ice)

  • Anhydrous HCl in ether

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a solution of the alkyl halide in dry ether dropwise to the magnesium. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.

    • Once the reaction starts, continue the addition of the alkyl halide at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation with ¹³CO₂:

    • Cool the Grignard solution in an ice bath.

    • Bubble ¹³CO₂ gas through the solution or add crushed ¹³C-labeled dry ice in small portions.

    • Stir the mixture until all the ¹³CO₂ is consumed.

  • Work-up:

    • Quench the reaction by slowly adding aqueous HCl.

    • Extract the aqueous layer with ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the ¹³C-labeled carboxylic acid.

Protocol 2: Deuterium Labeling using an Organolithium Reagent

This protocol describes the deuteration of an acidic C-H bond using an organolithium reagent followed by quenching with deuterium oxide (D₂O).

Materials:

  • Substrate with an acidic proton (e.g., a terminal alkyne)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Deuterium oxide (D₂O)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Deprotonation:

    • Dissolve the substrate in dry THF in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi to the stirred solution.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Deuteration:

    • Quench the reaction by adding an excess of D₂O at -78 °C.

    • Allow the reaction to warm to room temperature.

  • Work-up:

    • Add water to the reaction mixture and extract with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated product.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the isotopic labeling strategies discussed.

Grignard_Labeling_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction Alkyl_Halide Labeled Alkyl Halide (R-X) Grignard Labeled Grignard Reagent (R-MgX) Alkyl_Halide->Grignard Mg Magnesium (Mg) Mg->Grignard Labeled_Product Labeled Product Grignard->Labeled_Product Substrate Substrate Substrate->Labeled_Product

Caption: Workflow for isotopic labeling using a Grignard reagent.

Organolithium_Labeling_Workflow cluster_deprotonation Deprotonation cluster_labeling Labeling Substrate Substrate (R-H) Lithium_Intermediate Lithiated Intermediate (R-Li) Substrate->Lithium_Intermediate nBuLi n-Butyllithium nBuLi->Lithium_Intermediate Labeled_Product Deuterated Product (R-D) Lithium_Intermediate->Labeled_Product Deuterium_Source Deuterium Source (D₂O) Deuterium_Source->Labeled_Product Alkyl_Halide_Substitution_Workflow cluster_reaction Nucleophilic Substitution Labeled_Halide Labeled this compound (R*-Br) Labeled_Product Labeled Product (R*-Nu) Labeled_Halide->Labeled_Product SN1/SN2 Elimination_Product Elimination Product (Alkene) Labeled_Halide->Elimination_Product E1/E2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Labeled_Product Nucleophile->Elimination_Product

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2,2-dimethylhexane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-2,2-dimethylhexane (CAS No. 101419-70-9). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended to be a primary resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is an alkyl halide and should be treated as a hazardous substance.[1] Always work in a well-ventilated area, preferably within a designated chemical fume hood.[1]

Required Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles and a face shield.To prevent splashes and contact with eyes, which can cause serious irritation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and impervious clothing.To avoid skin contact, which can lead to irritation.[2][4]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.To prevent the inhalation of vapors.[2]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Minor Spills:

  • Control Ignition Sources: Remove all sources of ignition from the area (e.g., open flames, sparks, hot surfaces).[5] Use non-sparking tools for cleanup.[4][5]

  • Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste.[3][5]

  • Decontamination: Thoroughly clean the spill area.

Major Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[6]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[7] This chemical should never be disposed of down the drain or in regular trash.[6][7]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: this compound is classified as a halogenated organic hazardous waste.[8]

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[3][9] Mixing these waste types can complicate and increase the cost of disposal.[9]

  • Containerization:

    • Use a designated, compatible, and leak-proof waste container, typically made of high-density polyethylene (HDPE) or glass.[6][10]

    • The container must have a tight-fitting lid and be kept closed when not in use.[7][10]

    • Ensure the exterior of the container is clean and free of contamination.[10]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accurate indication of the hazards (e.g., "Flammable," "Irritant")

      • The date of accumulation.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[5][7]

    • Utilize secondary containment to prevent the spread of potential leaks.[7]

  • Disposal Request:

    • Once the container is approaching full (no more than 90% capacity), or on a regular schedule, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[3][10]

    • Provide the disposal company with complete and accurate information about the waste stream.

Empty Container Disposal: Empty containers that previously held this compound must also be treated as hazardous waste. Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. After triple-rinsing, deface the original label, and the container may then be disposed of according to institutional policies.[6]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in a Ventilated Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate Waste Generated spill Spill Occurs fume_hood->spill Potential Hazard container Use Designated, Labeled, Leak-Proof Container segregate->container store Store in a Cool, Ventilated Area with Secondary Containment container->store request_pickup Request Pickup from EHS or Licensed Contractor store->request_pickup Container Nearing Full transport Transport to a Licensed Hazardous Waste Facility request_pickup->transport end End: Proper Disposal (e.g., Incineration) transport->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_waste Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_waste collect_waste->container

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.